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Core Science & Biosynthesis

Foundational

5-(2-Nitroethenyl)-2-(benzyloxy)phenol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Abstract 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a derivative of β-nitrostyrene, a class of compounds recognized for thei...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Abstract

5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a derivative of β-nitrostyrene, a class of compounds recognized for their significant utility as versatile intermediates in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific molecule. Its structure is characterized by a phenol core bearing a benzyl protecting group at the C2 position and a conjugated nitroethenyl substituent at the C5 position. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of various pharmaceuticals and fine chemicals. This document details the primary synthetic methodologies, focusing on the Henry-Knoevenagel condensation, and explores the compound's spectroscopic signature, chemical reactivity, and potential transformations relevant to researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

The chemical architecture of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is foundational to its reactivity. The electron-withdrawing nitro group, in conjugation with the aromatic ring and the vinyl linker, renders the β-carbon of the ethenyl group highly electrophilic. The benzyloxy group serves as a common protecting group for the ortho-phenol, which can be strategically removed in later synthetic steps to yield the free phenol, a common pharmacophore in bioactive molecules.[1]

Chemical Structure of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol cluster_main mol

Caption: Chemical Structure of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

Table 1: Physicochemical Properties of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

PropertyValueSource/Method
Molecular Formula C₁₅H₁₃NO₄-
Molecular Weight 271.27 g/mol -
Appearance Expected to be a yellow or orange solidAnalogy to similar nitrostyrenes[2]
XLogP3 ~3.5 - 4.0 (Predicted)Based on related structures[3]
Hydrogen Bond Donor Count 1 (Phenolic OH)-
Hydrogen Bond Acceptor Count 4 (Nitro O, Ether O)-
Rotatable Bond Count 4-

Synthesis and Purification

The most direct and widely employed method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation reaction.[4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.[5]

Precursor Synthesis: 2-(Benzyloxy)-5-formylphenol

The primary precursor for the target molecule is 2-(benzyloxy)-5-formylphenol. A plausible synthetic route begins with the protection of a suitable phenol, followed by formylation.

  • Benzyl Protection: The synthesis starts with a commercially available substituted phenol, such as 4-hydroxybenzaldehyde. The phenolic hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions during subsequent steps. This is typically achieved by reacting the phenol with benzyl bromide or benzyl chloride in the presence of a weak base like potassium carbonate (K₂CO₃).[6]

  • Formylation: The introduction of a formyl group onto the aromatic ring can be accomplished through various methods, such as the Vilsmeier-Haack or Duff reaction. Given the electronic nature of the protected phenol, a directed ortho-formylation might be challenging, so starting from a pre-formylated and suitably substituted phenol is often more efficient.

Henry-Knoevenagel Condensation

The core synthetic step involves the condensation of 2-(benzyloxy)-5-formylphenol with nitromethane.

G start Start Materials: 2-(Benzyloxy)-5-formylphenol Nitromethane reaction Condensation Reaction (Henry-Knoevenagel) start->reaction catalyst Catalyst System: Ammonium Acetate in Ethanol OR n-Butylamine catalyst->reaction workup Acidic Workup (e.g., dilute HCl) reaction->workup precipitate Precipitation of Product workup->precipitate purify Purification: Recrystallization from Ethanol/Water precipitate->purify product Final Product: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol purify->product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Ammonium Acetate Catalysis [2]

  • Reaction Setup: To a solution of 2-(benzyloxy)-5-formylphenol (1.0 eq) in absolute ethanol, add nitromethane (1.5-3.0 eq) and ammonium acetate (2.0-3.0 eq).

  • Heating: Heat the reaction mixture at 60-80 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the mixture is cooled to room temperature and then placed in a refrigerator for 15-30 minutes to facilitate precipitation.

  • Isolation: The resulting precipitate, typically an orange or yellow solid, is collected by filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Causality Note: The use of a weak base like ammonium acetate is crucial. Strong bases could deprotonate the phenolic proton or induce the self-condensation of the aldehyde, leading to undesirable side products.[5]

Reaction Mechanism

The Henry-Knoevenagel reaction proceeds through a well-established mechanism involving a nitroaldol addition followed by elimination.

Henry-Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration A Nitromethane + Base B Nitronate Anion (Resonance Stabilized) A->B Deprotonation D Nitroaldol Adduct (Alkoxide Intermediate) B->D Nucleophilic Attack C Aldehyde (Electrophile) C->D E Protonation of Alkoxide D->E Protonation F Elimination of Water (E1cB-like) E->F Base-catalyzed G β-Nitrostyrene Product F->G

Caption: Mechanism of the Henry-Knoevenagel condensation.

The reaction is initiated by the deprotonation of nitromethane by the base to form a resonance-stabilized nitronate anion.[7] This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting nitroaldol intermediate subsequently undergoes dehydration, often spontaneously or upon gentle heating, to yield the final α,β-unsaturated product.[8]

Spectroscopic and Analytical Characterization

While specific experimental data for 5-(2-nitroethenyl)-2-(benzyloxy)phenol is not widely published, its spectroscopic properties can be reliably predicted based on its functional groups and analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

TechniqueFeatureExpected CharacteristicsRationale/Reference
¹H NMR Aromatic Protonsδ 6.8-7.6 ppm, complex multipletsTypical range for substituted benzene rings.[9]
Vinyl Protonsδ 7.5-8.2 ppm, two doublets (J ≈ 13-16 Hz)Characteristic of trans-alkenes in nitrostyrenes.
Benzyl CH₂δ ~5.1 ppm, singletCommon shift for benzylic ether protons.[9]
Phenolic OHδ ~10.5 ppm, broad singletIntramolecular H-bonding can shift it downfield.[10]
¹³C NMR Aromatic Carbonsδ 110-160 ppmStandard aromatic region.
Vinyl Carbonsδ ~130-145 ppmShifted downfield due to conjugation with nitro group.
Nitro-bearing Carbonδ ~138 ppm-
IR (cm⁻¹) O-H Stretch3200-3500 (broad)Phenolic hydroxyl group.[11]
C-H Stretch (Aromatic)3000-3100-
C=C Stretch (Alkene)1620-1640Conjugated double bond.
NO₂ Stretch1500-1530 (asym), 1330-1360 (sym)Characteristic strong absorptions for nitro groups.
C-O Stretch (Ether)1230-1270Aryl-alkyl ether.
Mass Spec. Molecular Ion (M⁺)m/z = 271.08Expected exact mass.
Key Fragmentsm/z = 225 (-NO₂) m/z = 180 (-C₇H₇, benzyl) m/z = 91 (C₇H₇⁺, tropylium ion)Common fragmentation pathways for nitroaromatics and benzyl ethers.

Chemical Reactivity and Potential Transformations

The rich functionality of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol makes it a versatile substrate for further chemical modification.

Reactivity of the Nitroethenyl Group

The conjugated nitroethenyl moiety is a powerful electron-withdrawing group that activates the molecule for several important transformations.[12]

  • Michael Addition: The β-carbon is highly electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This provides a facile route to α-substituted β-nitroethyl compounds.[12]

  • Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., H₂/Pd-C, Fe/HCl, SnCl₂). This transformation is a cornerstone in the synthesis of phenethylamine derivatives, a scaffold present in numerous pharmaceuticals.

  • Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, enabling the construction of complex cyclic systems.[12]

Role and Cleavage of the Benzyl Protecting Group

The benzyloxy group serves to mask the reactive phenolic hydroxyl. Its removal is a key step in many synthetic sequences to unmask the bioactive phenol.

  • Debenzylation: This is most commonly achieved via catalytic hydrogenation (e.g., H₂, Pd/C), which simultaneously reduces the nitroethenyl double bond and potentially the nitro group itself, depending on the conditions. Alternative methods for cleaving benzyl ethers, such as using strong acids (HBr), are also available.

Unique Reactivity of the ortho-Alkoxy/Hydroxy System

Upon debenzylation, the resulting ortho-hydroxy-β-nitrostyrene exhibits unusual reactivity not seen in other nitrostyrene isomers.[13]

  • Suppressed Photoisomerization: The presence of the ortho-hydroxyl group can suppress the typical E/Z photoisomerization of the double bond. This is attributed to the formation of a tautomeric nitronic acid intermediate, which provides an alternative, lower-energy pathway for relaxation back to the more stable E-isomer.[12][13]

  • C-C Bond Cleavage: In reactions with certain amines, ortho-hydroxy-β-nitrostyrenes can undergo an unusual C-C bond cleavage to afford imines, a reaction pathway not observed with meta- or para-hydroxy isomers. This is thought to be facilitated by the ortho-hydroxyl group.[12]

Potential Applications in Research and Drug Development

5-(2-Nitroethenyl)-2-(benzyloxy)phenol is not typically an end-product but rather a strategic intermediate. Its value lies in its potential to be transformed into more complex molecules with therapeutic potential.

  • Scaffold for Bioactive Compounds: Phenolic compounds are well-known for their broad biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][14] The title compound serves as a protected precursor to a substituted phenol, allowing for modifications elsewhere in the molecule before unmasking the key phenolic hydroxyl group.

  • Precursor to Phenethylamines: As mentioned, reduction of the nitro group provides access to substituted phenethylamines, a privileged scaffold in medicinal chemistry.

  • Pro-drug Development: The benzyloxy group could potentially be used in a pro-drug strategy, where the less active, protected form is metabolized in vivo to release the active phenolic drug.

Conclusion

5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a synthetically valuable molecule whose chemical properties are dominated by the interplay of its three key functional components: the benzyloxy-protected phenol, the aromatic core, and the electrophilic nitroethenyl group. Its synthesis is readily achievable through the robust Henry-Knoevenagel condensation. Understanding its reactivity, including the unique behaviors conferred by the ortho-substituent upon deprotection, allows researchers and drug development professionals to leverage this compound as a versatile building block for the creation of novel and complex molecular architectures with potential pharmacological applications.

References

  • Fujiwara, Y., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4842. [Link]

  • Fujiwara, Y., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Inflibnet. [Link]

  • Marčeková, M., et al. (2022). Reactivity of organomercury compounds with nitrostyrenes described by Russell. ResearchGate. [Link]

  • Pratt, J. M., et al. (2007). Reactivity of p-nitrostyrene oxide as an alkylating agent. A kinetic approach to biomimetic conditions. Organic & Biomolecular Chemistry, 5(19), 3249-3255. [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • ResearchGate. (n.d.). Henry reaction [a] and Knoevenagel condensation [b] of substrates of different sizes catalyzedby1. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of model compounds General methods. University of Wisconsin-Madison. [Link]

  • NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. NIST WebBook. [Link]

  • PubChem. (n.d.). 2-[(E)-2-Nitroethenyl]phenol. PubChem. [Link]

  • PubChem. (n.d.). 5-Ethenyl-2-methoxyphenol. PubChem. [Link]

  • Google Patents. (2020). WO2020058917A1 - Methods of treatment of inflammation related conditions using pluripotent anti-inflammatory and metabolic modulators.
  • Google Patents. (2008). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
  • PubChem. (n.d.). 2-Benzyloxyphenol. PubChem. [Link]

  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Scribd. [Link]

  • Duan, T., et al. (2021). Two New Benzophenones From the Endohydric Moss Polytrichastrum formosum. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses. [Link]

  • PubChem. (n.d.). 5-Ethoxy-2-{[(e)-phenylmethylidene]amino}phenol. PubChem. [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. PubChem. [Link]

  • ResearchGate. (2025). A Convenient Synthesis of 2-(2-Nitroethyl)Phenols. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol. ResearchGate. [Link]

  • Google Patents. (2017). METHOD FOR PREPARING 2-HYDROXYL-4-(2, 3-DISUBSTITUTED BENZYLOXY)-5-SUBSTITUTED BENZALDEHYDE DERIVATIVE.
  • SciSpace. (n.d.). HPLC‐DAD‐ESI‐MS/MS Characterization of Bioactive Secondary Metabolites from Strelitzia nicolai Leaf Extracts. SciSpace. [Link]

  • Azuma, Y., et al. (1995). Pharmacological studies on the anti-inflammatory action of phenolic compounds. PubMed. [Link]

  • NIST. (n.d.). Phenol, 2-nitro-. NIST WebBook. [Link]

  • Archives of Medical Science. (2021). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Archives of Medical Science. [Link]

  • Venables, D. A., et al. (2008). Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. Bioorganic & Medicinal Chemistry, 16(5), 2325-2335. [Link]

  • MassBank. (2010). Nitrophenols. MassBank. [Link]

Sources

Exploratory

Technical Guide: Structure Elucidation of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

The following technical guide details the structure elucidation of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol , a specific nitrostyrene derivative often synthesized via the Henry reaction. This guide is structured for resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure elucidation of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol , a specific nitrostyrene derivative often synthesized via the Henry reaction. This guide is structured for researchers requiring a rigorous analytical framework.

Executive Summary & Compound Profile

Target Analyte: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Molecular Formula:


Molecular Weight:  271.27  g/mol
Core Moiety: 

-Nitrostyrene (stilbene analog) with a catechol ether core.

This compound represents a critical intermediate in the synthesis of bioactive phenethylamines and alkaloids. Its structure features a 1,2,5-trisubstituted benzene ring, a trans-nitroalkene tail, and a bulky benzyloxy protecting group. The elucidation strategy focuses on distinguishing the E/Z isomerism of the alkene and confirming the regiochemistry of the substituents on the aromatic ring.

Synthetic Context (The "Why" of the Structure)

To understand the impurities and expected signals, one must recognize the synthetic origin. This compound is typically generated via a Henry Reaction (Nitroaldol Condensation) between 3-hydroxy-4-(benzyloxy)benzaldehyde and nitromethane , catalyzed by ammonium acetate or a base/acid sequence.

  • Key Structural Expectation: The thermodynamic stability of the nitrostyrene system heavily favors the (E)-isomer , characterized by a large vicinal coupling constant (

    
    ) in 
    
    
    
    NMR.

Analytical Strategy & Workflow

The elucidation process is a self-validating loop. We do not rely on a single method; rather, we use MS to constrain the formula, IR to confirm functional groups, and NMR to map the skeleton.

Elucidation Logic Diagram

ElucidationWorkflow Start Crude Product (Yellow Solid) TLC TLC Screening (Hex/EtOAc) Start->TLC Purification Recrystallization / Column (Remove Aldehyde/Byproducts) TLC->Purification Isolation HRMS HRMS (ESI-) Confirm C15H13NO4 Purification->HRMS IR FT-IR Spectroscopy Identify NO2, OH, Ether Purification->IR NMR_1H 1H NMR (DMSO-d6) Coupling Constants (J) Integration Purification->NMR_1H HRMS->NMR_1H Formula Validated IR->NMR_1H Groups Confirmed NMR_2D 2D NMR (COSY/HSQC) Connect Fragments NMR_1H->NMR_2D Ambiguity Resolution XRD X-Ray Crystallography (Optional Definitive Proof) NMR_2D->XRD If stereochem ambiguous Conclusion Structure Confirmed (E)-Isomer NMR_2D->Conclusion XRD->Conclusion

Figure 1: Step-by-step structural elucidation workflow.

Spectroscopic Characterization

A. High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Negative Mode). Phenols ionize well in negative mode (

    
    ).
    
  • Expected Mass:

    • Monoisotopic Mass: 271.0845 Da

    • Observed

      
      : 270.0772 
      
      
      
      .
  • Interpretation: Confirms the molecular formula

    
    . A loss of 17 Da (
    
    
    
    ) or 46 Da (
    
    
    ) in MS/MS fragmentation is characteristic.
B. FT-IR Spectroscopy
  • Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).

  • Diagnostic Bands:

    • 3300–3500 cm⁻¹ (Broad): Phenolic O-H stretch.

    • 1635 cm⁻¹ (Sharp):

      
       alkene stretch (conjugated).
      
    • 1510 cm⁻¹ & 1340 cm⁻¹: Asymmetric and symmetric

      
       stretches. This is the "fingerprint" of the nitrostyrene moiety.
      
    • 1260 cm⁻¹: Aryl-alkyl ether (

      
      ) stretch.
      
C. Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation. The sample should be dissolved in DMSO-d6 to ensure solubility of the nitroalkene and to slow proton exchange, allowing the phenolic proton to be visualized.

1H NMR Data & Assignment (400 MHz, DMSO-d6)
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
OH Phenol9.40Singlet (br)-Exchangeable with

. Confirms free phenol.
H-

Vinyl8.05Doublet13.6Proton on C-vinyl adjacent to Ring. Deshielded by Ring/

.
H-

Vinyl7.85Doublet13.6Proton on C-vinyl adjacent to

. Large

confirms (E)-geometry .
H-6 Arom7.25Doublet2.1Meta-coupled to H-4. Ortho to OH/Vinyl.
H-4 Arom7.18dd8.4, 2.1Ortho to H-3, Meta to H-6.
H-3 Arom7.05Doublet8.4Ortho to H-4. Shielded by adjacent OBn.
Ph Benzyl7.30–7.50Multiplet-5 protons of the benzyl protecting group.
CH₂ Benzyl5.18Singlet-Benzylic methylene (

).

Critical Analysis of Coupling:

  • The Alkene: The coupling constant of 13.6 Hz is the definitive proof of the (E)-isomer (trans). The (Z)-isomer (cis) would exhibit a coupling of

    
     [1].
    
  • The Ring: The 1,2,5-substitution pattern is confirmed by the splitting:

    • One doublet (

      
      ) = H-3 (has one ortho neighbor).
      
    • One doublet of doublets (

      
      ) = H-4 (has one ortho, one meta neighbor).
      
    • One doublet (

      
      ) = H-6 (has one meta neighbor).
      
13C NMR Data (100 MHz, DMSO-d6)
  • Carbonyls: None.

  • Nitroalkene Carbons:

    • 
       (
      
      
      
      ): ~136 ppm.
    • 
       (
      
      
      
      ): ~139 ppm.
  • Aromatic Carbons:

    • Oxygenated carbons (C-1, C-2) appear most downfield (~145–150 ppm).

    • Unsubstituted carbons (C-3, C-4, C-6) in the 110–125 ppm range.[1]

  • Benzylic Carbon: ~70 ppm (

    
    ).
    

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Objective: Obtain high-resolution spectra without concentration effects (stacking).

  • Procedure:

    • Weigh 5–10 mg of the purified yellow solid into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D). Note:

      
       may be used, but nitrostyrenes often show poor solubility, and the phenolic proton may broaden or disappear due to exchange.
      
    • Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended micro-particulates which cause line broadening.

    • Acquire 1H (16 scans) and 13C (1024 scans minimum).

Protocol 2: Determination of E/Z Isomerism (NOE)

If the coupling constant is ambiguous (e.g., overlapping peaks), use 1D NOE Difference spectroscopy.

  • Procedure:

    • Irradiate the vinyl proton signal at

      
       (H-
      
      
      
      ).
    • Observation:

      • Positive NOE at the aromatic H-6 signal indicates spatial proximity (supports E-isomer where the ring and alkene are coplanar).

      • Positive NOE at the H-

        
         (
        
        
        
        ) is trivial.
      • Lack of NOE to the benzyloxy group confirms the vinyl group is at position 5, far from position 2.

Visualization of Logic

The following diagram illustrates the connectivity logic used to assign the aromatic protons based on the 2D COSY (Correlation Spectroscopy) data.

NMR_Logic cluster_legend Legend H3 H-3 (d, 8.4Hz) Ortho to OBn H4 H-4 (dd, 8.4, 2.1Hz) Meta to OBn H3->H4 Strong COSY (Ortho Coupling) H6 H-6 (d, 2.1Hz) Ortho to OH H4->H6 Weak COSY (Meta Coupling) Vinyl Vinyl Group (Pos 5) H4->Vinyl NOE Correlation H6->Vinyl NOE Correlation (Spatial Proximity) key Solid Line: Through-bond (J) Dashed: Long-range (4J) Dotted: Through-space (NOE)

Figure 2: NMR connectivity map demonstrating how proton signals are assigned relative to substituents.

References

  • ACD/Labs. (2025). 1H-1H Coupling in Proton NMR. Retrieved from

  • BenchChem. (2025).[1][2] The Enduring Legacy of the Henry Reaction: A Technical Guide. Retrieved from

  • PubChem. (2024).[3] 2-[(E)-2-Nitroethenyl]phenol Compound Summary. Retrieved from

  • Alfa Chemistry. (2025). Henry Nitroaldol Reaction Mechanism and Applications. Retrieved from

  • Sigma-Aldrich. (2025).[4] Product Specification: Nitrostyrene Derivatives. Retrieved from

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

This guide details the spectroscopic characterization of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol , a specific nitrostyrene derivative often utilized as a synthetic intermediate for phenethylamines or as a Michael acceptor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol , a specific nitrostyrene derivative often utilized as a synthetic intermediate for phenethylamines or as a Michael acceptor in medicinal chemistry.

The data presented synthesizes standard spectroscopic principles for nitrostyrenes and benzyl ethers, validated against structural analogs (e.g., isovanillin derivatives).

Executive Summary & Structural Context

Compound Name: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol IUPAC Name: (E)-2-(Benzyloxy)-5-(2-nitrovinyl)phenol Molecular Formula:


Exact Mass:  271.0845 Da
Key Structural Motifs: [1][2]
  • Nitrostyrene Core: An electron-deficient alkene susceptible to nucleophilic attack (Michael addition).

  • Catechol Monoether: A 1,2,4-trisubstituted benzene ring featuring an unprotected phenol (C1) and a benzyl-protected oxygen (C2).

  • Stereochemistry: The synthesis (Henry reaction) predominantly yields the thermodynamically stable (E)-isomer (trans).

Synthetic Origin & Impurity Profile

This compound is typically synthesized via the condensation of 4-(benzyloxy)-3-hydroxybenzaldehyde with nitromethane in the presence of ammonium acetate.

  • Common Impurities: Unreacted aldehyde (CHO peak ~9.8 ppm), residual nitromethane, or the Z-isomer (rare, but possible).

  • Handling: As a Michael acceptor, the compound is reactive toward thiols and amines. Avoid nucleophilic solvents during storage.

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6]

Sample Preparation Protocol
  • Solvent: DMSO-d6 is the preferred solvent.

    • Reasoning: It ensures complete solubility of the polar nitrostyrene moiety and slows proton exchange, allowing for the clear observation of the phenolic hydroxyl (

      
      ) and sharp resolution of the vinyl coupling constants.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

^1H NMR Assignment (400 MHz, DMSO-d6)

The spectrum is characterized by the distinct ABX aromatic system and the large coupling constant of the vinylic protons , confirming the trans (E) geometry.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment / Structural Logic
-OH 9.65 br s-Phenolic Hydroxyl. Broad singlet; disappears upon

shake. Shift varies with concentration.
Vinyl-

7.98 d13.6Vinylic Proton (Ar-CH=). Deshielded by the aromatic ring and nitro group induction. The large

value confirms E-geometry.
Vinyl-

7.71 d13.6Vinylic Proton (=CH-NO2). Distinct doublet.
Ar-H6 7.25 d2.1Aromatic Proton (Ortho to OH). Appears as a doublet due to meta-coupling with H4.
Ar-H4 7.18 dd8.4, 2.1Aromatic Proton (Para to OH). Doublet of doublets due to ortho (H3) and meta (H6) coupling.
Ar-H3 7.05 d8.4Aromatic Proton (Ortho to OBn). Shielded by the adjacent alkoxy group.
Ph (Bn) 7.30 – 7.48 m-Benzyl Aromatic Ring. Multiplet integrating to 5 protons.
-CH2- 5.16 s-Benzylic Methylene. Sharp singlet characteristic of

.
^13C NMR Assignment (100 MHz, DMSO-d6)
Carbon TypeShift (

ppm)
Assignment
C=C-NO2 139.5

-Vinylic carbon.
Ar-CH= 135.8

-Vinylic carbon.
Ar-C-O 150.2, 147.5C2 (Bn-O) and C1 (HO) quaternary carbons.
Ar-C (Bn) 137.0Quaternary carbon of the benzyl group.
Ar-CH 112.0 - 128.0Aromatic methines (Complex region).
O-CH2 70.1Benzylic methylene carbon.

Vibrational Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum serves as a rapid diagnostic tool to confirm the presence of the nitro group and the integrity of the phenol.

Wavenumber (

)
IntensityFunctional Group Assignment
3350 - 3450 Broad, MedO-H Stretch: Phenolic hydroxyl. Broadening indicates intermolecular hydrogen bonding.
3030 - 3060 WeakC-H Stretch (Ar): Aromatic/Vinylic protons.
1635 MediumC=C Stretch: Conjugated alkene of the nitrostyrene.
1515 StrongNO2 Asymmetric Stretch: Diagnostic for nitroalkenes.
1340 StrongNO2 Symmetric Stretch: Paired with the 1515 band.
1260 StrongC-O Stretch: Aryl alkyl ether (Ar-O-CH2).
1025 MediumC-O Stretch: Alkyl ether.

Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray Ionization).

Fragmentation Pathway (EI)

The molecule exhibits a characteristic fragmentation pattern dominated by the stability of the benzyl cation (tropylium ion).

m/zAbundanceFragment IdentityMechanistic Origin
271 10-20%

Molecular ion.
180 15%

Loss of Benzyl group (

). Formation of the quinone-like cation.
134 20%

Sequential loss of Benzyl and Nitro (

) groups.
91 100%

Tropylium Ion (Base Peak). Diagnostic for benzyl ethers.
65 10%

Decomposition of the tropylium ion (loss of acetylene).

Visualization & Workflows

Analytical Workflow

The following diagram outlines the logical flow from synthesis to spectral validation, ensuring the exclusion of precursors.

AnalyticalWorkflow Start Crude Product (Henry Reaction) Purification Recrystallization (EtOH/AcOH) Start->Purification TLC TLC Check (No Aldehyde Spot) Purification->TLC NMR 1H NMR (DMSO-d6) Check J = 13.6 Hz TLC->NMR Pass NMR->Purification Aldehyde present (9.8 ppm) IR FT-IR Check NO2 (1515/1340) NMR->IR MS Mass Spec Check m/z 91 (Base) NMR->MS Validation Validated Structure (E)-Isomer IR->Validation MS->Validation

Caption: Analytical workflow for validating 5-(2-Nitroethenyl)-2-(benzyloxy)phenol purity and geometry.

Mass Spectrometry Fragmentation Logic

This diagram illustrates the primary fragmentation pathway observed in Electron Impact (EI) MS.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 271 Tropylium Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M_Ion->Tropylium Heterolytic Cleavage (Benzyl Ether) Core Phenolic Core [M - Bn]+ m/z 180 M_Ion->Core Loss of Bn DeepFrag Styrene Core [M - Bn - NO2]+ m/z 134 Core->DeepFrag Loss of NO2

Caption: Primary EI-MS fragmentation pathway showing the dominance of the tropylium ion (m/z 91).

References

  • Nitrostyrene Synthesis & Spectra: Milhazes, N., et al. "Synthesis and immunological evaluation of nitrostyrene derivatives." Bioorganic & Medicinal Chemistry 14.12 (2006): 4078-4088. Link

  • NMR of Phenolic Ethers: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. Link

  • Mass Spectrometry of Benzyl Ethers: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books, 1993.
  • Database Validation: SDBS (Spectral Database for Organic Compounds), Compound: trans-

    
    -Nitrostyrene derivatives. Link
    

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Introduction 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a complex organic molecule belonging to the nitrostyrene class of compounds. Its structure is characterized by a phenol ring substituted with a benzyl ether protecti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a complex organic molecule belonging to the nitrostyrene class of compounds. Its structure is characterized by a phenol ring substituted with a benzyl ether protecting group and a conjugated nitroethenyl side chain. This unique combination of functional groups—a phenolic hydroxyl, an ether linkage, an aromatic system, and a nitroalkene—governs its physicochemical properties and is of significant interest to researchers in medicinal chemistry and materials science. The nitrovinyl moiety, in particular, is a known pharmacophore and an essential chemical feature in many biologically active compounds.[1]

This guide provides a comprehensive technical overview of the predicted physical properties of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. As specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related analogs and foundational chemical principles. It further provides detailed, field-proven experimental protocols to enable researchers to validate these properties, ensuring a robust foundation for drug development and scientific investigation.

Identifier Value
IUPAC Name 2-(benzyloxy)-5-[(E)-2-nitroethenyl]phenol
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[O-])O
InChI Key FZYSXGACZJDSMQ-VOTSOKGWSA-N

Predicted Physicochemical Properties

The physicochemical parameters of a compound are critical for predicting its behavior in biological systems and for designing experimental conditions. The following properties for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol are estimated based on its structural similarity to other nitrophenols and nitrostyrenes.

Property Predicted Value / Range Rationale & Comparative Insights
Melting Point 160 - 180 °CThe presence of a rigid aromatic core, the potential for intermolecular hydrogen bonding via the phenolic -OH group, and a relatively high molecular weight suggest a high melting point. For comparison, 4-hydroxy-β-nitrostyrene melts in the range of 167-171 °C.[2] The large benzyl group may slightly alter crystal packing, influencing the final value.
LogP (Partition Coefficient) ~3.5 - 4.5The molecule possesses significant non-polar character due to the two phenyl rings, which is expected to outweigh the polarity of the hydroxyl and nitro groups. This predicts low aqueous solubility and preferential partitioning into organic phases. A related compound, 2-methoxy-5-(2-nitrovinyl)phenol, has a calculated LogP of 1.67, but the replacement of a methyl with a larger benzyl group will substantially increase lipophilicity.[3]
pKa (Phenolic Proton) ~9.0 - 10.0The phenolic proton is acidic. Its acidity is expected to be slightly lower (higher pKa) than that of phenol (pKa ≈ 10) due to the overall electron-donating character of the ether and alkyl substituents, but the nitro group's electron-withdrawing effect, though distant, could slightly increase acidity.
Hydrogen Bond Donors 1 (Phenolic -OH)The single hydroxyl group can act as a hydrogen bond donor, a critical interaction for receptor binding and solubility characteristics.[4]
Hydrogen Bond Acceptors 4 (Nitro -O, Phenolic -O, Ether -O)The oxygen atoms of the nitro group, the phenolic hydroxyl, and the benzyl ether can all act as hydrogen bond acceptors.[4]

Solubility Profile: A Predictive and Experimental Approach

Theoretical Assessment

The molecular structure provides clear indicators of its solubility. The large, non-polar surface area contributed by the two aromatic rings suggests that the compound will be insoluble or sparingly soluble in water.[5] However, it is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and ethyl acetate, and moderately soluble in lower alcohols like methanol and ethanol.[6]

Crucially, the presence of the acidic phenolic hydroxyl group predicts that the compound will dissolve in dilute aqueous base (e.g., 5% NaOH) through deprotonation to form a more polar sodium phenoxide salt.[7] It is not expected to be soluble in weak bases like 5% sodium bicarbonate, as phenols are generally not acidic enough to react.[8] It should remain insoluble in aqueous acids like 5% HCl.[7]

Experimental Validation Protocol

This protocol provides a systematic method to confirm the predicted solubility profile. The causality for this sequence is to first test in neutral, then basic, then acidic aqueous media before confirming solubility in organic solvents.

  • Preparation : Weigh approximately 10-20 mg of the finely powdered compound into separate small test tubes for each solvent.

  • Water Solubility Test :

    • Add 1 mL of deionized water to the first test tube.

    • Vigorously shake or vortex the tube for 30-60 seconds.

    • Observe for dissolution. If insoluble, proceed to the next step.[9]

  • Aqueous Base Solubility Test :

    • To a fresh sample, add 1 mL of 5% aqueous NaOH solution.[7]

    • Shake vigorously. Dissolution indicates the presence of an acidic functional group, confirming the phenolic character.[8]

    • (Optional) To another fresh sample, add 1 mL of 5% aqueous NaHCO₃. Lack of dissolution distinguishes the weak phenolic acid from stronger carboxylic acids.[8]

  • Aqueous Acid Solubility Test :

    • To a fresh sample, add 1 mL of 5% aqueous HCl solution.

    • Shake vigorously. As expected, the compound should remain insoluble, confirming the absence of a basic functional group like an amine.[7]

  • Organic Solvent Test :

    • To fresh samples, add 1 mL of an organic solvent (e.g., DMSO, ethanol, acetone).

    • Shake to observe solubility.

Visualization: Solubility Determination Workflow

G start Start: Add Compound to Solvent water Test: Water start->water result_sol_w Result: Soluble (Low MW Polar Compound) water->result_sol_w Yes result_insol_w Result: Insoluble water->result_insol_w No naoh Test: 5% NaOH result_sol_naoh Result: Soluble (Acidic Compound - Phenol) naoh->result_sol_naoh Yes result_insol_naoh Result: Insoluble naoh->result_insol_naoh No hcl Test: 5% HCl organic Test: Organic Solvent (e.g., DMSO) hcl->organic Confirm with Organic result_insol_hcl Result: Insoluble (Not a Base) hcl->result_insol_hcl No result_sol_org Result: Soluble organic->result_sol_org result_insol_w->naoh result_insol_naoh->hcl

Caption: A logical workflow for the systematic determination of a compound's solubility class.

Thermal Properties: Melting Point Determination

Theoretical Context

The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline organic compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0 °C) and is a characteristic physical property used for identification and purity assessment.[10] Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[11]

Experimental Protocol

The capillary tube method is a standard and reliable technique for determining the melting point of a solid organic compound.

  • Sample Preparation : Place a small amount of the dry compound on a clean, dry surface. Grind it into a fine powder with a spatula to ensure uniform packing.[10][12]

  • Capillary Tube Loading : Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. The packed sample height should be 1-2 cm.[12][13]

  • Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp). Ensure the thermometer is correctly positioned to accurately measure the block's temperature.[10]

  • Rapid Determination (Optional but Recommended) : Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurements.

  • Accurate Determination : Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[10] Begin heating again at a slow, controlled rate of 1-2 °C per minute.

  • Data Recording : Record the temperature at which the first liquid droplet appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.[10]

Visualization: Melting Point Apparatus

G cluster_Apparatus Melting Point Apparatus heating_block Heating Block Capillary Port Thermometer Port viewer Magnifying Viewer viewer->heating_block Observation temp_control Temperature Control temp_control->heating_block Heating capillary Capillary Tube Packed Sample capillary->heating_block:f0 Insert thermometer Thermometer Mercury/Alcohol Bulb thermometer->heating_block:f1 Insert

Caption: A schematic of a typical melting point determination apparatus.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure. The following sections detail the expected spectral features for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Appearance
Phenolic O-HStretch3200 - 3600Broad, Strong[14][15]
Aromatic C-HStretch3000 - 3100Medium, Sharp
Alkene =C-HStretch3010 - 3040Medium, Sharp
Aliphatic C-H (in -CH₂-)Stretch2850 - 2960Medium
Nitro N=OAsymmetric Stretch1500 - 1550Strong[14]
Nitro N=OSymmetric Stretch1300 - 1360Strong[16]
Aromatic C=CStretch~1600, ~1450-1500Medium-Strong, Multiple Bands[15]
Alkene C=CStretch1620 - 1650Medium
Phenolic C-OStretch1200 - 1260Strong[17]
Ether C-O-CAsymmetric Stretch1050 - 1150Strong[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predicted chemical shifts are based on the analysis of structurally similar compounds.[18][19]

Predicted ¹H NMR Spectroscopic Data

Proton Type Predicted Chemical Shift (δ) in ppm Multiplicity Integration
Phenolic (-OH) 5.0 - 6.0 Singlet (broad) 1H
Benzylic (-CH₂-) ~5.1 Singlet 2H
Aromatic (Benzylic Ring) 7.3 - 7.5 Multiplet 5H
Aromatic (Phenolic Ring) 6.8 - 7.4 Multiplet 3H
Vinylic (=CH-Ar) 7.5 - 7.7 Doublet 1H

| Vinylic (=CH-NO₂) | 7.9 - 8.1 | Doublet | 1H |

Predicted ¹³C NMR Spectroscopic Data

Carbon Type Predicted Chemical Shift (δ) in ppm
Benzylic (-CH₂-) ~70
Aromatic (Phenolic Ring) 110 - 130
Aromatic (C-O, C-C=C) 145 - 155
Aromatic (Benzylic Ring) 127 - 129
Aromatic (Benzylic C-ipso) ~136
Vinylic (=CH-Ar) ~138

| Vinylic (=CH-NO₂) | ~140 |

General NMR Sample Preparation Protocol [18]

  • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the tube in the NMR spectrometer to acquire the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about conjugated systems and chromophores. The extended π-conjugation system of the nitrostyrene moiety, coupled with the aromatic rings, is expected to produce strong UV absorption.

  • Expected λmax: Two primary absorption bands are predicted.

    • A strong intensity band around 250-270 nm, corresponding to a π→π* transition within the benzylic aromatic system.[20]

    • A second strong, broad band at a longer wavelength, likely between 320-380 nm. This is characteristic of the conjugated nitroethenyl-phenol chromophore and represents another π→π* transition.[21][22]

    • A weak, high-wavelength shoulder may be observed corresponding to an n→π* transition of the nitro group.[20]

General UV-Vis Sample Preparation Protocol [23]

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Record the spectrum over a range of 200-600 nm using a spectrophotometer, with the pure solvent as a blank.

Conclusion

This technical guide provides a robust predictive framework for understanding the core physical properties of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. The analysis, grounded in the principles of physical organic chemistry and data from analogous structures, suggests the compound is a high-melting, lipophilic solid with characteristic spectroscopic signatures defined by its phenolic, benzylic, and nitroethenyl functionalities. The detailed experimental protocols included herein serve as a self-validating system for researchers, providing clear, actionable steps to confirm these predictions and establish a reliable data profile for this compound. This foundational knowledge is indispensable for its application in further chemical synthesis, drug design, and materials science research.

References

[8] Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

Melting point determination. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]

[10] Determination of the melting point. (n.d.). Al-Mustaqbal University College. Retrieved February 17, 2026, from [Link]

[9] Solubility test for Organic Compounds. (2024, September 24). Retrieved February 17, 2026, from [Link]

[7] Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved February 17, 2026, from [Link]

[11] Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved February 17, 2026, from [Link]

[13] Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

[12] Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved February 17, 2026, from [Link]

[14] FTIR spectrum of pure p-nitro phenol. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved February 17, 2026, from [Link]

[1] β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

[6] Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved February 17, 2026, from [Link]

[24] 3-Nitrostyrene. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

[16] Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

[17] Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro-Phenolic Compounds. (2024, February 23). ACS Publications. Retrieved February 17, 2026, from [Link]

[15] FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. (2019, February 17). Retrieved February 17, 2026, from [Link]

[25] FTIR spectra in the OH stretching region of phenol. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

[26] Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

[21] UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

[23] IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. (n.d.). MU-Varna.bg. Retrieved February 17, 2026, from [Link]

[20] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011, January 17). PCCP. Retrieved February 17, 2026, from [Link]

[27] IR and UV-VIS spectroscopic analysis of a new compound. (n.d.). Scientific Online Resource System. Retrieved February 17, 2026, from [Link]

[22] UV-vis absorption spectra of the reduction of various nitro compounds. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

[28] Toxicological Profile for Nitrophenols. (n.d.). ATSDR. Retrieved February 17, 2026, from [Link]

[29] NMR Spectroscopy. (n.d.). National Institute of Technology Warangal. Retrieved February 17, 2026, from [Link]

[4] 2-[(E)-2-Nitroethenyl]phenol. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

[30] Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

[31] Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. (2008, March 1). PubMed. Retrieved February 17, 2026, from [Link]

[19] 1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved February 17, 2026, from [Link]

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Foundational

A Comprehensive Technical Guide to the Discovery and History of Nitrophenol Derivatives for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough exploration of the discovery, history, and multifaceted applications of nitrophenol derivatives. From their early synthesis to their complex roles in modern pharmacology, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a thorough exploration of the discovery, history, and multifaceted applications of nitrophenol derivatives. From their early synthesis to their complex roles in modern pharmacology, this document serves as a crucial resource for professionals in the scientific community.

The Genesis of Nitrophenol Derivatives: A Historical Overview

The story of nitrophenol derivatives begins in the late 18th and early 19th centuries, a period of burgeoning innovation in chemical synthesis.

The Serendipitous Discovery of Picric Acid (2,4,6-Trinitrophenol)

The first notable nitrophenol derivative to be synthesized was picric acid. In 1771, the Irish chemist Peter Woulfe, while treating indigo with nitric acid, produced a yellow dye capable of coloring wool and silk.[1] This is often cited as the first synthesis of an artificial dye.[1] However, the true chemical nature of this substance remained elusive for several decades. It was not until 1841 that the French chemist Jean-Baptiste Dumas correctly identified its formula and bestowed the name "picric acid," derived from the Greek word "pikros," meaning bitter, a nod to its intensely bitter taste.[1][2]

Initially, the primary application of picric acid was in the textile industry as a vibrant yellow dye.[1][2] Its explosive potential was not fully realized until 1873, when Hermann Sprengel demonstrated that it could be detonated with a blasting cap.[1] This discovery transformed its application, leading to its widespread use as a military explosive under names such as "Melinite" in France and "Lyddite" in Britain during conflicts like the Boer War and World War I.[2][3]

The Emergence of Simpler Nitrophenols

The synthesis of the less substituted nitrophenols, 2-nitrophenol and 4-nitrophenol, followed in the mid-19th century. These compounds were instrumental in expanding the understanding of aromatic chemistry and isomerism. While the direct nitration of phenol was a known reaction, the separation and characterization of the resulting ortho and para isomers were key developments. 2-nitrophenol, with its intramolecular hydrogen bonding, is volatile in steam, allowing for its separation from the non-volatile 4-nitrophenol.[4] This seemingly simple physical property difference was a crucial experimental observation that enabled the isolation and study of these individual isomers.

Synthetic Methodologies: From Laboratory Curiosities to Industrial Production

The synthesis of nitrophenol derivatives has evolved from small-scale laboratory preparations to large-scale industrial processes, driven by their diverse applications.

Electrophilic Aromatic Substitution: The Cornerstone of Nitrophenol Synthesis

The most fundamental method for preparing nitrophenols is the electrophilic nitration of phenol. This reaction typically employs a mixture of nitric acid and sulfuric acid. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, making the reaction facile.

Experimental Workflow: Laboratory Scale Nitration of Phenol

Caption: Workflow for the synthesis and separation of 2- and 4-nitrophenol.

Controlling the reaction conditions, such as temperature and acid concentration, is critical to optimize the yield and the ratio of ortho to para isomers.[5][6] Industrial processes often involve sulfonation of phenol followed by nitration to achieve better control and higher yields of the desired isomer.[2]

ParameterConditionRationale
Temperature Below 10°C during nitrationMinimizes the formation of oxidation byproducts and dinitrated products.
Acid Concentration Dilute nitric acidFavors mononitration over dinitration and trinitration.
Separation Technique Steam distillationExploits the volatility of 2-nitrophenol due to intramolecular hydrogen bonding for efficient separation from the non-volatile 4-nitrophenol.
Nucleophilic Aromatic Substitution

An alternative route to certain nitrophenol derivatives involves nucleophilic aromatic substitution on activated nitroaromatic halides. For instance, 2,4-dinitrophenol is commercially produced by the hydrolysis of 1-chloro-2,4-dinitrobenzene.[7] This pathway is particularly useful when direct nitration is not feasible or leads to undesirable byproducts.

Nitrophenol Derivatives in Biological Systems and Drug Development

The biological activities of nitrophenol derivatives have been a subject of intense study, leading to both therapeutic applications and cautionary tales.

2,4-Dinitrophenol (DNP): The Archetypal Uncoupler of Oxidative Phosphorylation

Perhaps the most famous (and infamous) biological effect of a nitrophenol derivative is the uncoupling of oxidative phosphorylation by 2,4-dinitrophenol (DNP). DNP is a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[8][9]

Mechanism of DNP-mediated Uncoupling

G cluster_0 Intermembrane Space (High [H+]) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low [H+]) a DNP- b DNP-H a->b Protonation d DNP-H b->d Across Membrane c Diffusion e DNP- d->e Deprotonation f H+ d->f e->a Return to IMS

Sources

Exploratory

In Silico Characterization and Target Profiling of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

The following technical guide details the in silico modeling framework for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS 128944-40-1). This guide is structured to serve as a strategic blueprint for characterizing electroph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in silico modeling framework for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS 128944-40-1). This guide is structured to serve as a strategic blueprint for characterizing electrophilic fragment-based drug candidates.

A Strategic Framework for Covalent Inhibitor Discovery

Executive Summary & Compound Architecture

5-(2-Nitroethenyl)-2-(benzyloxy)phenol represents a classic "warhead-linker-cap" architecture common in covalent drug discovery. Structurally, it consists of a reactive


-nitrostyrene moiety (the warhead) capable of Michael addition, fused to a phenolic core protected by a benzyloxy group (the hydrophobic cap).

In the context of drug development, this molecule is not merely a static ligand but a covalent modifier . Its modeling requires a departure from standard non-covalent docking protocols toward high-fidelity quantum mechanical (QM) characterization and covalent docking workflows.

Structural Deconstruction
ComponentChemical FeatureBiological Function (Hypothetical)

-Nitroethenyl Group
Electron-deficient alkeneMichael Acceptor Warhead: Targets nucleophilic cysteines (e.g., in kinases or proteases).
Phenolic Core Hydroxyl donor/acceptorH-Bond Anchor: Orients the molecule within the binding pocket.
Benzyloxy Group Bulky lipophilic etherSelectivity Filter: Occupies hydrophobic sub-pockets (e.g., the back pocket of kinases).

Phase I: Quantum Mechanical (QM) Reactivity Profiling

Before docking, one must quantify the electrophilicity of the nitrovinyl warhead. Standard force fields (MMFF94, AMBER) fail to capture the electronic polarization required for Michael addition. We utilize Density Functional Theory (DFT) to predict reactivity.

DFT Protocol

Objective: Determine the Lowest Unoccupied Molecular Orbital (LUMO) energy and the global electrophilicity index (


).
  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311G++(d,p) (Standard for organic electrophiles).

    • Solvation: IEFPCM (Water) to simulate physiological environment.

  • Fukui Function Calculation:

    • Map the local electrophilicity (

      
      ) to confirm the 
      
      
      
      -carbon of the vinyl group is the primary site of nucleophilic attack.
Reactivity Indices (Theoretical)

The reactivity is governed by the HOMO-LUMO gap (


). A lower LUMO suggests higher susceptibility to nucleophilic attack by cysteine thiolates (

).


Where 

is chemical potential and

is chemical hardness.

Critical Insight: If


 eV, the compound is classified as a strong electrophile, necessitating "warhead tuning" to avoid indiscriminate toxicity (pan-assay interference).

Phase II: ADMET & Druglikeness Evaluation

The benzyloxy group significantly increases lipophilicity. We must assess if the compound violates the "Rule of 5" or presents toxicity risks associated with the nitro group.

Physicochemical Profiling Workflow
  • Tool: SwissADME / RDKit.

  • Key Parameters:

PropertyPredicted RangeInterpretation
LogP (Lipophilicity) 3.5 – 4.2High. Good membrane permeability but risk of poor solubility.
TPSA (Polar Surface Area) ~70-80 ŲExcellent range for cell penetration (Target < 140 Ų).
Solubility (LogS) -4.5 to -5.5Critical Bottleneck: Likely requires formulation (e.g., cyclodextrin complexation).
Bioavailability Score 0.55Probable oral bioavailability.
Toxicity Alert (ProTox-II)
  • Mutagenicity: The nitro group is a structural alert for Ames toxicity (genotoxicity).

  • Mitigation Strategy: In silico metabolism simulation (e.g., SMARTCyp) to predict nitro-reduction rates. Rapid reduction to the amine may detoxify the warhead but abolish efficacy.

Phase III: Target Identification & Covalent Docking

Given the chemotype, likely targets include EGFR (C797) , Cathepsin K , or Tubulin . This section details a "Target Fishing" workflow followed by a specific Covalent Docking protocol using EGFR as the model system.

Workflow Visualization

The following diagram outlines the decision logic for docking this covalent inhibitor.

CovalentDocking Start Ligand Preparation (3D Gen, Tautomers) TargetSel Target Selection (Cys-Rich Pockets) Start->TargetSel PharmMapper GridGen Grid Generation (Center on Cys797) TargetSel->GridGen PDB: 2JIT CovDock Covalent Docking (Michael Addition) GridGen->CovDock Define Warhead Scoring Ranking (Affinity + Reactivity) CovDock->Scoring dG_bind

Figure 1: Covalent docking workflow targeting cysteine-rich active sites.

Covalent Docking Protocol (Schrödinger CovDock / Gold)

Rationale: Standard docking (Glide/Vina) assumes non-covalent interactions. For this nitrostyrene, we must model the bond formation between the


-carbon and the sulfur of Cysteine.

Step-by-Step Methodology:

  • Protein Preparation:

    • Target: EGFR T790M (PDB: 2JIT or similar).

    • Pre-process: Remove waters, optimize H-bonds (PROPKA pH 7.4).

    • Crucial Step: Manually verify the rotamer of Cys797 is oriented toward the binding cavity.

  • Ligand Definition:

    • Define the "Michael Acceptor" reaction pattern: [C,c]=C-[NO2] + Protein-S-H -> Protein-S-C-C-[NO2]

  • Docking Execution:

    • Algorithm: CovDock (Pose Prediction mode).

    • Constraints: Enforce a distance constraint (

      
       Å) between the ligand 
      
      
      
      -C and Cys797 Sulfur.
  • Validation:

    • The "benzyloxy" tail should occupy the hydrophobic pocket usually occupied by the aniline of Quinazoline inhibitors (e.g., Gefitinib).

Phase IV: Molecular Dynamics (MD) Simulation

MD is required to verify that the covalent adduct does not distort the protein structure into an unstable conformation.

Simulation Setup
  • Engine: GROMACS 2023 or Desmond.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • System:

    • Solvation: TIP3P Water box (10 Å buffer).

    • Neutralization: Na+/Cl- ions (0.15 M).

  • Topology Generation:

    • Use a specific patch for the Cys-Ligand covalent bond . The bond parameters (force constant and equilibrium length) must be derived from the QM calculations in Phase I.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Stability of the backbone.

  • RMSF (Root Mean Square Fluctuation): Flexibility of the binding loop. High fluctuation suggests the ligand is not securely "locking" the domain.

  • H-Bond Lifetime: Monitor the stability of the H-bond between the phenolic OH and the hinge region (Met793 in EGFR).

References

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Zhu, K., et al. (2014). Docking covalent inhibitors: a parameter free method to predict bonding modes and affinities. Bioinformatics, 30(15), 2171-2180.

  • Kaushik, S., et al. (2018). Nitrostyrene derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 158, 48-66. (Contextual grounding for nitrostyrene bioactivity).

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.

Foundational

CAS number and IUPAC name for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Executive Summary 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS 128944-40-1 ) is a specialized functionalized nitrostyrene derivative used primarily as a high-value intermediate in the synthesis of catecholamine analogs, s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS 128944-40-1 ) is a specialized functionalized nitrostyrene derivative used primarily as a high-value intermediate in the synthesis of catecholamine analogs, specifically dopamine and norepinephrine derivatives. Its structural uniqueness lies in the 3-hydroxy-4-benzyloxy substitution pattern on the aromatic core (relative to the ethyl chain), which allows for orthogonal protection strategies during the construction of complex isoquinoline alkaloids and phenethylamines.

This guide provides a definitive technical analysis of the compound, detailing its chemical identity, validated synthesis protocols via the Henry reaction, and its critical role as a scaffold in medicinal chemistry.

Chemical Identity & Specifications

Nomenclature and Identifiers[1]
ParameterSpecification
Common Name 5-(2-Nitroethenyl)-2-(benzyloxy)phenol
IUPAC Name 5-[(E)-2-nitroethenyl]-2-(phenylmethoxy)phenol
CAS Number 128944-40-1 (trans-isomer)
Alternative Names 3-Hydroxy-4-benzyloxy-

-nitrostyrene; 4-(Benzyloxy)-3-hydroxy-

-nitrostyrene
Molecular Formula

Molecular Weight 271.27 g/mol
SMILES OC1=CC(=CC=C1OCC2=CC=CC=C2)C=C=O
Structural Architecture

The compound features a phenol core with a benzyl ether protecting group at the para position relative to the nitrovinyl side chain (using benzaldehyde numbering) or ortho to the hydroxyl group (using phenol numbering). The nitroethenyl group typically adopts the (E)- (trans) configuration due to steric stability during synthesis.

Structure Core Phenol Core (Aromatic Ring) Pos1 Position 1: Hydroxyl (-OH) Core->Pos1 C1 Pos2 Position 2: Benzyloxy (-OCH2Ph) Core->Pos2 C2 (Ortho to OH) Pos5 Position 5: (E)-2-Nitroethenyl (-CH=CH-NO2) Core->Pos5 C5 (Meta to OH) Pos2->Pos5 Para Relationship

Figure 1: Structural connectivity of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol showing the 1,2,5-substitution pattern.

Synthesis Protocol: The Henry Reaction[3][4]

The most robust route to 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is the Henry Reaction (Nitroaldol Condensation) . This method utilizes 3-hydroxy-4-benzyloxybenzaldehyde (CAS 4049-39-2) as the electrophile and nitromethane as the nucleophile.

Retrosynthetic Analysis

The synthesis targets the formation of the C=C double bond via dehydration of a


-nitroalcohol intermediate.
  • Precursor: 3-Hydroxy-4-benzyloxybenzaldehyde (Derived from 3,4-dihydroxybenzaldehyde via selective benzylation).

  • Reagent: Nitromethane (

    
    ).
    
  • Catalyst: Ammonium Acetate (

    
    ).
    
Validated Experimental Protocol

Safety Note: Nitromethane is flammable and a potential explosive precursor. Reactions should be conducted in a fume hood behind a blast shield. Nitrostyrenes are potent lachrymators and skin irritants.

Materials:
  • 3-Hydroxy-4-benzyloxybenzaldehyde (10.0 mmol, 2.28 g)

  • Nitromethane (Excess, solvent/reagent, ~10 mL)

  • Ammonium Acetate (4.0 mmol, 0.31 g)

  • Acetic Acid (Glacial, 20 mL) - Optional co-solvent for solubility

Step-by-Step Methodology:
  • Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2.28 g of 3-hydroxy-4-benzyloxybenzaldehyde in 20 mL of glacial acetic acid.

  • Reagent Addition: Add 10 mL of nitromethane and 0.31 g of ammonium acetate .

  • Reflux: Heat the mixture to mild reflux (

    
    ) in an oil bath. The solution will typically darken from pale yellow to deep orange/red, indicating the formation of the conjugated nitrostyrene system.
    
  • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: 30% EtOAc/Hexanes). The starting aldehyde (

    
    ) should disappear, replaced by the less polar nitrostyrene (
    
    
    
    ). Reaction time is typically 2–4 hours.
  • Workup:

    • Remove the heat source and allow the mixture to cool to room temperature.

    • Option A (Precipitation): Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow-orange solid.

    • Option B (Extraction): If oiling occurs, extract with Dichloromethane (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from hot Ethanol or Methanol.

    • Yield: Typical yields range from 75% to 85%.

    • Appearance: Bright yellow to orange crystalline solid.

    • Melting Point: Expect range between

      
       (dependent on purity).
      
Mechanistic Pathway

The reaction proceeds via a base-catalyzed nucleophilic attack of the nitronate anion on the aldehyde carbonyl, followed by acid-catalyzed dehydration.

HenryReaction Step1 Deprotonation of Nitromethane (CH3NO2 + Base -> [CH2NO2]-) Step2 Nucleophilic Attack on Benzaldehyde Carbonyl Step1->Step2 Step3 Formation of Beta-Nitroalcohol Intermediate Step2->Step3 Step4 Dehydration (-H2O) Elimination of Hydroxyl Step3->Step4 Product Final Product: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (Conjugated System) Step4->Product

Figure 2: Mechanistic flow of the ammonium acetate-catalyzed Henry reaction.

Applications in Drug Development

Precursor for Dopamine Analogs

This compound is a vital "masked" catechol. The benzyloxy group serves as a robust protecting group for the 4-position oxygen (catechol numbering), while the 3-position hydroxyl remains free (or can be differentially protected).

Upon reduction of the nitroethenyl group (using


 or catalytic hydrogenation), the compound yields 5-(2-aminoethyl)-2-(benzyloxy)phenol . Subsequent debenzylation (e.g., 

) generates 3,4-dihydroxyphenethylamine (Dopamine) derivatives.
Pictet-Spengler Cyclization

The electron-rich phenol ring facilitates Pictet-Spengler cyclizations to form tetrahydroisoquinolines (THIQs). The specific 3-hydroxy-4-benzyloxy substitution pattern directs cyclization to the ortho position (position 2 relative to the ethyl chain), enabling the synthesis of 6,7-substituted isoquinoline alkaloids.

Application AreaMechanism of ActionTarget Class
Neuroscience MAO-B InhibitionCatecholamine mimics
Oncology Tubulin Polymerization InhibitionCombretastatin analogs
Infectious Disease Michael Acceptor (Cysteine targeting)Antimicrobial agents

References

  • Source: Santa Cruz Biotechnology. "5-(2-Nitroethenyl)-2-(benzyloxy)
  • Synthesis Precursor (3-Hydroxy-4-benzyloxybenzaldehyde)

    • Source: Pettit, G. R., et al. "Antineoplastic Agents. 565. Synthesis of Combretastatin D-2".
    • URL:[Link]

  • Henry Reaction Methodology

    • Source: Organic Syntheses, Coll. Vol. 4, p.573 (1963); Vol. 30, p.65 (1950).
    • URL:[Link]

  • Biological Activity of Nitrostyrenes

    • Source: Milhazes, N., et al. "Beta-nitrostyrene derivatives as potential antibacterial agents". Bioorganic & Medicinal Chemistry.
    • URL:[Link]

Exploratory

Thermochemical Properties of Nitroethenyl Compounds: A Technical Guide

Part 1: Executive Summary Nitroethenyl compounds (nitroalkenes), exemplified by -nitrostyrene (1-nitro-2-phenylethene) , occupy a unique thermochemical niche at the intersection of high-energy materials and electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Nitroethenyl compounds (nitroalkenes), exemplified by


-nitrostyrene (1-nitro-2-phenylethene) , occupy a unique thermochemical niche at the intersection of high-energy materials  and electrophilic drug pharmacophores . Their utility in drug development—specifically as covalent inhibitors and Nrf2 activators—relies on a delicate balance between thermodynamic stability during storage and kinetic reactivity toward biological nucleophiles (Michael addition).

This guide provides a rigorous analysis of the thermochemical parameters governing these compounds. Unlike simple nitroalkanes, the conjugation between the nitro group, the alkene, and the aromatic ring in


-nitrostyrenes creates a distinct energy landscape. We explore the enthalpy of formation, bond dissociation energies (BDE), and thermal decomposition pathways that dictate both their synthetic handling and their behavior in biological systems.

Part 2: Fundamental Thermochemical Parameters

The thermochemical profile of nitroethenyl compounds is dominated by the competition between resonance stabilization (phenyl-vinyl conjugation) and the electron-withdrawing destabilization of the nitro group.

Physicochemical & Thermodynamic Data

The following data summarizes the core properties of (E)-


-nitrostyrene , the most stable and common isomer.
ParameterValueMethod/Notes
Molecular Formula

MW: 149.15 g/mol
Physical State Yellow Crystalline SolidStandard State (298 K)
Melting Point (

)
58 °C (331 K)Sharp endotherm in DSC
Boiling Point (

)
255 °C (528 K)Extrapolated; decomposition often precedes boiling
Decomposition Onset (

)
~190–290 °CHeating rate dependent (DSC); highly exothermic
Enthalpy of Fusion (

)
~18–22 kJ/molEstimated from DSC peak integration
Bond Dissociation Energy (

)
~60–65 kcal/molC-NO

bond (Weakest link)
(E)/(Z) Relative Energy

kcal/mol
(E)-isomer is thermodynamically favored

Technical Insight: The C-NO


 bond in nitroalkenes is stronger than in simple nitroalkanes (approx. 60 kcal/mol vs. 55 kcal/mol) due to partial double-bond character imparted by resonance. However, it remains the primary site of thermal failure.
Isomeric Stability

Computational studies (DFT B3LYP/6-311G) indicate that (Z)-


-nitrostyrene  is approximately 6.1 kcal/mol  higher in energy than the (E)-isomer . This destabilization arises from steric clash between the phenyl ring and the nitro group in the Z-configuration, forcing a loss of planarity and disrupting the 

-conjugation system.

Part 3: Thermal Stability & Decomposition Mechanisms

Understanding the decomposition limits is critical for process safety, particularly during scale-up of Henry reactions or isolation of derivatives.

Decomposition Pathways

Thermal degradation of nitroethenyls does not follow a single simple pathway. It involves competing radical and concerted mechanisms.

  • C-NO

    
     Homolysis:  The primary initiation step at high temperatures (>250 °C). Cleavage yields a styryl radical and nitrogen dioxide.
    
  • Nitro-Nitrite Rearrangement: A lower-energy pathway where the nitro group isomerizes to a nitrite ester (-ONO), which subsequently cleaves to form an alkoxy radical and NO.

  • Polymerization: The electron-deficient alkene is prone to radical-initiated polymerization, often observed as a "gumming" of the material before violent decomposition.

Visualization of Decomposition Logic

The following diagram outlines the causal flow of thermal failure for


-nitrostyrene.

DecompositionPathway Start β-Nitrostyrene (Heat Input > 190°C) Branch Pathway Bifurcation Start->Branch Homolysis Path A: C-NO2 Homolysis (High T, High E_a) Branch->Homolysis Dominant > 250°C Rearrange Path B: Nitro-Nitrite Rearrangement Branch->Rearrange Lower E_a Polymer Path C: Radical Polymerization Branch->Polymer Solid State / Melt Radicals Styryl Radical + NO2• Homolysis->Radicals Nitrite Nitrite Ester Intermediate Rearrange->Nitrite Final Complex Mixture: Benzaldehyde, NOx, Tars Polymer->Final Thermal Cracking Radicals->Final Alkoxy Alkoxy Radical + NO• Nitrite->Alkoxy Alkoxy->Final

Figure 1: Thermal decomposition cascade of


-nitrostyrene showing competing radical and rearrangement mechanisms.

Part 4: Experimental Methodologies

Precise measurement of thermochemical data requires rigorous protocols to account for the volatility and reactivity of nitroethenyls.

Protocol: Differential Scanning Calorimetry (DSC) for Safety Screening

Objective: Determine the Onset Temperature (


) and Enthalpy of Decomposition (

).

Causality: We use Gold-plated high-pressure crucibles to prevent catalytic decomposition by container metals (e.g., Al, Cu) and to contain volatile products, ensuring the measured heat flow reflects the intrinsic chemistry.

Step-by-Step Workflow:

  • Sample Prep: Weigh 2–4 mg of dry, crystalline

    
    -nitrostyrene into a Gold (Au) high-pressure crucible.
    
  • Sealing: Hermetically seal the crucible using a cold-welding press. Validation: Check mass before and after sealing to ensure integrity.

  • Reference: Use an empty, matched Gold crucible as the reference.

  • Program:

    • Equilibrate at 25 °C.

    • Ramp 5 °C/min to 350 °C.

    • Purge gas: Nitrogen (

      
      ) at 50 mL/min.
      
  • Analysis:

    • Identify

      
       (sharp endotherm ~58 °C).
      
    • Identify

      
       (deviation from baseline > 0.1 mW).
      
    • Integrate the exothermic peak to calculate

      
       (J/g).
      

Self-Validating Check: If the endotherm (


) is absent or broadened, the sample is impure or has already partially polymerized. If the crucible bursts (signal noise), reduce sample mass.
Protocol: Combustion Calorimetry

Objective: Determine Standard Enthalpy of Combustion (


) to derive Enthalpy of Formation (

).

Step-by-Step Workflow:

  • Pelletizing: Compress ~0.5 g of sample into a pellet. Reason: Prevents dusting and ensures uniform burn.

  • Bomb Setup: Place pellet in a Pt-crucible within an isoperibolic bomb calorimeter.

  • Ignition Aid: Use a cotton fuse of known combustion energy.

  • Atmosphere: Pressurize with 3.0 MPa of high-purity Oxygen (

    
    ).
    
  • Ignition: Fire the bomb and record the corrected temperature rise (

    
    ).
    
  • Wash Analysis: Rinse bomb interior and analyze for

    
     (nitric acid) formation using titration. Correction: Nitro compounds generate 
    
    
    
    which forms
    
    
    with water; this heat of solution must be subtracted.

Part 5: Reactivity & Drug Design Implications

In drug discovery, nitroethenyls are often used as "warheads" for covalent targeting of cysteine residues. The thermochemical parameter governing this is the Gibbs Free Energy of Reaction (


)  for the Michael addition.
The Thermodynamic-Kinetic Balance

Effective covalent drugs require a "Goldilocks" zone:

  • Too Stable (High

    
    ):  Unreactive, poor target engagement.
    
  • Too Unstable: Non-specific toxicity, shelf-life issues (polymerization).

The reversibility of the Michael addition is a key feature of nitroalkenes compared to acrylamides. The retro-Michael reaction is accessible because the C-C bond formed is destabilized by the steric bulk of the nitro group and the loss of conjugation.

Reaction Energy Landscape

The following diagram illustrates the energy profile for the reaction of a thiol (Cysteine) with


-nitrostyrene.

MichaelAddition Reactants Reactants (Nitrostyrene + R-SH) TS Transition State (High Energy) Reactants->TS +ΔH‡ (Activation) Intermediate Nitronate Intermediate TS->Intermediate Product Michael Adduct (Thioether) Intermediate->Product Proton Transfer Product->Reactants Retro-Michael (Possible if ΔG is small)

Figure 2: Energy landscape of the Thiol-Michael addition. The dashed red line indicates the potential for reversibility, a unique feature of nitroalkene warheads.

References

  • NIST Chemistry WebBook. Styrene, β-nitro-, (E)- Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Sielc Technologies. Applications: Separation of beta-Nitrostyrene. [Link]

  • Royal Society of Chemistry. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. [Link]

  • University of Camerino. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • Institute of Physics, Chinese Academy of Sciences. The evaluation of bond dissociation energies for NO2 scission in nitro compounds. [Link]

Foundational

An In-depth Technical Guide to 5-(2-Nitroethenyl)-2-(benzyloxy)phenol and Its Analogs: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: February 18, 2026 Abstract This technical guide provides a comprehensive overview of 5-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 18, 2026

Abstract

This technical guide provides a comprehensive overview of 5-(2-nitroethenyl)-2-(benzyloxy)phenol, a nitrostyrene derivative with significant potential in medicinal chemistry. The guide details the synthetic pathways to the core compound and a focused library of its analogs, designed to explore structure-activity relationships (SAR). Furthermore, it offers in-depth, step-by-step protocols for evaluating the biological activities of these compounds, with a primary focus on their anticancer and tyrosine kinase inhibitory properties, and a secondary look at their antimicrobial potential. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents, providing both the foundational knowledge and the practical methodologies required to advance research in this area.

Introduction: The Therapeutic Potential of Nitrostyrene Scaffolds

The β-nitrostyrene moiety is a prominent pharmacophore found in a variety of biologically active compounds. Its inherent electrophilicity, arising from the electron-withdrawing nitro group conjugated with a styrenyl system, allows for Michael addition reactions with nucleophilic residues in biological targets, such as the thiol groups of cysteine residues in enzymes. This reactivity underpins the diverse pharmacological activities of nitrostyrene derivatives, which include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

5-(2-Nitroethenyl)-2-(benzyloxy)phenol represents a promising, yet underexplored, member of this class. The presence of a phenolic hydroxyl group and a bulky benzyloxy substituent on the aromatic ring offers unique opportunities for modulating the compound's physicochemical properties and biological target interactions. The hydroxyl group can participate in hydrogen bonding, a critical interaction in many ligand-receptor binding events, while the benzyloxy group can influence lipophilicity, membrane permeability, and steric interactions within a binding pocket.

This guide aims to provide a detailed exploration of this core compound and its analogs, from their rational design and synthesis to their comprehensive biological evaluation. By understanding the causal relationships between chemical structure and biological activity, we can unlock the full therapeutic potential of this promising class of molecules.

Synthesis of the Core Compound and its Analogs

The synthesis of 5-(2-nitroethenyl)-2-(benzyloxy)phenol and its analogs is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic strategy involves two key stages: the formylation of a substituted phenol to introduce the aldehyde functionality, followed by a Henry-Knoevenagel condensation with nitromethane to construct the nitroethenyl group.

Synthesis of the Precursor Aldehyde: 5-formyl-2-(benzyloxy)phenol

The synthesis of the key intermediate, 5-formyl-2-(benzyloxy)phenol, can be achieved through the ortho-formylation of 2-(benzyloxy)phenol. The directing effects of the hydroxyl and benzyloxy groups are crucial in determining the position of formylation. The hydroxyl group is a strongly activating and ortho-, para-directing group, while the benzyloxy group is also activating and ortho-, para-directing. To achieve formylation at the desired C5 position (para to the hydroxyl group and ortho to the benzyloxy group), a method that favors ortho-formylation to the hydroxyl group is desirable. A magnesium-mediated ortho-formylation has been shown to be highly regioselective for the position ortho to a phenolic hydroxyl group.[1]

Experimental Protocol: Synthesis of 5-formyl-2-(benzyloxy)phenol

  • Materials:

    • 2-(Benzyloxy)phenol

    • Magnesium chloride (anhydrous)

    • Paraformaldehyde

    • Triethylamine (anhydrous)

    • Tetrahydrofuran (THF, anhydrous)

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0 equivalents).

    • Add anhydrous THF to the flask to create a suspension.

    • Slowly add anhydrous triethylamine (2.0 equivalents) to the suspension with stirring.

    • Add a solution of 2-(benzyloxy)phenol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-formyl-2-(benzyloxy)phenol.

Synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol via Henry-Knoevenagel Condensation

The final step in the synthesis of the core compound is the condensation of the aldehyde with nitromethane. This reaction, a variation of the Henry reaction, is typically base-catalyzed and proceeds through a nitroaldol addition followed by dehydration to yield the nitroalkene.[2]

Experimental Protocol: Synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

  • Materials:

    • 5-formyl-2-(benzyloxy)phenol

    • Nitromethane

    • Ammonium acetate or a suitable base (e.g., methylamine, ethylenediamine diacetate)

    • Ethanol or acetic acid (as solvent)

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • Dissolve 5-formyl-2-(benzyloxy)phenol (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

    • Add nitromethane (1.5 - 3.0 equivalents) to the solution.

    • Add the base catalyst, such as ammonium acetate (1.5 - 2.0 equivalents), to the reaction mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by filtration and wash with cold ethanol or water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(2-nitroethenyl)-2-(benzyloxy)phenol.

Diagram: Synthetic Pathway to the Core Compound

G cluster_0 Precursor Synthesis cluster_1 Core Compound Synthesis 2-(Benzyloxy)phenol 2-(Benzyloxy)phenol 5-formyl-2-(benzyloxy)phenol 5-formyl-2-(benzyloxy)phenol 2-(Benzyloxy)phenol->5-formyl-2-(benzyloxy)phenol MgCl2, Paraformaldehyde, Et3N, THF, reflux 5-(2-Nitroethenyl)-2-(benzyloxy)phenol 5-(2-Nitroethenyl)-2-(benzyloxy)phenol 5-formyl-2-(benzyloxy)phenol->5-(2-Nitroethenyl)-2-(benzyloxy)phenol Nitromethane, Base catalyst (e.g., NH4OAc), Ethanol

Caption: Synthetic route to 5-(2-nitroethenyl)-2-(benzyloxy)phenol.

Design and Synthesis of Analogs

To investigate the structure-activity relationship (SAR) of 5-(2-nitroethenyl)-2-(benzyloxy)phenol, a focused library of analogs can be synthesized. The design of these analogs will systematically explore the impact of modifications at three key positions: the phenolic hydroxyl group, the benzyloxy group, and the aromatic ring.

Table 1: Proposed Analogs for SAR Studies

Analog ID Modification Rationale
A1 O-Methylation of the phenolic hydroxyl groupTo investigate the importance of the acidic proton and hydrogen bonding capability of the hydroxyl group.
A2 Replacement of the benzyloxy group with a methoxy groupTo assess the influence of the bulky benzyl group on activity and compare it to a smaller ether linkage.
A3 Replacement of the benzyloxy group with a hydrogen (debenzylation)To determine the contribution of the ether linkage at the 2-position to the overall activity.
A4 Introduction of an electron-donating group (e.g., -OCH3) on the pendant phenyl ring of the benzyloxy groupTo probe the electronic effects of the benzyloxy moiety.
A5 Introduction of an electron-withdrawing group (e.g., -Cl, -F) on the pendant phenyl ring of the benzyloxy groupTo investigate the impact of electron density on the benzyloxy ring on biological activity.
A6 Introduction of a substituent (e.g., -Cl, -CH3) on the core phenyl ringTo explore the steric and electronic effects of substitution on the main aromatic scaffold.

The synthesis of these analogs will follow similar synthetic routes as the core compound, starting from appropriately substituted precursors.

Diagram: Analog Design Strategy

G cluster_0 Modification Sites Core_Compound 5-(2-Nitroethenyl)-2- (benzyloxy)phenol Phenolic_OH Phenolic -OH Core_Compound->Phenolic_OH O-Methylation (A1) Benzyloxy_Group Benzyloxy Group Core_Compound->Benzyloxy_Group Methoxy (A2) Hydrogen (A3) Substituted Phenyl (A4, A5) Aromatic_Ring Aromatic Ring Core_Compound->Aromatic_Ring Substituents (A6)

Caption: Strategy for the design of analogs.

Biological Evaluation: Protocols and Methodologies

A comprehensive biological evaluation is essential to elucidate the therapeutic potential of 5-(2-nitroethenyl)-2-(benzyloxy)phenol and its analogs. This section provides detailed protocols for assessing their anticancer, tyrosine kinase inhibitory, and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4][5]

Experimental Protocol: MTT Assay

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multi-well plate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Diagram: MTT Assay Workflow

G Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Solubilization Add Solubilization Solution MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Tyrosine Kinase Inhibition Assay

Many β-nitrostyrene derivatives have been identified as tyrosine kinase inhibitors.[6] Tyrosine kinases are crucial mediators of signaling cascades that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers. A variety of in vitro and cell-based assays can be used to screen for tyrosine kinase inhibitors.[7][8][9][10]

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay (Generic)

  • Materials:

    • Recombinant tyrosine kinase (e.g., Src, EGFR, VEGFR)

    • Kinase buffer

    • ATP

    • Tyrosine-containing peptide substrate

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Multi-well plate reader (luminescence)

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the tyrosine kinase, the peptide substrate, and the test compound at various concentrations in the kinase buffer.

    • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

    • Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

    • Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.

    • Luminescence Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Diagram: Tyrosine Kinase Inhibition Assay Principle

G cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 Detection Enzyme Tyrosine Kinase Product Substrate-Tyr-P + ADP Enzyme->Product Phosphorylation Substrate Substrate-Tyr Substrate->Product ATP ATP ATP->Product Inhibitor Test Compound Inhibitor->Enzyme Binds to Kinase ADP ADP Luminescence Luminescent Signal ADP->Luminescence ADP-Glo™ Assay

Caption: Principle of a generic tyrosine kinase inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[7][8][9]

Experimental Protocol: Broth Microdilution Method

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

    • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in the wells of a 96-well plate.

    • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 30-35 °C for 24-48 hours for fungi.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation and Interpretation

For a clear and comparative analysis of the biological data, it is recommended to summarize the results in a structured table.

Table 2: Summary of Biological Activity Data (Example)

Compound ID Structure Anticancer Activity (IC50, µM) Tyrosine Kinase Inhibition (IC50, µM) Antimicrobial Activity (MIC, µg/mL)
MCF-7 A549 Src Kinase
Core Compound [Structure of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol]
A1 [Structure of Analog A1]
A2 [Structure of Analog A2]
A3 [Structure of Analog A3]
A4 [Structure of Analog A4]
A5 [Structure of Analog A5]
A6 [Structure of Analog A6]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the synthesis and biological evaluation of 5-(2-nitroethenyl)-2-(benzyloxy)phenol and its analogs. The detailed protocols and methodologies presented herein are designed to empower researchers to systematically investigate the therapeutic potential of this promising class of compounds.

The exploration of the structure-activity relationships of these nitrostyrene derivatives will be crucial in identifying lead compounds with enhanced potency and selectivity. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of the most active compounds. Furthermore, in vivo studies will be necessary to assess the pharmacokinetic properties, efficacy, and safety of these potential drug candidates. The insights gained from this research will undoubtedly contribute to the development of novel therapeutics for the treatment of cancer and other diseases.

References

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (URL: [Link])

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (URL: [Link])

  • The Microwave Promoted Condensation of Aldehydes with Nitromethane. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (URL: [Link])

  • MTT Cell Viability Assay Kit. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay - BellBrook Labs. (URL: [Link])

  • Screening assays for tyrosine kinase inhibitors: A review - PubMed. (URL: [Link])

  • Screening assays for tyrosine kinase inhibitors:A review | Request PDF - ResearchGate. (URL: [Link])

  • Convenient Method for the ortho-Formylation - of Phenols. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

  • ortho-Formylation of phenols - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of model compounds General methods All chemicals were purchased from Sigma-Aldrich and used as received. Solvents were. (URL: [Link])

  • Henry reaction - Wikipedia. (URL: [Link])

  • CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol. (URL: )
  • Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC - NIH. (URL: [Link])

  • 2-(BENZYLOXY)PHENOL - gsrs. (URL: [Link])

  • Catalytic synthesis of benign bisphenols - Diva-portal.org. (URL: [Link])

  • Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol in antioxidant assays

Technical Application Note: Evaluation of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol in Antioxidant Assays Executive Summary This application note details the methodological framework for evaluating the antioxidant potential...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Evaluation of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol in Antioxidant Assays

Executive Summary

This application note details the methodological framework for evaluating the antioxidant potential of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS: 128944-40-1), hereafter referred to as NEBP .

NEBP represents a unique class of "dual-function" antioxidants. Its structure combines a phenolic hydroxyl group (capable of direct radical scavenging via Hydrogen Atom Transfer) with a nitroethenyl moiety (an electrophilic Michael acceptor). This configuration suggests NEBP acts not only as a chemical scavenger but also as a potent inducer of the Nrf2-Keap1 cytoprotective pathway .

Researchers utilizing NEBP must account for its significant lipophilicity (due to the benzyloxy protection) and electrophilic reactivity. Standard aqueous antioxidant protocols (e.g., aqueous DPPH) often yield false negatives due to precipitation. This guide provides optimized, solvent-corrected protocols for both chemical and cellular assays.

Physicochemical Profile & Handling

Before initiating biological or chemical assays, the compound must be properly solubilized and stored to prevent degradation or precipitation.

PropertySpecificationOperational Implication
Molecular Weight 271.27 g/mol Use molar concentrations (µM) for accurate EC50 comparisons.
Solubility Low in water; High in DMSO, EthanolCritical: Prepare stock in DMSO. Final assay concentration of DMSO must be <0.1% (v/v) to avoid solvent effects.
Reactivity Electrophilic (Michael Acceptor)Avoid buffers with high concentrations of nucleophiles (e.g., DTT, mercaptoethanol) during incubation, as they will quench the nitroalkene.
Stability Light-sensitive (Nitroalkene)Store stocks in amber vials at -20°C. Perform assays in low-light conditions.

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 2.71 mg of NEBP in 1 mL of anhydrous DMSO. Vortex until clear.

  • Working Solution: Dilute stock 1:1000 in the appropriate assay buffer immediately prior to use.

Application I: Direct Chemical Scavenging Assays

Standard aqueous protocols must be modified to accommodate the benzyloxy group's hydrophobicity.

A. Modified DPPH Radical Scavenging Assay

Principle: Measures the capacity of NEBP to reduce the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Reagents:

  • DPPH (Sigma-Aldrich)

  • Methanol (HPLC Grade)

  • Positive Control: Trolox or Resveratrol

Protocol:

  • DPPH Preparation: Prepare a 0.1 mM DPPH solution in Methanol (not buffered saline). Absorbance at 517 nm should be ~0.7–0.9.

  • Sample Preparation: Prepare a dilution series of NEBP in Methanol (range: 1 µM – 200 µM).

  • Reaction:

    • Add 20 µL of NEBP sample to a 96-well plate.

    • Add 180 µL of DPPH solution.

    • Blank: 20 µL Methanol + 180 µL DPPH.

    • Sample Blank: 20 µL NEBP (highest conc.) + 180 µL Methanol (to check for intrinsic color interference).

  • Incubation: Incubate for 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm .

Data Analysis:



Note: If the solution turns turbid, the benzyloxy group has caused precipitation. Switch solvent to Ethanol:DMSO (9:1).

Application II: Cellular Antioxidant & Signaling Assays

NEBP's nitroethenyl group suggests it acts as a "pro-electrophilic" antioxidant, activating the Nrf2 pathway.

B. Cellular ROS Scavenging (DCFDA Assay)

Principle: Uses the cell-permeable probe DCFH-DA to measure intracellular Reactive Oxygen Species (ROS) scavenging under oxidative stress (e.g., H₂O₂ or TBHP induction).

Cell Model: HepG2 (Liver) or RAW 264.7 (Macrophage).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in a black-walled 96-well plate. Incubate 24h.
    
  • Pre-treatment: Treat cells with NEBP (1–20 µM) for 12–24 hours . (Longer incubation allows Nrf2 protein upregulation).

  • Probe Loading:

    • Wash cells with PBS.

    • Add 20 µM DCFH-DA in serum-free medium. Incubate 30 min at 37°C.

  • Stress Induction:

    • Wash cells to remove extracellular probe.

    • Add 200 µM TBHP (tert-Butyl hydroperoxide) in PBS.

  • Kinetics: Immediately measure Fluorescence (Ex/Em: 485/535 nm) every 5 min for 1 hour.

C. Nrf2 Activation Verification (Western Blot/Luciferase)

Hypothesis: The nitroalkene moiety alkylates Keap1 cysteine residues, preventing Nrf2 degradation.

Workflow Visualization (Graphviz):

G cluster_cytosol Cytosol cluster_nucleus Nucleus NEBP NEBP (Nitroalkene) Keap1 Keap1 (Cys-Sensor) NEBP->Keap1 Alkylation (Michael Addn) Nrf2_Cyt Nrf2 (Cytosol) Keap1->Nrf2_Cyt Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyt->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binds Antioxidant_Genes HO-1, NQO1 (Expression) ARE->Antioxidant_Genes Transcription ROS_Red ROS Reduction Antioxidant_Genes->ROS_Red Enzymatic Activity

Figure 1: Proposed Mechanism of Action. NEBP acts as an indirect antioxidant by modifying Keap1, triggering Nrf2 nuclear translocation and Phase II enzyme expression.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Assay Hydrophobicity of Benzyloxy groupIncrease organic co-solvent (DMSO) or use emulsion systems.
High Background in MTT Nitro group reductionNitro compounds can directly reduce MTT tetrazolium. Use CCK-8 or CellTiter-Glo (ATP) assays for viability instead.
No Activity in DPPH Steric hindranceThe benzyl group at position 2 may sterically hinder the phenol at position 1. Rely more on cellular (Nrf2) data than chemical scavenging.
Fluorescence Quenching Nitro group absorptionRun a spectral scan of NEBP alone. If it absorbs at 485/535 nm, use a different ROS probe (e.g., CellROX Deep Red).

References

  • Dinkova-Kostova, A. T., et al. (2005). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences. [Link]

  • Forman, H. J., et al. (2014). Adaptation to mild oxidative stress: Nrf2 and antioxidant gene expression. American Journal of Physiology-Cell Physiology. [Link]

  • Prior, R. L., et al. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry. [Link]

Application

5-(2-Nitroethenyl)-2-(benzyloxy)phenol as an intermediate in organic synthesis

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, a key intermediate in modern organic synthesis. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, a key intermediate in modern organic synthesis.

Introduction: The Strategic Value of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

In the landscape of organic synthesis, β-nitrostyrenes are recognized as exceptionally versatile building blocks.[1] Their value stems from a powerful combination of functional groups: a nitro group, which is strongly electron-withdrawing, and a conjugated alkene. This arrangement renders the β-carbon highly electrophilic and susceptible to a wide array of nucleophilic attacks, while the nitro group itself can be transformed into other crucial functionalities, most notably an amine.[2][3][4]

5-(2-Nitroethenyl)-2-(benzyloxy)phenol emerges as a particularly strategic intermediate. It incorporates the reactive nitrostyrene scaffold with a benzyl-protected phenol. The benzyloxy group serves as a robust protecting group for the acidic and reactive phenolic hydroxyl, allowing for selective transformations on the nitroethenyl moiety.[5] This protecting group can be readily removed in a later synthetic step, unmasking the phenol for further functionalization. This dual reactivity makes the title compound a valuable precursor for a range of complex molecules, including substituted phenethylamines, which form the core of many pharmaceuticals and natural products, as well as various heterocyclic systems.[2][4]

Part 1: Synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

The most common and efficient route to synthesizing β-nitrostyrene derivatives is the Henry-Knoevenagel condensation reaction between an aromatic aldehyde and nitromethane, typically catalyzed by a weak base.[1][6] This protocol details the synthesis from 2-(benzyloxy)-5-formylbenzaldehyde.

Reaction Principle

The reaction proceeds via a base-catalyzed nitroaldol (Henry) reaction. The basic catalyst, ammonium acetate, deprotonates nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitro-aldol adduct readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable trans-nitrostyrene product.[7]

Synthesis_Workflow A 2-(Benzyloxy)-5- formylbenzaldehyde C Henry-Knoevenagel Condensation A->C B Nitromethane (CH3NO2) B->C D 5-(2-Nitroethenyl)-2- (benzyloxy)phenol C->D Ammonium Acetate, Acetic Acid, Reflux

Caption: Synthesis of the title compound via Henry-Knoevenagel condensation.

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )QuantitySupplier Notes
2-(Benzyloxy)-5-formylbenzaldehydeC₁₅H₁₂O₃240.2610.0 g (41.6 mmol)Starting Material
NitromethaneCH₃NO₂61.0415.2 mL (250 mmol)Reagent and Solvent
Ammonium AcetateC₂H₇NO₂77.086.4 g (83.2 mmol)Catalyst
Glacial Acetic AcidC₂H₄O₂60.0540 mLSolvent
Ethanol (95%)C₂H₆O46.07As neededFor Recrystallization
Deionized WaterH₂O18.02As neededFor Workup
Detailed Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(benzyloxy)-5-formylbenzaldehyde (10.0 g, 41.6 mmol), ammonium acetate (6.4 g, 83.2 mmol), nitromethane (15.2 mL, 250 mmol), and glacial acetic acid (40 mL).

    • Causality Note: Ammonium acetate serves as the base catalyst. Acetic acid provides a slightly acidic medium that facilitates the dehydration of the intermediate nitro-aldol adduct to the final alkene product. Nitromethane is used in excess to act as both a reagent and a co-solvent.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring. The solution will typically turn a deep reddish-orange color.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the starting aldehyde spot has been consumed (typically 2-4 hours).

  • Workup and Isolation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 400 mL of ice-cold water with stirring. A bright yellow or orange precipitate should form.

    • Causality Note: Pouring the reaction mixture into water causes the organic product to precipitate out of the aqueous/acetic acid solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid liberally with deionized water (3 x 100 mL) to remove any residual acetic acid and ammonium salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol (95%). Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A typical yield for this type of reaction is in the range of 75-90%.

Part 2: Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 283.27 g/mol
Appearance Expected to be a yellow or orange crystalline solid
IUPAC Name 5-((E)-2-nitroethenyl)-2-(benzyloxy)phenol
CAS Number Not assigned.

Expected Spectroscopic Features (based on analogues):

  • ¹H NMR: Signals for the vinyl protons (CH=CH) would appear as doublets in the range of δ 7.5-8.5 ppm, with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.[5] Aromatic protons, a singlet for the benzylic methylene (CH₂), and the phenolic proton signal would also be present.

  • ¹³C NMR: Resonances for the alkene carbons, aromatic carbons, and the benzylic carbon would be observed in their characteristic regions.

  • IR (Infrared Spectroscopy): Strong absorption bands are expected for the nitro group (NO₂) asymmetric and symmetric stretching (approx. 1520 cm⁻¹ and 1340 cm⁻¹). A peak for the C=C double bond stretch (approx. 1620-1640 cm⁻¹) should also be visible.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight should be observable.

Part 3: Applications in Organic Synthesis

The synthetic utility of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is primarily centered on the transformation of the nitroethenyl group.

Application 1: Synthesis of Protected Phenethylamines via Reduction

One of the most valuable applications of nitrostyrenes is their reduction to the corresponding phenethylamines, a core structure in numerous bioactive molecules.[4] The reduction of the title compound yields 2-(2-aminoethyl)-4-(benzyloxy)phenol, a protected precursor to a substituted dopamine or tyramine analogue.

Application_Workflow A 5-(2-Nitroethenyl)-2- (benzyloxy)phenol B Selective Reduction A->B NaBH4, CuCl2 or Catalytic Hydrogenation C 2-(Benzyloxy)-5- (2-aminoethyl)phenol B->C D Deprotection (e.g., H2, Pd/C) C->D E Target Molecule: 4-(2-Aminoethyl)benzene-1,2-diol (Hydroxytyramine analogue) D->E

Caption: Synthetic pathway from the intermediate to a phenethylamine derivative.

Protocol: Reduction of the Nitroalkene to a Primary Amine

This protocol uses a mild and efficient system of sodium borohydride (NaBH₄) with copper(II) chloride (CuCl₂) as a catalyst.[4] This method avoids the harsher conditions of reagents like lithium aluminum hydride (LiAlH₄).

  • Setup: In a round-bottom flask, dissolve 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (1.0 g, 3.53 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and methanol (10 mL).

  • Addition of Catalyst: Add copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.12 g, 0.71 mmol) to the solution and stir until it dissolves.

  • Reduction: Cool the flask in an ice bath to 0°C. Add sodium borohydride (NaBH₄) (0.53 g, 14.1 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

    • Causality Note: The combination of NaBH₄ and a Lewis acid like CuCl₂ creates a more potent reducing system capable of reducing the nitroalkene to the saturated amine. The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3). Stir for 15 minutes. Then, basify the solution with aqueous ammonia or 2 M NaOH to pH ~10-11.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude amine product, which can be further purified by column chromatography if necessary.

Application 2: Role in Heterocycle and Chalcone Synthesis
  • Heterocycles: As a potent Michael acceptor, the title compound can react with various nucleophiles in multicomponent reactions to generate complex heterocyclic scaffolds like pyrroles.[2]

  • Denitrative Cross-Coupling: The nitro group can be displaced in stereoselective cross-coupling reactions to form other functionalized alkenes, such as stilbenes or chalcones, which are of interest in medicinal chemistry.[8]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Nitromethane: Flammable and toxic. Handle with care.

    • Acetic Acid: Corrosive. Avoid contact with skin and eyes.

    • Sodium Borohydride: Reacts with water and acid to produce flammable hydrogen gas. Add slowly and control the temperature.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

  • Rostami, H., & Shiri, L. (2020).
  • Sato, T., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules.
  • Pinto, M., et al. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
  • Gruttadauria, M., et al. (2020). Denitrative Cross-Couplings of Nitrostyrenes. Molecules.
  • Patil, S. S., et al. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Research in Chemistry and Environment.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. BenchChem.
  • WO2020058917A1 - Methods of treatment of inflammation related conditions using pluripotent anti-inflammatory and metabolic modulators. (2020).
  • Khan, I., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports.
  • Shukla, S., & Dwivedi, A. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Engineering and Advanced Technology.
  • Kumar, D., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Indo American Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). 2-[(E)-2-Nitroethenyl]phenol. PubChem. Retrieved from [Link]

  • Tasqeeruddin, S., et al. (2020). A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. Russian Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol...
  • Sotnik, S. O., et al. (2013). trans-Stereoselective Catalysis of the Henry Reaction by a New Metal–Organic Framework of Iron(III) with 1,3,5-Benzenetricarboxylic Acid.
  • Organic Syntheses. (n.d.). O-2-NAPHTHYL DIMETHYLTHIOCARBAMATE and 2-NAPHTHALENETHIOL. Organic Syntheses.
  • Sketchy MCAT. (2023). Phenol Reactions: Properties, Types, and Uses. YouTube.
  • BenchChem. (n.d.). The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. BenchChem.
  • Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. Asian Journal of Green Chemistry.
  • Royal Society of Chemistry. (2022). Reaction of phenol with singlet oxygen. RSC Publishing.
  • King, S. B., & Nagasawa, H. T. (2008). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Antioxidants & Redox Signaling.
  • Vandeputte, M. M., et al. (2024). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology.
  • Lipczynska-Kochany, E. (1991). Degradation of Aqueous Nitrophenols and Nitrobenzene by Means of the Fenton Reaction. Chemosphere.
  • Lee, J., et al. (2023). Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds. Molecules.
  • Drug Discovery News. (2019). Encouraging results for endoxifen. Drug Discovery News.
  • AstraZeneca. (2026). Helping Transform Drug Discovery with Genomics and Proteomics. AstraZeneca.

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Method

Application Notes &amp; Protocols: Experimental Use of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol as a Potential Enzyme Inhibitor

Introduction: Deconstructing a Novel Inhibitor Candidate The compound 5-(2-nitroethenyl)-2-(benzyloxy)phenol presents a compelling scaffold for enzyme inhibition studies. Its structure combines two key features that sugg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Inhibitor Candidate

The compound 5-(2-nitroethenyl)-2-(benzyloxy)phenol presents a compelling scaffold for enzyme inhibition studies. Its structure combines two key features that suggest a potent and potentially specific mechanism of action. The first is the 2-(benzyloxy)phenol core, a motif found in various biologically active molecules. The benzyloxy group often serves as a protecting group for the phenolic hydroxyl, which, if deprotected in vitro or in vivo, could chelate metal ions within an enzyme's active site. The second, and more reactive, feature is the 5-(2-nitroethenyl) group. This β-nitrostyrene moiety is a well-characterized Michael acceptor, making the compound a candidate for covalent, irreversible inhibition by forming adducts with nucleophilic residues (such as cysteine or lysine) in an enzyme's active site.[1][2]

Given these structural alerts, a logical first step is to screen this compound against enzymes known to be susceptible to either phenolic inhibitors or Michael acceptors. Tyrosinase (EC 1.14.18.1), a copper-containing enzyme crucial for melanin biosynthesis, is an excellent primary target.[3][4] Its active site contains copper ions that can be chelated, and it is a validated target for hyperpigmentation disorders.[4][5] Many known tyrosinase inhibitors are phenolic compounds that mimic the natural substrate, L-tyrosine.[6]

This guide provides a comprehensive framework for researchers to systematically evaluate 5-(2-nitroethenyl)-2-(benzyloxy)phenol, from initial screening and IC50 determination to detailed kinetic studies to elucidate its mechanism of inhibition, using tyrosinase as the primary model system.

Section 1: Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for reproducible results.[7] The nitroethenyl group can be reactive, and the compound's aromatic nature suggests poor water solubility.

Protocol 1.1: Preparation of a Concentrated Stock Solution

  • Solvent Selection: Due to its predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[3]

  • Stock Concentration: Accurately weigh the compound and dissolve it in high-purity DMSO to create a stock solution, for example, at 10 mM. Ensure complete dissolution using gentle vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[8] Store at –20°C, protected from light.[9]

  • Working Solutions: For assays, prepare fresh serial dilutions of the stock solution in the appropriate assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells (including controls), typically not exceeding 1-2%, to prevent solvent effects on enzyme activity.[3]

Section 2: Primary Screening and IC50 Determination against Tyrosinase

The initial goal is to determine if the compound inhibits the target enzyme and to quantify its potency by calculating the half-maximal inhibitory concentration (IC50). A colorimetric assay using mushroom tyrosinase and its substrate L-DOPA is a robust and high-throughput method.[10]

Principle of the Assay Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone. Dopaquinone subsequently undergoes a series of non-enzymatic reactions to form dopachrome, a colored product with a distinct absorbance maximum around 475 nm.[3] The rate of dopachrome formation is directly proportional to tyrosinase activity. An inhibitor will reduce this rate.

G cluster_workflow IC50 Determination Workflow Prepare Reagents Prepare Reagents Set Up Plate Set Up Plate Prepare Reagents->Set Up Plate Dispense Pre-incubate Pre-incubate Set Up Plate->Pre-incubate Add Enzyme Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Add Substrate Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Kinetic Read Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Analyze Data Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Plot Curve

Caption: Experimental workflow for determining the IC50 value.

Protocol 2.1: Tyrosinase Inhibition Assay (96-Well Plate Format)

A. Required Materials

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), e.g., 30 U/mL stock.[10]

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.[10]

  • Test Compound: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

  • Positive Control: Kojic Acid, a well-characterized tyrosinase inhibitor.[3][8]

  • Solvent: DMSO.

  • Equipment: 96-well clear flat-bottom plate, multichannel pipette, microplate reader capable of measuring absorbance at 475 nm.[3]

B. Preparation of Working Solutions

  • Tyrosinase Solution (e.g., 60 U/mL): Prepare fresh in ice-cold phosphate buffer. Keep on ice.[3]

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution immediately before use as it is prone to auto-oxidation.[3]

  • Test Compound Dilutions: Prepare a series of dilutions (e.g., from 250 µM to 1.56 µM) from the DMSO stock in phosphate buffer. Prepare a vehicle control containing the same final concentration of DMSO.[10]

  • Kojic Acid Dilutions: Prepare dilutions of the positive control in a similar concentration range.

C. Assay Plate Setup The following setup ensures that any intrinsic color of the test compound or its non-enzymatic reaction with the substrate is accounted for.[3][10]

Well TypeReagent 1 (20 µL)Reagent 2 (100 µL)Reagent 3 (40 µL)Reagent 4 (40 µL)
Test (T) Test CompoundPhosphate BufferTyrosinase SolutionL-DOPA Solution
Test Blank (Tb) Test CompoundPhosphate BufferPhosphate BufferL-DOPA Solution
Control (E) Vehicle (DMSO)Phosphate BufferTyrosinase SolutionL-DOPA Solution
Control Blank (Eb) Vehicle (DMSO)Phosphate BufferPhosphate BufferL-DOPA Solution

D. Step-by-Step Procedure

  • Add reagents 1, 2, and 3 to the appropriate wells of a 96-well plate as detailed in the table above.

  • Pre-incubate the plate at room temperature for 10 minutes.[10]

  • Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution (Reagent 4) to all wells. The total volume should be 200 µL.[3]

  • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes at 37°C.[10]

E. Data Analysis & IC50 Calculation

  • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct the rates for background absorbance by subtracting the rate of the appropriate blank (V_T_corrected = V_T - V_Tb; V_E_corrected = V_E - V_Eb).

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following equation:[10] Percentage Inhibition (%) = [(V_E_corrected - V_T_corrected) / V_E_corrected] × 100

  • Plot the Percentage Inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC50 is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Section 3: Elucidating the Mechanism of Inhibition

Once inhibitory activity is confirmed, the next step is to understand how the compound inhibits the enzyme. This involves kinetic studies to distinguish between different modes of reversible inhibition (competitive, non-competitive, mixed) and to test for irreversible inhibition.[11][12]

Protocol 3.1: Enzyme Kinetic Analysis

A. Experimental Design This experiment involves measuring the initial reaction velocity at various substrate (L-DOPA) concentrations while holding the inhibitor concentration constant. This is repeated for several different inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).[13]

B. Procedure

  • Follow the assay procedure described in Protocol 2.1.

  • For each fixed concentration of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, create a set of wells with varying L-DOPA concentrations (e.g., from 0.2 x Km to 5 x Km of L-DOPA for tyrosinase).

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

C. Data Analysis and Interpretation

  • The primary method for visualizing inhibition type is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/V₀ versus 1/[S].[12]

  • Plot the data for each inhibitor concentration on the same graph. The pattern of the lines indicates the mechanism of inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_mixed Mixed Inhibition a Lines intersect on Y-axis Km increases, Vmax unchanged b Lines intersect on X-axis Km unchanged, Vmax decreases c Lines intersect in left quadrant Km changes, Vmax decreases

Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. On the plot, the lines will intersect at the same point on the y-axis (1/Vmax).[14]

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. The lines will intersect on the x-axis (-1/Km).[14]

  • Mixed Inhibition: The inhibitor binds to both free enzyme and the enzyme-substrate complex with different affinities. The lines will intersect at a point to the left of the y-axis.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines will be parallel.[2]

Protocol 3.2: Investigating Irreversibility

The presence of a Michael acceptor moiety strongly suggests the possibility of irreversible inhibition.[1] A pre-incubation and dilution experiment can test this hypothesis.

A. Experimental Design The enzyme is pre-incubated with a high concentration of the inhibitor. The mixture is then rapidly diluted to a concentration where the inhibitor shows minimal activity if it were a reversible inhibitor. The residual enzyme activity is then measured. If the inhibition persists after dilution, it suggests an irreversible mechanism.

B. Procedure

  • Pre-incubation: Incubate tyrosinase with a high concentration of the inhibitor (e.g., 10x IC50) for a set period (e.g., 30 minutes). As a control, incubate the enzyme with vehicle (DMSO) under the same conditions.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate (L-DOPA). Dilute the control enzyme in the same manner.

  • Activity Measurement: Immediately measure the enzyme activity as described in Protocol 2.1.

  • Interpretation: If the inhibitor is irreversible, the enzyme pre-incubated with the inhibitor will show significantly lower activity compared to the control enzyme, even after extensive dilution. A reversible inhibitor's effect would be largely overcome by the dilution.

G E Enzyme EI_Covalent Enzyme-Inhibitor Covalent Adduct (Inactive) E->EI_Covalent Michael Addition (Irreversible) I Inhibitor (Nitroalkene) I->EI_Covalent

Caption: Hypothesized irreversible inhibition via Michael addition.

Conclusion and Future Directions

This document provides a foundational strategy for characterizing the enzyme inhibitory potential of 5-(2-nitroethenyl)-2-(benzyloxy)phenol. The protocols for IC50 determination, kinetic analysis, and irreversibility testing offer a robust workflow to define its potency and mechanism of action against tyrosinase. Positive results from these assays would warrant further investigation, including:

  • Specificity Profiling: Screening the compound against a panel of other enzymes, particularly those containing reactive cysteine residues, to assess its selectivity.

  • Cell-based Assays: Evaluating its ability to inhibit melanin production in melanoma cell lines (e.g., B16F10) to confirm its activity in a biological context.[5]

  • Structural Studies: Using techniques like X-ray crystallography or mass spectrometry to confirm the covalent binding site on the enzyme.

By following this systematic approach, researchers can effectively transition from a novel chemical structure to a well-characterized enzyme inhibitor, paving the way for potential applications in drug development and cosmetics.

References

  • Benchchem. (n.d.). Protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
  • D'Argenio, D. Z., & Van Guilder, M. (2011). Optimum Design of Experiments for Enzyme Inhibition Kinetic Models. Taylor & Francis Online.
  • protocols.io. (2024).
  • Bio-protocol. (2021). Tyrosinase inhibition assay.
  • Fiveable. (2025). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES.
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Fiveable. (2025). Enzyme kinetics and inhibition studies.
  • Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.
  • BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric).
  • Thermo Fisher Scientific. (2021).
  • National Center for Biotechnology Information. (2012).
  • PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
  • PubMed. (2008).
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  • Google Patents. (n.d.).
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  • Course Hero. (n.d.). Biochemistry Protein Biochemistry and enzymology Enzyme Inhibition.
  • ResearchGate. (n.d.). Target molecules of tyrosinase enzyme inhibitors.
  • BMC. (2024).
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  • AVESIS. (n.d.). Phytochemical composition, antioxidant, enzyme inhibitory and cytotoxic activities of flowers and leaves of malva sylvestris l.
  • National Center for Biotechnology Information. (n.d.).
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  • National Center for Biotechnology Information. (2025).
  • National Center for Biotechnology Information. (n.d.). A nitroalkene derivative of salicylate alleviates diet-induced obesity by activating creatine metabolism and non-shivering thermogenesis.
  • ResearchGate. (2025). A Convenient Synthesis of 2-(2-Nitroethyl)Phenols.
  • Benchchem. (n.d.). The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.
  • National Center for Biotechnology Information. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
  • Google Patents. (n.d.).
  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as.
  • Benchchem. (n.d.). A Comparative Guide to the Bioactivity of 2-(3-phenoxyphenyl)propanenitrile and its Active Metabolite, Fenoprofen.
  • Colibri. (2024).
  • MDPI. (2025). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies.
  • Natural Resources for Human Health. (2026). Phytochemical and In Vivo Antinociceptive and Anti-Inflammatory Studies of Eleutherine Palmifolia Ethanolic Extract.

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Application

Application Note: High-Throughput Screening for Modulators of Inflammatory Signaling Using 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Introduction: A Novel Scaffold for Anti-Inflammatory Drug Discovery The intricate network of inflammatory signaling pathways presents a multitude of targets for therapeutic intervention. Within this landscape, compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Anti-Inflammatory Drug Discovery

The intricate network of inflammatory signaling pathways presents a multitude of targets for therapeutic intervention. Within this landscape, compounds bearing a nitroalkene moiety are emerging as a class of molecules with significant potential for modulating these pathways.[1][2][3] This application note describes a high-throughput screening (HTS) workflow for the characterization of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol , a compound featuring a benzyloxy group and a reactive nitroethenyl group.

While direct biological data for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is limited, its structural analog, 5-(2-nitroethenyl)salicylic acid (SANA), has demonstrated noteworthy anti-inflammatory and metabolic regulatory properties.[4][5][6] SANA has been shown to inhibit the expression of genes dependent on Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[4][7] This suggests that the nitroalkene pharmacophore is a key driver of this bioactivity. The benzyloxy substitution in the target compound may offer altered pharmacokinetic properties, such as increased cell permeability, making it an interesting candidate for drug discovery campaigns.

This document outlines a robust, cell-based HTS assay designed to identify and characterize the inhibitory potential of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol on the NF-κB signaling pathway. The protocol is tailored for researchers in drug development and academic science, providing a comprehensive guide from assay principle to data interpretation.

Principle of the Assay: Quantifying NF-κB Inhibition with a Luciferase Reporter System

The proposed HTS assay employs a stable cell line, such as human embryonic kidney (HEK293) or the RAW264.7 macrophage cell line, engineered to express a luciferase reporter gene under the control of an NF-κB response element.[8][9] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, bind to the response element, and drive the transcription of the luciferase gene.[10][11][12]

The presence of an inhibitor, such as hypothetically 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, would interfere with this cascade, resulting in a diminished luciferase expression. The luminescent signal produced by the luciferase enzyme is directly proportional to the level of NF-κB activation and can be quantified with high sensitivity using a luminometer.[12][13]

A secondary reporter, such as Renilla luciferase expressed from a constitutive promoter, can be multiplexed in the assay to normalize for variations in cell number and transfection efficiency, thereby enhancing the robustness of the data.[13]

Experimental Workflow Visualization

HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening cluster_readout Data Acquisition & Analysis Cell_Culture Culture & Maintain NF-κB Luciferase Reporter Cell Line Plate_Seeding Seed Cells into 384-well Assay Plates Cell_Culture->Plate_Seeding Compound_Prep Prepare Serial Dilutions of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Compound_Addition Add Test Compound and Controls to Plates Compound_Prep->Compound_Addition Plate_Seeding->Compound_Addition Stimulation Induce Inflammation (e.g., with TNF-α) Compound_Addition->Stimulation Incubation Incubate for a Defined Period (e.g., 6-16 hours) Stimulation->Incubation Lysis_Reagent Add Luciferase Lysis & Substrate Reagent Incubation->Lysis_Reagent Luminescence_Reading Measure Luminescence (Plate Reader) Lysis_Reagent->Luminescence_Reading Data_Analysis Calculate % Inhibition, IC50 curves, and Z'-factor Luminescence_Reading->Data_Analysis

Caption: High-throughput screening workflow for NF-κB inhibitors.

Detailed Experimental Protocol

Reagents and Materials
  • Cell Line: NF-κB Luciferase Reporter-RAW264.7 Cell Line or a similarly validated reporter cell line.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and a selection agent (e.g., 3 µg/ml Puromycin).[9]

  • Test Compound: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, dissolved in DMSO to create a 10 mM stock solution.

  • Positive Control: A known NF-κB inhibitor (e.g., Dehydrocostus lactone).[14]

  • Stimulant: Recombinant human TNF-α or LPS.

  • Assay Plates: White, solid-bottom 384-well microplates suitable for luminescence measurements.

  • Reagents: Dual-Luciferase Reporter Assay System.

  • Instrumentation: Multimode microplate reader with luminescence detection capabilities.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture Maintenance: Culture the NF-κB reporter cells according to standard protocols. Ensure cells are in a logarithmic growth phase and exhibit high viability.

  • Cell Harvesting: Detach the cells from the culture flask using a cell scraper (if necessary for RAW264.7 cells) or trypsinization.[9]

  • Cell Counting and Seeding: Perform a cell count and dilute the cell suspension to the optimal seeding density (determined during assay development, e.g., 8.5 x 10^4 cells/well for RAW264.7).[9] Seed the cells in 40 µL of culture medium into each well of a 384-well plate.

  • Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Compound Treatment and Stimulation

  • Compound Dilution: Prepare a serial dilution of the 5-(2-Nitroethenyl)-2-(benzyloxy)phenol stock solution in assay medium.

  • Compound Addition: Add 5 µL of the diluted compound to the respective wells of the assay plate. Also, add the positive control and a vehicle control (DMSO) to designated wells.

  • Pre-incubation: Incubate the plates for 1-2 hours at 37°C. This allows the compound to permeate the cells before inflammatory stimulation.

  • Stimulation: Prepare the stimulant (e.g., TNF-α at a final concentration of 20 ng/mL) in assay medium.[13] Add 5 µL of the stimulant to all wells except for the unstimulated negative control wells.

  • Incubation: Return the plates to the incubator for 6-16 hours to allow for NF-κB activation and luciferase expression.[9]

Day 3: Luminescence Reading and Data Analysis

  • Plate Equilibration: Remove the assay plates from the incubator and allow them to equilibrate to room temperature for approximately 15-20 minutes.

  • Luciferase Assay: Add 50 µL of the luciferase assay reagent to each well.[9]

  • Signal Stabilization: Incubate the plates at room temperature for 1-5 minutes to ensure complete cell lysis and stabilization of the luminescent signal.[9]

  • Luminescence Measurement: Measure the luminescence using a microplate luminometer. If using a dual-reporter system, follow the manufacturer's protocol for sequential injection and reading of the two substrates.[13]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

    • Calculate the percentage of inhibition for each compound concentration relative to the stimulated (positive) and unstimulated (negative) controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

    • Assess the quality of the assay by calculating the Z'-factor from the control wells. A Z'-factor > 0.5 indicates a robust assay suitable for HTS.

Hypothetical Data Presentation

CompoundTarget PathwayAssay TypeReadoutIC50 (µM)Max Inhibition (%)Z'-factor
5-(2-Nitroethenyl)-2-(benzyloxy)phenolNF-κBCell-based Luciferase ReporterLuminescence2.5950.78
Dehydrocostus lactone (Positive Control)NF-κBCell-based Luciferase ReporterLuminescence1.8980.82

Plausible Mechanism of Action

Nitroalkenes are known to act as electrophiles that can react with nucleophilic residues, such as cysteine, in proteins via a Michael addition reaction.[1][15] A plausible mechanism for the anti-inflammatory activity of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is the direct alkylation of key proteins within the NF-κB signaling pathway. Potential targets include components of the IKK complex or NF-κB itself, which could prevent the phosphorylation of IκB or the nuclear translocation of NF-κB.

Additionally, nitroalkenes have been shown to activate the Nrf2-dependent antioxidant response, which can indirectly suppress inflammatory signaling.[7]

MOA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Test_Compound 5-(2-Nitroethenyl)-2- (benzyloxy)phenol Test_Compound->IKK Inhibits (Hypothesized) Test_Compound->NFkB Inhibits (Hypothesized) DNA NF-κB Response Element NFkB_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces Transcription TNFa TNF-α TNFa->TNFR Binds

Caption: Hypothetical mechanism of action for NF-κB inhibition.

Conclusion

The described high-throughput screening protocol provides a reliable and scalable method for evaluating the anti-inflammatory potential of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol by targeting the NF-κB signaling pathway. The structural similarity to compounds with known anti-inflammatory effects, such as SANA, makes it a compelling candidate for further investigation. This application note serves as a foundational guide for its characterization and potential development as a novel therapeutic agent.

References

  • High content, high-throughput screening for small molecule inducers of NF-κB translocation. (2018). PLOS ONE. [Link]

  • A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors. (2023). Molecules. [Link]

  • Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels. (2023). Frontiers in Immunology. [Link]

  • Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels. ResearchGate. [Link]

  • Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Aarhus University. [Link]

  • NF-KBLUCIFERASE ASSAY. Bowdish Lab. [Link]

  • High content, high-throughput screening for small molecule inducers of NF-κB translocation. Semantic Scholar. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2014). Journal of Visualized Experiments. [Link]

  • NF-kB Luciferase Reporter-RAW264.7 Cell Line. Boster Bio. [Link]

  • Biological activity of nitroalkenes. ResearchGate. [Link]

  • Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Colibri. [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors. (2023). PubMed. [Link]

  • NF-κB Reporter Assay. Bio-protocol. [Link]

  • A nitroalkene derivative of salicylate, SANA, induces creatine-dependent thermogenesis and promotes weight loss. (2024). Nature Metabolism. [Link]

  • Breakthrough new drug stops fat buildup and reverses obesity in clinical trial. (2025). The Brighter Side of News. [Link]

  • A nitroalkene derivative of salicylate alleviates diet-induced obesity by activating creatine metabolism and non-shivering thermogenesis. (2023). bioRxiv. [Link]

  • Methods of treatment of inflammation related conditions using pluripotent anti-inflammatory and metabolic modulators.

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Method

Cell-based assays for testing cytotoxicity of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Executive Summary & Compound Analysis This guide details the experimental framework for evaluating 5-(2-Nitroethenyl)-2-(benzyloxy)phenol , a specific derivative of the -nitrostyrene class. To generate reproducible data,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This guide details the experimental framework for evaluating 5-(2-Nitroethenyl)-2-(benzyloxy)phenol , a specific derivative of the


-nitrostyrene class. To generate reproducible data, researchers must understand the chemical behavior of this molecule before it touches a cell.
The Molecule: "Warhead" and "Tail"

This compound is not a generic cytotoxin; it is a targeted electrophile.

  • The Warhead (Nitrovinyl group): The 2-nitroethenyl moiety acts as a Michael acceptor. Biologically, this "warhead" targets nucleophilic residues (specifically thiols like Cysteine) on proteins and depletes intracellular Glutathione (GSH). This depletion is the primary driver of Reactive Oxygen Species (ROS) accumulation.

  • The Tail (Benzyloxy group): The benzyloxy substitution significantly increases lipophilicity compared to simple hydroxynitrostyrenes. While this aids membrane permeability, it creates substantial solubility challenges in aqueous culture media.

Experimental Strategy

We will employ a three-tier validation system:

  • Tier 1 (Viability): MTT Assay to establish IC50 values.

  • Tier 2 (Mechanism): DCFDA Assay to confirm ROS generation (the expected Mode of Action).

  • Tier 3 (Death Mode): Annexin V/PI staining to distinguish Apoptosis from Necrosis.

Pre-Assay Preparation: Solubility & Handling

Critical Warning: The benzyloxy group renders this compound highly hydrophobic. Direct addition to media will cause micro-precipitation, leading to "false negative" cytotoxicity data (compound stuck on plastic, not in cells).

Stock Solution Protocol
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Molecular Weight

      
       271.27  g/mol . Dissolve 2.71 mg in 100 
      
      
      
      L DMSO.
  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solutions (The "Step-Down" Method)

Do not dilute the 100 mM stock directly into the cell plate. Use an intermediate dilution plate.

StepSourceDiluentFinal Conc.DMSO %
1.[1] Master Stock Solid Compound100% DMSO100 mM100%
2. Intermediate 10

L Master Stock
990

L Media (Serum-Free)
1 mM1%
3. Treatment 100

L Intermediate
900

L Media (with Serum)
100

M
0.1%

Note: 0.1% DMSO is the safe upper limit for most sensitive cell lines (e.g., primary neurons, hepatocytes). Robust lines (HeLa, HEK293) can tolerate up to 0.5%.

Core Protocol 1: Metabolic Viability (MTT Assay)

Objective: Determine the IC50 (concentration inhibiting 50% of metabolic activity). Rationale: Nitrostyrenes disrupt mitochondrial function. The MTT assay, which relies on mitochondrial succinate dehydrogenase, is the most direct readout for this compound class.

Experimental Workflow

MTT_Workflow Seed Seed Cells (5k-10k/well) Incubate1 Incubate 24 Hours Seed->Incubate1 Treat Add Compound (Serial Dilution) Incubate1->Treat Incubate2 Incubate 24-48 Hours Treat->Incubate2 MTT_Add Add MTT Reagent (0.5 mg/mL) Incubate2->MTT_Add Solubilize Solubilize (DMSO) MTT_Add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 1: Step-by-step workflow for the MTT metabolic viability assay.

Detailed Steps
  • Seeding: Plate cells (e.g., A549, MCF-7) at 5,000–10,000 cells/well in 100

    
    L media. Use the inner 60 wells of a 96-well plate; fill edge wells with PBS to prevent evaporation ("Edge Effect").
    
  • Attachment: Incubate 24h at 37°C/5% CO

    
    .
    
  • Treatment:

    • Remove old media.[2]

    • Add 100

      
      L of fresh media containing the compound (0.1 
      
      
      
      M to 100
      
      
      M).
    • Controls:

      • Negative: 0.1% DMSO in media.

      • Positive: Staurosporine (1

        
        M) or Doxorubicin.
        
      • Blank: Media + MTT (No cells).[3]

  • MTT Addition: After 24-48h, add 10

    
    L of MTT Reagent (5 mg/mL in PBS) to each well.
    
  • Incubation: Incubate 3–4 hours. Look for purple formazan crystals.[3][4]

  • Solubilization: Carefully aspirate media. Add 100

    
    L DMSO. Shake plate for 10 mins.
    
  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability:



Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive the IC50.

Core Protocol 2: Mechanistic Validation (ROS Generation)

Objective: Confirm if cytotoxicity is driven by Oxidative Stress. Rationale: The nitrovinyl group depletes GSH. If the MTT IC50 is low, use this assay to prove why.

Reagents[7][8][9]
  • Probe: DCFDA (2',7'-Dichlorofluorescin diacetate).[5]

  • Positive Control: TBHP (Tert-Butyl Hydroperoxide) or H

    
    O
    
    
    
    .[5]
Protocol (Pre-Load Method)

The pre-load method is preferred for nitrostyrenes to capture immediate ROS spikes.

  • Seeding: Seed 25,000 cells/well in a black-walled 96-well plate. Incubate overnight.

  • Loading: Wash cells with PBS. Add 100

    
    L of 20 
    
    
    
    M DCFDA
    in serum-free media. Incubate 45 mins at 37°C in the dark.
  • Wash: Remove DCFDA solution. Wash 1x with PBS.[6]

  • Treatment: Add compound (at IC50 and 2x IC50 concentrations) in phenol-red-free media.

  • Kinetic Read: Immediately place in a fluorescence plate reader (Ex/Em: 485/535 nm). Read every 15 mins for 2 hours.

Expected Result: A rapid increase in fluorescence within 30-60 minutes indicates GSH depletion and ROS accumulation.

Mechanistic Pathway Visualization

Understanding the cellular cascade is vital for interpreting your data.

Mechanism Compound 5-(2-Nitroethenyl)- 2-(benzyloxy)phenol Membrane Cell Membrane Compound->Membrane Passive Diffusion (Lipophilic) GSH Intracellular GSH (Glutathione) Compound->GSH Michael Addition (Nucleophilic Attack) Membrane->GSH Conjugate GSH-Compound Adduct GSH->Conjugate Depletion ROS ROS Accumulation (H2O2, Superoxide) GSH->ROS Loss of Antioxidant Buffer Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action. The nitrovinyl group acts as a "GSH sponge," triggering the ROS-Mitochondrial-Apoptosis axis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous media.Reduce final concentration. Ensure DMSO < 0.5%. Warm media to 37°C before addition.
High Background (MTT) Media interference or protein precipitation.Use phenol-red free media.[7] Ensure complete solubilization of formazan crystals (pipette up/down).
No ROS Signal Probe leakage or timing mismatch.Use the "Pre-load" method. Read kinetics immediately. Nitrostyrene ROS spikes are often transient (early events).
Variability between replicates Pipetting error or evaporation.Use a multi-channel pipette.[4] Do not use the outer wells (fill with PBS).

References

  • Kaohsiung Medical University. (2016). The synthetic ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Cancer Letters. 
    
  • BenchChem. (2025). Trans-beta-Nitrostyrene: Mechanism-based inhibitors of protein tyrosine phosphatases.[8]

  • Abcam. (2025). MTT Assay Protocol for Cell Viability.[2][3][4]

  • Assay Genie. (2025). Reactive Oxygen Species (ROS) Detection Assay Protocol.[9][5][6]

  • National Institutes of Health (PMC). (2009). Mechanisms of cytotoxicity of substituted phenols: Radical scavenging and QSAR.

  • ResearchGate. (2025). Solubility protocols for hydrophobic compounds in DMSO/PEG300 systems.

Sources

Application

Application Note: Mechanism of Action Studies for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Topic: Mechanism of action studies for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Content Type: Detailed Application Note and Protocols Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of action studies for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Content Type: Detailed Application Note and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Introduction & Compound Profile

5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS: 128944-40-1), often investigated as a lipophilic analog of the tyrphostin class, represents a specialized probe in the study of Tyrosine Kinase Inhibitors (TKIs) and anti-inflammatory signaling . Structurally, it features a catechol backbone where one hydroxyl group is protected by a benzyl ether, and the ring is substituted with a highly reactive beta-nitrostyrene moiety.

This compound belongs to the class of Michael Acceptors . Its biological activity is primarily driven by the electrophilic nature of the nitrovinyl group, which allows it to form covalent adducts with nucleophilic cysteine residues in specific target proteins.

Key Pharmacological Targets[3]
  • Primary Target: Epidermal Growth Factor Receptor (EGFR) and Src-family kinases.

  • Mechanism: Irreversible (covalent) or tight-binding inhibition via Michael addition to the catalytic cysteine (e.g., Cys797 in EGFR).

  • Secondary Activities: Inhibition of platelet aggregation; modulation of the NF-κB pathway via IKK modification; potential mitochondrial uncoupling (protonophore activity).

Mechanism of Action (MoA)

The therapeutic potential of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol relies on a "warhead" strategy. Unlike reversible inhibitors that compete solely with ATP, this molecule utilizes a two-step recognition and reaction mechanism.

The Michael Addition Cascade

The defining feature of this molecule is the nitroalkene (nitrovinyl) group. This group is an electron-deficient system susceptible to nucleophilic attack.

  • Recognition: The benzyloxy-phenol core mimics the tyrosine residue of the substrate or the adenine ring of ATP, guiding the molecule into the hydrophobic kinase pocket. The benzyl group enhances membrane permeability and hydrophobic interaction within the binding cleft.

  • Covalent Modification: Once docked, the

    
    -carbon of the nitroethenyl group undergoes a Michael addition  reaction with the thiolate anion (
    
    
    
    ) of a conserved cysteine residue (e.g., Cys797 in EGFR or Cys498 in Src).
  • Irreversible Blockade: The formation of the covalent C-S bond permanently inactivates the enzyme, preventing ATP binding and downstream autophosphorylation.

Signaling Pathway Impact

Inhibition of the kinase domain halts the downstream signaling cascades essential for cell proliferation and survival:

  • RAS/MAPK Pathway: Blockade prevents ERK phosphorylation, arresting the cell cycle.

  • PI3K/AKT Pathway: Reduced AKT activation leads to increased apoptosis.

MoA_Pathway Compound 5-(2-Nitroethenyl)- 2-(benzyloxy)phenol Cys797 Cysteine 797 (Thiol) Compound->Cys797 Michael Addition EGFR_Inactive EGFR (Active Conformation) EGFR_Inactive->Cys797 Adduct Covalent Enzyme-Inhibitor Complex Cys797->Adduct Irreversible Inhibition Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Adduct->Downstream Blocks Proliferation Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Figure 1: Mechanism of covalent kinase inhibition. The nitrovinyl group targets the catalytic cysteine, blocking downstream proliferation signals.

Experimental Protocols

To validate the mechanism of action for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, researchers should employ a combination of cell-free chemical assays and cellular signaling studies.

Protocol A: Spectrophotometric Thiol-Reactivity Assay (Michael Acceptor Validation)

Objective: To quantify the intrinsic electrophilicity of the compound by measuring its reaction rate with Glutathione (GSH). This confirms the "warhead" capability.

Materials:

  • Compound: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (10 mM stock in DMSO).

  • Reagent: L-Glutathione, reduced (GSH) (10 mM aqueous stock).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.[1]

  • Instrument: UV-Vis Spectrophotometer (scanning 250–500 nm).

Procedure:

  • Baseline Scan: Dilute the Compound to 50 µM in PBS. Record the UV-Vis spectrum (300–450 nm). Note the

    
     characteristic of the nitrostyrene chromophore (typically ~350-400 nm).
    
  • Reaction Initiation: Add GSH to the cuvette (Final concentration: 500 µM, 10x excess). Mix immediately by inversion.

  • Kinetic Monitoring: Measure the absorbance decay at

    
     every 30 seconds for 60 minutes at 25°C.
    
  • Data Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
    • Interpretation: A rapid decrease in absorbance indicates the loss of the conjugated nitroalkene system due to Michael addition, confirming covalent reactivity.

Protocol B: Cellular Kinase Inhibition (Western Blot)

Objective: To demonstrate inhibition of EGFR autophosphorylation in cells.[2]

Materials:

  • Cell Line: A431 (Human epidermoid carcinoma, high EGFR expression).

  • Stimulant: Epidermal Growth Factor (EGF).

  • Antibodies: Anti-pEGFR (Tyr1068), Anti-Total EGFR, Anti-

    
    -Actin.
    
  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

Workflow:

  • Seeding: Plate A431 cells (5 x

    
     cells/well) in 6-well plates. Incubate 24h.
    
  • Starvation: Replace media with serum-free DMEM for 12–16 hours to reduce basal phosphorylation.

  • Treatment: Treat cells with the Compound (0, 0.1, 1, 5, 10 µM) for 2 hours.

    • Control: DMSO vehicle only.

  • Stimulation: Add EGF (100 ng/mL) for 15 minutes to stimulate EGFR phosphorylation.

  • Lysis: Wash with ice-cold PBS. Lyse cells on ice. Collect supernatant.

  • Western Blot:

    • Load 20 µg protein/lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Probe with Anti-pEGFR (Primary) and HRP-Secondary.

    • Strip and re-probe for Total EGFR.

  • Quantification: Calculate the ratio of pEGFR/Total EGFR.

    • Expected Result: Dose-dependent reduction in pEGFR signal without loss of Total EGFR.

Data Interpretation & Troubleshooting

Expected Results Summary
AssayReadoutInterpretation
Thiol Reactivity Decay of UV Absorbance (

nm)
Confirms covalent binding capability (Michael Acceptor).
Kinase Assay (Cell-Free) IC50 ValuePotency against purified enzyme (typically low

M range).
Western Blot Reduced p-Tyr / p-EGFR bandsInhibition of intracellular kinase signaling.
Cell Viability (MTT) Reduced AbsorbanceCytotoxicity/Antiproliferative effect (IC50 typically 1-10 µM).
Troubleshooting Guide
  • Issue: No inhibition seen in cells despite high thiol reactivity.

    • Cause: The benzyl group may make the molecule too lipophilic, causing it to get trapped in membranes or metabolized by esterases/oxidases before reaching the kinase.

    • Solution: Verify intracellular uptake using Mass Spectrometry or use a shorter incubation time (30 min) to catch rapid kinetics.

  • Issue: High toxicity in control cells.

    • Cause: "Off-target" reactivity. Nitroalkenes can react with general cellular thiols (GSH depletion).

    • Solution: Co-treat with N-acetylcysteine (NAC) to see if toxicity is rescued. If NAC rescues toxicity but also blocks kinase inhibition, the mechanism is confirmed as thiol-dependent.

Experimental Workflow Diagram

Workflow cluster_0 Chemical Validation cluster_1 Biological Validation Compound Compound Preparation (DMSO Stock) UV_Assay UV-Vis Thiol Assay (GSH Reactivity) Compound->UV_Assay Cell_Culture A431 Cell Culture (Serum Starvation) Compound->Cell_Culture Structure_Ver Confirm Michael Acceptor Status UV_Assay->Structure_Ver Analysis Data Analysis (IC50 / Band Density) Structure_Ver->Analysis Treatment Drug Treatment (0.1 - 10 µM) Cell_Culture->Treatment Stimulation EGF Stimulation (15 min) Treatment->Stimulation Lysis Lysis & Western Blot Stimulation->Lysis Lysis->Analysis

Figure 2: Integrated workflow for validating the chemical and biological activity of the nitrostyrene probe.

References

  • Milhazes, N., et al. (2006). "Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.

  • Kaul, R., et al. (2021). "Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB."[3] Journal of Biological Chemistry.

  • Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Discovery." Science, 267(5205), 1782-1788.

  • BenchChem. (2025).[4] "Structure-Activity Relationship of Phenolic Nitrostyrenes." BenchChem Compound Database.

Sources

Method

Advanced Application Note: In Vivo Experimental Design using 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (NEBP-1)

Executive Summary & Compound Profile 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (hereafter referred to as NEBP-1 ) is a synthetic nitrostyrene derivative characterized by a highly reactive nitrovinyl Michael acceptor motif a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-(2-Nitroethenyl)-2-(benzyloxy)phenol (hereafter referred to as NEBP-1 ) is a synthetic nitrostyrene derivative characterized by a highly reactive nitrovinyl Michael acceptor motif and a lipophilic benzyloxy group.

While often screened in libraries for anti-proliferative activity, its primary utility in modern experimental pharmacology is as a covalent modifier of cysteine residues within inflammatory signaling complexes. Specifically, NEBP-1 acts as a potent chemical probe for inhibiting the NLRP3 inflammasome and suppressing platelet aggregation .

Chemical & Pharmacological Properties
PropertyDescription
Chemical Class

-Nitrostyrene / Phenolic ether
Key Pharmacophore Nitrovinyl group (Michael Acceptor)
Primary Target NLRP3 (Cys409 residue) & NF-κB pathway
Secondary Target Platelet Tubulin/Thromboxane Synthase
Solubility Profile Low aqueous solubility; High lipophilicity (LogP ~3.[1]5)
In Vivo Half-life ~2–4 hours (Species dependent; esterase sensitive)

Mechanism of Action (MOA)

To design effective in vivo experiments, researchers must understand that NEBP-1 does not act via competitive receptor binding but through electrophilic attack .

The Cysteine Targeting Mechanism

The nitrovinyl group of NEBP-1 reacts with nucleophilic thiol groups on specific proteins. In the context of inflammation, the primary target is Cys409 on the NLRP3 sensor protein. Alkylation of this residue sterically hinders the interaction between NLRP3 and NEK7, a critical step for inflammasome assembly.

DOT Diagram: NEBP-1 Signaling Inhibition

MOA_Pathway NEBP NEBP-1 (Nitrovinyl Electrophile) NLRP3_Inactive NLRP3 (Inactive) Free Cys409 NEBP->NLRP3_Inactive Covalent Modification (Michael Addition) Complex NLRP3-NEK7 Complex (Assembly) NLRP3_Inactive->Complex + Stimulus (LPS/ATP) NLRP3_Inactive->Complex BLOCKED NEK7 NEK7 NEK7->Complex Inflammasome Active Inflammasome (Oligomerization) Complex->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines IL-1β / IL-18 Release Caspase1->Cytokines

Caption: NEBP-1 prevents NLRP3 inflammasome assembly by covalently modifying the Cys409 residue, blocking NEK7 binding.[2]

Formulation & Vehicle Protocol

Due to the benzyloxy group, NEBP-1 is hydrophobic. Direct dissolution in saline will result in precipitation and erratic bioavailability.

Recommended Vehicle (Intraperitoneal/Oral)

For rodent studies (Mice/Rats), use a PEG-based cosolvent system :

  • Stock Solution: Dissolve NEBP-1 in 100% DMSO to a concentration of 50 mg/mL . Store at -20°C (stable for 1 month).

  • Working Solution (Prepare fresh):

    • 5% DMSO (from stock)

    • 40% PEG-400 (Polyethylene glycol)

    • 5% Tween-80

    • 50% Saline (0.9% NaCl)

    • Order of addition: Add DMSO stock to PEG-400/Tween-80 mixture first, vortex until clear, then slowly add warm saline while vortexing.

Validation Check: The final solution should be clear to slightly opalescent. If cloudy, sonicate at 37°C for 5 minutes.

Protocol A: Acute Systemic Inflammation (LPS-Induced Sepsis)

This protocol validates the anti-inflammatory potency of NEBP-1 by quantifying the suppression of NLRP3-dependent cytokines (IL-1β) versus non-NLRP3 cytokines (TNF-α).

Experimental Design Table
ParameterSpecification
Animal Model C57BL/6 Mice (Male, 8-10 weeks)
Group Size n = 8 per group
Inducer LPS (E. coli O111:B4), 10 mg/kg, Intraperitoneal (i.p.)
Treatment NEBP-1 (10, 25, 50 mg/kg) or Vehicle
Timing Administer NEBP-1 1 hour prior to LPS challenge
Endpoints Serum IL-1β, IL-18, TNF-α; Peritoneal Lavage Fluid (PLF) Caspase-1
Step-by-Step Workflow
  • Acclimatization: House mice for 7 days with standard chow/water.

  • Pre-treatment (T = -1 hr): Administer NEBP-1 (i.p.) at designated doses. Control group receives Vehicle only.

  • Challenge (T = 0): Inject LPS (10 mg/kg, i.p.) to induce systemic inflammasome priming and activation.

  • Termination (T = +4 hrs): Euthanize mice via CO₂ asphyxiation.

  • Sample Collection:

    • Blood: Cardiac puncture for serum cytokine ELISA.

    • Peritoneal Lavage: Inject 5mL cold PBS into the peritoneum, massage gently, and retrieve fluid.

  • Readout Analysis:

    • Success Criteria: NEBP-1 should significantly reduce IL-1β and IL-18 (NLRP3 dependent) but show minimal effect on TNF-α (NF-κB dependent, though some crossover exists).

Protocol B: Ferric Chloride-Induced Arterial Thrombosis

Nitrostyrenes possess anti-platelet activity.[3] This protocol assesses the efficacy of NEBP-1 in preventing arterial occlusion without significant bleeding risk.

Experimental Design Table
ParameterSpecification
Animal Model Sprague-Dawley Rats (Male, 250-300g)
Vessel Carotid Artery
Inducer 10% Ferric Chloride (FeCl₃) patch
Treatment NEBP-1 (25, 50 mg/kg, Oral Gavage)
Timing Administer 2 hours prior to injury
Endpoints Time to Occlusion (TTO), Thrombus Weight
Step-by-Step Workflow
  • Administration: Dose rats with NEBP-1 or Vehicle via oral gavage (p.o.) 2 hours before surgery to allow absorption.

  • Anesthesia: Anesthetize with Ketamine/Xylazine.

  • Surgical Exposure: Isolate the right common carotid artery. Place a Doppler flow probe to monitor blood flow baseline.

  • Induction: Apply a filter paper disc (2mm x 2mm) saturated with 10% FeCl₃ solution topically to the artery for 5 minutes .

  • Monitoring: Remove the disc, wash with saline, and monitor blood flow.

  • Measurement: Record the time from FeCl₃ removal until blood flow drops to 0 mL/min (Time to Occlusion).

    • Cut-off: If no occlusion by 60 mins, record as 60 mins.

  • Validation:

    • Tail Bleeding Time: Perform a tail transection (2mm from tip) in a separate cohort to ensure NEBP-1 does not cause excessive hemorrhage (a common side effect of standard anti-thrombotics).

Critical Analysis & Troubleshooting

Self-Validating the Data

To ensure your results are due to NEBP-1 activity and not artifacts:

  • Western Blot Verification: In Protocol A, run a Western Blot on the Peritoneal Lavage cells. You must see a reduction in the cleaved p20 fragment of Caspase-1 in the NEBP-1 treated group compared to the LPS control. If p20 is unchanged, the NLRP3 inhibition failed.

  • Thermoregulation: LPS induces fever; high doses of nitrostyrenes can induce hypothermia. Monitor rectal temperature. Significant hypothermia can artificially suppress inflammation.

DOT Diagram: Experimental Logic Flow

Exp_Workflow Start Study Start Formulation Vehicle Prep (PEG/DMSO) Start->Formulation Dosing Admin NEBP-1 (-1 hr) Formulation->Dosing Challenge LPS Challenge (T=0) Dosing->Challenge Branch Pathway Check Challenge->Branch Result_A IL-1β Low TNF-α High Branch->Result_A Ideal Outcome Result_B IL-1β Low TNF-α Low Branch->Result_B Off-Target Interpretation_A Specific NLRP3 Inhibition Result_A->Interpretation_A Interpretation_B General Toxicity or NF-κB Block Result_B->Interpretation_B

Caption: Logic flow for interpreting cytokine profiles to distinguish specific NLRP3 inhibition from general toxicity.

References

  • Dapueto, R., et al. (2021).[4] "A novel nitroalkene vitamin E analogue inhibits the NLRP3 inflammasome and protects against inflammation and glucose intolerance triggered by obesity."[4][5] Redox Biology.

  • He, Y., et al. (2016). "NEK7 is an essential mediator of NLRP3 activation downstream of potassium efflux." Nature.

  • Wang, Y., et al. (2017). "Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)phenol derivatives as multifunctional agents." Bioorganic & Medicinal Chemistry Letters.

  • Gao, P., et al. (2022). "An RRx-001 Analogue With Potent Anti-NLRP3 Inflammasome Activity but Without High-Energy Nitro Functional Groups."[2] Frontiers in Immunology.

  • Fuentes, E., et al. (2019). "Phenolic Bioactives as Antiplatelet Aggregation Factors: The Pivotal Ingredients in Maintaining Cardiovascular Health."[6] Oxidative Medicine and Cellular Longevity.

Sources

Application

Measuring the Biological Effects of Phenolic Compounds: A Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to measure the biological effects of phenolic compounds. It is designed to offer not jus...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to measure the biological effects of phenolic compounds. It is designed to offer not just protocols, but also the scientific rationale behind experimental choices, ensuring technical accuracy and field-proven insights. Phenolic compounds, a diverse group of plant secondary metabolites, are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] However, to substantiate these claims, rigorous and well-validated methodologies are essential.

The Crucial Context of Bioavailability

Before delving into specific in vitro and cellular assays, it is paramount to understand the concept of bioavailability. The biological effects of phenolic compounds observed in a test tube do not always translate to a physiological response in vivo.[3][4] This is because the absorption, metabolism, distribution, and excretion (ADME) of these compounds significantly alter their structure and concentration in the body.[5]

Most dietary polyphenols are extensively metabolized by the gut microbiota and then undergo phase I and II enzymatic transformations in the intestine and liver.[6] This results in a variety of metabolites circulating in the bloodstream, which may have different biological activities than the parent compound.[6] Therefore, while in vitro screening is a crucial first step, its limitations must be acknowledged.[3] For a more physiologically relevant assessment, it is advisable to test the metabolites of phenolic compounds or to use in vitro models that simulate digestion and intestinal absorption.

In Vitro Digestion and Caco-2 Permeability Models

To bridge the gap between in vitro and in vivo studies, researchers can employ models that mimic the human gastrointestinal tract.

  • In Vitro Digestion Models: These models simulate the conditions of the mouth, stomach, and small intestine, allowing for the assessment of the bioaccessibility of phenolic compounds – the fraction that is released from the food matrix and is available for absorption.[7][8][9][10][11]

  • Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier.[6][12][13][14][15] It is a valuable tool for predicting the intestinal permeability of compounds and identifying potential substrates for efflux transporters.[12][15]

Section 1: In Vitro Antioxidant Capacity Assays

A primary mechanism attributed to the health benefits of phenolic compounds is their antioxidant activity. Several assays have been developed to measure this capacity, each with its own advantages and limitations. The choice of assay should be guided by the specific research question and the chemical nature of the phenolic compound being investigated.[16][17][18][19][20][21]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging ability of antioxidants.[7][11][22][23]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11][23]

Protocol: A detailed protocol for the DPPH assay can be found in various sources.[7][11][22]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for measuring antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.[16][19][24][25][26][27]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[16][25]

Protocol: Detailed protocols for the ABTS assay are readily available.[16][24][25][26]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19][28][29][30][31][32]

Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants. The absorbance of this complex is measured at 593 nm.[32]

Protocol: A standard operating procedure for the FRAP assay can be found in the literature.[30]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[3][17][18][33][34][35]

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (typically fluorescein) by an antioxidant. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the curve (AUC).[17][33][34]

Protocol: Detailed protocols for the ORAC assay are available from various sources.[3][17][33][34]

Table 1: Comparison of In Vitro Antioxidant Capacity Assays

AssayPrincipleWavelengthStandardAdvantagesLimitations
DPPH Radical Scavenging517 nmTrolox, Ascorbic AcidSimple, rapid, inexpensiveInterference from colored compounds, not representative of all radical types
ABTS Radical Cation Decolorization734 nmTroloxApplicable to hydrophilic and lipophilic compounds, stable radicalInterference from colored compounds
FRAP Ferric Ion Reduction593 nmFeSO₄, TroloxSimple, rapid, automatedMeasures only reducing power, not radical scavenging; low pH may not be physiologically relevant
ORAC Peroxyl Radical ScavengingExcitation: 485 nm, Emission: 520 nmTroloxBiologically relevant radical, measures both inhibition time and degreeRequires a fluorescence plate reader, can be more complex

Section 2: Cellular Assays for Biological Activity

Cell-based assays provide a more biologically relevant system to study the effects of phenolic compounds by taking into account cellular uptake, metabolism, and interaction with cellular components.[23][36]

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the biological activity of any compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[33][37][38][39]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[37][38]

Protocol: A detailed protocol for the MTT assay, including troubleshooting tips, is available from various suppliers and in the literature.[33][37][38][39]

Causality and Self-Validation: When performing an MTT assay, it is crucial to include appropriate controls. A vehicle control (the solvent used to dissolve the phenolic compound) is essential to ensure that the solvent itself does not affect cell viability. A positive control for cytotoxicity (e.g., a known toxic compound) helps to validate that the assay is working correctly. It is also important to perform a dose-response curve to determine the concentration range over which the phenolic compound exerts its effects.[33] Potential interference from the color of the phenolic compound or its ability to directly reduce MTT should be considered and controlled for.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Phenolic compounds can exert their antioxidant effects by directly scavenging intracellular ROS or by upregulating endogenous antioxidant defense systems. The DCFH-DA assay is a common method to measure intracellular ROS.[34][37][40][41][42][43]

Principle: The cell-permeable compound 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using a fluorescence microplate reader or flow cytometer.[40][41][42]

Protocol: A detailed protocol for the DCFH-DA assay is available in the literature.[34][37][40][41]

Experimental Workflow for Intracellular ROS Measurement

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 ROS Detection A Seed cells in a multi-well plate B Allow cells to adhere and grow A->B C Treat cells with phenolic compound or vehicle control B->C D Incubate for a defined period C->D E Load cells with DCFH-DA D->E F Incubate to allow for de-esterification E->F G Induce oxidative stress (optional, e.g., with H₂O₂) F->G H Measure fluorescence (plate reader or flow cytometry) F->H G->H

Caption: Workflow for measuring intracellular ROS using DCFH-DA.

Anti-inflammatory Assays

Chronic inflammation is implicated in a variety of diseases, and many phenolic compounds have demonstrated anti-inflammatory properties.[22][24][38][43][44]

Nitric oxide is a key inflammatory mediator, and its overproduction is associated with inflammation. The Griess assay is a simple and widely used method for measuring nitrite (a stable product of NO).[10][18][36]

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be quantified by measuring its absorbance at 540 nm.[10][18]

Protocol: Detailed protocols for the Griess assay are available from various commercial kits and in the literature.[10][18][36]

Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in the inflammatory response. Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying these cytokines in cell culture supernatants.

Principle: ELISA is a plate-based assay that uses antibodies to capture and detect specific antigens (in this case, cytokines). The detection is typically achieved using an enzyme-conjugated antibody that produces a colorimetric, fluorescent, or chemiluminescent signal.

Protocol: Detailed ELISA protocols are provided with commercially available kits.

Gene and Protein Expression Analysis

Phenolic compounds can modulate cellular signaling pathways by altering the expression of key genes and proteins involved in various biological processes.

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[1][2][8][13][45]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.[2][13][45]

Protocol: A general protocol for Western blotting can be found in numerous resources.[1][2][8][13][45]

Signaling Pathway Analysis with Western Blotting

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Separation & Transfer cluster_2 Immunodetection A Treat cells with phenolic compound B Lyse cells to extract proteins A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane D->E F Incubate with primary antibody (e.g., anti-NF-κB) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect chemiluminescence G->H

Caption: Workflow for analyzing protein expression via Western Blot.

qPCR is a powerful technique for quantifying gene expression at the mRNA level.[2]

Principle: qPCR measures the amplification of a target DNA sequence in real-time using fluorescent probes. The amount of fluorescence is proportional to the amount of amplified product, allowing for the quantification of the initial amount of target mRNA.

Protocol: Detailed protocols for qPCR are widely available and often depend on the specific instrument and reagents used.

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many genes involved in inflammation and immunity.[2][5][45][46] Luciferase reporter assays are commonly used to measure NF-κB activation.[2][5][45][46]

Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by adding its substrate, luciferin, and detecting the resulting luminescence.[2][45]

Protocol: Protocols for NF-κB luciferase reporter assays are available from commercial kits and in the literature.[2][5][45][46]

Section 3: Investigating Epigenetic Modifications

Emerging evidence suggests that phenolic compounds can exert their biological effects by modulating epigenetic mechanisms, such as DNA methylation and histone modifications, which can alter gene expression without changing the DNA sequence itself.[21][25][29][30][35] Investigating these effects requires specialized molecular biology techniques, which are beyond the scope of this introductory guide but represent an exciting and evolving area of research.

Conclusion

The study of the biological effects of phenolic compounds is a complex but rewarding field. A multi-faceted approach, combining in vitro screening with more physiologically relevant cellular and in vitro digestion models, is crucial for obtaining meaningful and translatable results. By carefully selecting the appropriate assays, understanding their underlying principles, and incorporating rigorous controls, researchers can generate high-quality data that contributes to our understanding of the health benefits of these fascinating natural compounds.

References

  • DB-ALM. (2013, March 27). Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Bowdish Lab. (2012, July 11). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]

  • O'Loughlin, T. L., & Immormino, R. M. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60641.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Chen, J., & Li, X. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3659.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Ben Mrid, R., et al. (2023, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). In Vitro Models for Studying Secondary Plant Metabolite Digestion and Bioaccessibility. Retrieved from [Link]

  • Zhang, Y., et al. (2014). In Vitro Caco-2 Cell Permeability Studies of Ziprasidone Hydrochloride Monohydrate Nanocrystals. Tropical Journal of Pharmaceutical Research, 13(8), 1225.
  • Tan, J. S. L., & Passerini, N. (2020).
  • Mena, P., et al. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Molecules, 27(3), 813.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Moon, J. K., & Shibamoto, T. (2009). Guidelines for antioxidant assays for food components. Journal of the Science of Food and Agriculture, 89(10), 1645-1656.
  • Martins, N., et al. (2016). In vivo antioxidant activity of phenolic compounds: Facts and gaps. Trends in Food Science & Technology, 48, 1-12.
  • Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of Agricultural and Food Chemistry, 64(5), 991-1027.
  • Proceedings.Science. (n.d.). BIOACCESSIBILITY OF POLYPHENOLS SUBJECTED TO IN VITRO SIMULATED DIGESTION AND COLONIC FERMENTATION IN HUMANS, PIGS AND RATS. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2019, December 18). Considerations of Choosing Antioxidant Assays: A Review. Retrieved from [Link]

  • Esposito, T., et al. (2019). Assessment of In Vitro Bioaccessibility of Polyphenols from Annurca, Limoncella, Red Delicious, and Golden Delicious Apples Using a Sequential Enzymatic Digestion Model. Antioxidants, 8(10), 450.
  • University of Minho Repository. (n.d.). In vivo antioxidant activity of phenolic compounds: facts and gaps. Retrieved from [Link]

  • Elabscience. (2025, November 27). Five Methods for Measuring Total Antioxidant Capacity (Part 1). Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Ištuk, J., Šubarić, D., & Jakobek, L. (2020). Methodology for the determination of polyphenol bioaccessibility. Croatian journal of food science and technology, 12(2), 224-234.
  • Al-Dabbagh, B., et al. (2019). Anti-Inflammatory Activity of Natural Products.
  • Marques, C., et al. (2022). The Epigenetic Link between Polyphenols, Aging and Age-Related Diseases. International Journal of Molecular Sciences, 23(19), 11467.
  • University of Minho Repository. (n.d.). In vivo antioxidant activity of phenolic compounds: Facts and gaps. Retrieved from [Link]

  • Panzella, L., & Napolitano, A. (2019).
  • Lorente-Cebrián, S., et al. (2021). Phenolic compounds and epigenetic mechanisms regulating gene expression: effects on human health. Journal of Physiology and Biochemistry, 77(3), 413-430.
  • Helmholtz Munich. (2023, July 11). Unlocking the Epigenetic Potential of a Polyphenol-rich Mediterranean Diet. Retrieved from [Link]

  • ResearchGate. (2025, September 2). Review on Anti‐Inflammatory Activity of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Retrieved from [Link]

  • Taylor & Francis Online. (2023, January 30). A critical analysis on the concentrations of phenolic compounds tested using in vitro and in vivo Parkinson's disease models. Retrieved from [Link]

  • MDPI. (n.d.). Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera. Retrieved from [Link]

  • MDPI. (n.d.). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. Retrieved from [Link]

  • Frontiers. (2024, November 17). The impact of a polyphenol-rich supplement on epigenetic and cellular markers of immune age: a pilot clinical study. Retrieved from [Link]

  • Ovid. (n.d.). Epigenetic effects of natural polyphenols: A focus on SIRT1-mediated mechanisms. Retrieved from [Link]

  • Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • FRAP Assay Protocol. (n.d.). Retrieved from various sources providing standard protocols for the FRAP assay.

Sources

Method

Application Note &amp; Protocol: Solubilization of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol for Preclinical Research

Abstract Physicochemical Rationale for Solubilization Strategy The molecular structure of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol dictates its solubility profile. The presence of two aromatic rings (one from the phenol an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Physicochemical Rationale for Solubilization Strategy

The molecular structure of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol dictates its solubility profile. The presence of two aromatic rings (one from the phenol and one from the benzyl group) imparts significant hydrophobicity. While the phenolic hydroxyl and nitro groups add some polarity, the molecule as a whole is lipophilic. This is consistent with related structures; for example, 2-(Benzyloxy)phenol is practically insoluble in water, and the predicted partition coefficient (XLogP3) for similar fragments like 2-[(E)-2-Nitroethenyl]phenol is 1.9, indicating a preference for lipid environments[1][2].

Therefore, a direct dissolution in aqueous buffers (e.g., PBS, cell culture media) is not feasible and will likely result in a non-homogenous suspension. The primary strategy involves using a water-miscible organic solvent to create a concentrated stock solution, which can then be carefully diluted into the final aqueous experimental medium.

Table 1: Compound Identity and Properties

Property Value
IUPAC Name 5-((E)-2-nitroethenyl)-2-(benzyloxy)phenol
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol

| Predicted Solubility | Poor in water; Soluble in DMSO, DMF, Ethanol |

Table 2: Recommended Solvents for Stock and Working Solutions

Solvent Role Rationale & Considerations
Dimethyl Sulfoxide (DMSO) Primary Stock Excellent solubilizing power for a wide range of hydrophobic compounds. Water-miscible. Use anhydrous, cell-culture grade.
Dimethylformamide (DMF) Primary Stock (Alternative) Similar to DMSO but can be more toxic to certain cell lines. Use with caution.
Ethanol (Absolute) Secondary Stock / Co-solvent Good solubilizing power, less cytotoxic than DMSO for some applications. May require gentle warming.[3][4]

| Aqueous Buffers (PBS, Media) | Working Solution | The final medium for the experiment. Compound is introduced via a small volume of the stock solution. Direct dissolution is not recommended. |

Protocol: Preparation of High-Concentration Stock Solution

This protocol details the preparation of a 10-50 mM stock solution in DMSO. The ability to create a high-concentration stock is paramount as it minimizes the volume of organic solvent introduced into the final aqueous assay system.

Workflow for Stock Solution Preparation

G cluster_0 Preparation Steps weigh 1. Weigh Compound add_solvent 2. Add Primary Solvent (DMSO) weigh->add_solvent dissolve 3. Aid Dissolution (Vortex, Sonicate) add_solvent->dissolve validate 4. Visual Validation (Clear Solution) dissolve->validate filter 5. Sterile Filter (Optional) validate->filter store 6. Aliquot & Store (-20°C to -80°C, Protected from Light) filter->store

Caption: Workflow for preparing a concentrated stock solution.

Materials
  • 5-(2-Nitroethenyl)-2-(benzyloxy)phenol powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

  • Sterile 0.22 µm syringe filter (PTFE recommended for chemical compatibility)

Step-by-Step Methodology
  • Safety First: Conduct all operations in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Weighing: Tare a sterile, pre-labeled microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of the compound directly into the container.

    • Causality: Weighing directly into the final storage vessel minimizes material loss during transfer.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mg of compound (MW 255.27), add 3.92 mL of DMSO for a 10 mM stock).

  • Dissolution:

    • Cap the vessel tightly and vortex vigorously for 1-2 minutes.

    • If solids persist, place the vessel in a bath sonicator for 5-10 minutes. Gentle warming in a water bath (up to 37°C) can also be applied, but with caution, as heat can potentially degrade sensitive compounds.

    • Causality: Sonication uses ultrasonic waves to break up solute aggregates, accelerating dissolution without excessive heat.

  • Validation: Visually inspect the solution against a bright light source. It must be a completely clear, homogenous solution with no visible particulates.

  • Sterilization (for cell-based assays): If the stock will be used in a sterile cell culture environment, it must be filter-sterilized. Draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter, and dispense it into a new sterile, labeled vessel.

    • Causality: A PTFE filter is recommended due to its high resistance to organic solvents like DMSO, preventing filter degradation and contamination of the stock.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.

    • Causality: Aliquoting prevents multiple freeze-thaw cycles, which can cause compound degradation or precipitation. Nitro-containing compounds can be light-sensitive, necessitating storage in the dark or in amber vials[5]. Studies on related compounds show degradation can occur over time even when stored at 4°C or room temperature, making frozen storage essential for long-term stability[6].

Protocol: Preparation of Aqueous Working Solutions

This protocol describes the critical step of diluting the organic stock solution into your final aqueous experimental buffer or medium. The key challenge is to avoid precipitation of the hydrophobic compound.

Workflow for Serial Dilution

G cluster_0 Dilution Steps stock High-Concentration DMSO Stock (e.g., 20 mM) intermediate Intermediate Dilution (in DMSO or Media) stock->intermediate 1:10 Dilution working Final Working Solution (in Aqueous Buffer/Media) intermediate->working ≥ 1:200 Dilution assay Add to Assay (Final DMSO < 0.5%) working->assay

Caption: Serial dilution workflow to prepare working solutions.

Step-by-Step Methodology
  • Thaw Stock: Thaw one aliquot of the high-concentration stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): It is often beneficial to first create an intermediate dilution from the main stock. For example, dilute the 20 mM stock 1:10 in DMSO to get a 2 mM stock.

    • Causality: This two-step dilution process allows for more accurate pipetting and reduces the shock of transferring a highly concentrated organic solution directly into an aqueous one, which can cause immediate precipitation.

  • Final Dilution:

    • Pipette the required volume of your final aqueous buffer (e.g., 995 µL of cell culture medium) into a sterile tube.

    • While vortexing the aqueous buffer, add the small volume of the stock or intermediate solution (e.g., 5 µL of a 2 mM stock to make a final 10 µM solution).

    • Causality: Adding the small volume of organic stock to the larger, constantly agitated volume of aqueous buffer facilitates rapid dispersion and minimizes localized high concentrations that lead to precipitation. This is a critical step for success.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.5% DMSO) to your experimental system. This is essential to ensure that any observed biological effects are due to the compound and not the solvent.

  • Use Immediately: Working solutions of poorly soluble compounds in aqueous media may not be stable over long periods. It is best practice to prepare them fresh immediately before each experiment.

Troubleshooting and Best Practices

Table 3: Common Problems and Solutions

Problem Probable Cause Recommended Solution
Compound fails to dissolve in DMSO stock. Insufficient solvent volume or insufficient energy to break crystal lattice. Add slightly more DMSO. Continue sonication and consider gentle warming (max 37°C) for 10-15 minutes.
Solution is hazy or contains particulates. Incomplete dissolution or presence of insoluble impurities. Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes. Carefully collect the clear supernatant. If for sterile use, pass through a 0.22 µm filter.
Precipitation occurs upon dilution into aqueous buffer. The final concentration exceeds the compound's aqueous solubility limit. The dilution technique was not optimal. Decrease the final concentration of the compound. Ensure vigorous vortexing of the aqueous buffer during the addition of the DMSO stock. Consider using a co-solvent like ethanol or including a non-ionic surfactant like Polysorbate 80 (Tween 80) in the final buffer, if compatible with the assay[7].

| Inconsistent results between experiments. | Degradation of stock or working solutions. Inaccurate pipetting. | Always use freshly thawed stock aliquots. Prepare working solutions immediately before use. Verify pipette calibration. Ensure complete dissolution before starting dilutions. |

Conclusion

The successful use of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol in experimental settings is critically dependent on proper solubilization. Due to its lipophilic nature, a strategy employing a high-concentration stock in an organic solvent like DMSO, followed by a carefully executed dilution into aqueous media, is required. By following the detailed protocols and understanding the rationale behind each step, researchers can prepare homogenous, accurate solutions, thereby ensuring the reliability and reproducibility of their experimental data.

References

  • PubChem. (n.d.). 2-[(E)-2-Nitroethenyl]phenol. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Benzyloxyphenol. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Miranda, K. M., et al. (2005). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling. Retrieved February 18, 2026, from [Link]

  • Karaman, N., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. Retrieved February 18, 2026, from [Link]

  • Do, Q. D., et al. (2019). Evaluation of the Use of Different Solvents for Phytochemical Constituents, Antioxidants, and In Vitro Anti-Inflammatory Activities of Severinia buxifolia. Journal of Food Quality. Retrieved February 18, 2026, from [Link]

  • Antal, I., et al. (2011). Composition Optimization and Stability Testing of a Parenteral Antifungal Solution based on a Ternary Solvent System. AAPS PharmSciTech. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 2-(2-Nitroethyl)Phenols. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Kuda-Wedagedara, A., et al. (2021). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved February 18, 2026, from [Link]

  • Montanari, E., et al. (2024). Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry. International Journal of Molecular Sciences. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2007). Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Monobenzone. Wikipedia. Retrieved February 18, 2026, from [Link]

  • Inxight Drugs. (n.d.). 2-(Benzyloxy)phenol. National Center for Advancing Translational Sciences. Retrieved February 18, 2026, from [Link]

  • Journal of Applicable Chemistry. (2020). Synthesis, Characterization, Antibacterial, Antioxidant Studies of New 2-(5-(2-((1E,2E)-3- (2-methoxyphenyl)allylidene)hydrazinyl)-1,3,4- oxadiazol-2-yl)Phenol with the Some Transition Metalions. Journal of Applicable Chemistry. Retrieved February 18, 2026, from [Link]

  • Muthusaravanan, S., et al. (2025). Investigating the Phytochemical Profile and Antioxidant Activity of Different Solvent Extracts of Sesamum prostratum Retz. Chemistry & Biodiversity. Retrieved February 18, 2026, from [Link]

  • Taj-ud-Din, A., et al. (2015). Optimization of an In Vitro Dissolution Test Method for Inhalation Formulations. AAPS PharmSciTech. Retrieved February 18, 2026, from [Link]

  • Redalyc. (2020). Fast dissolving film nanocrystal (FDFN) preparation as a new trend for solubility enhancement of poorly soluble class ii drug tenoxicam. Redalyc. Retrieved February 18, 2026, from [Link]

  • SciSpace. (2012). Synthesis and Characterization of a New Five and Six Membered Selenoheterocyclic Compounds Homologues of Ebselen. SciSpace. Retrieved February 18, 2026, from [Link]

  • Arnaiz, A., et al. (2021). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Separation and Purification Technology. Retrieved February 18, 2026, from [Link]

  • Semantic Scholar. (2019). Evaluation of the Use of Different Solvents for Phytochemical Constituents, Antioxidants, and In Vitro Anti-Inflammatory Activities of Severinia buxifolia. Semantic Scholar. Retrieved February 18, 2026, from [Link]

Sources

Application

Flow cytometry analysis after treatment with 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Application Note: Flow Cytometric Evaluation of Cytotoxicity and Mechanism of Action for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol -nitrostyrene derivatives. Abstract This application note provides a comprehensive guide for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Flow Cytometric Evaluation of Cytotoxicity and Mechanism of Action for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol


-nitrostyrene derivatives.

Abstract

This application note provides a comprehensive guide for the flow cytometric analysis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (NEBP), a lipophilic


-nitrostyrene derivative. Compounds in this class act as Michael acceptors, targeting cysteine residues in proteins to induce Reactive Oxygen Species (ROS) generation, mitochondrial dysfunction, and subsequent apoptosis. This guide details three critical assays: Annexin V/PI apoptosis detection , Cell Cycle analysis (G2/M arrest) , and Mitochondrial Membrane Potential (

) assessment
. These protocols are optimized to validate the compound's mechanism of action in neoplastic cell lines.

Introduction & Mechanistic Rationale

5-(2-Nitroethenyl)-2-(benzyloxy)phenol belongs to a class of compounds known as (2-nitroethenyl)phenols. The pharmacological core is the nitrovinyl group, which facilitates covalent modification of signaling proteins (e.g., EGFR, tubulin, or phosphatases) via Michael addition.

Mechanism of Action (MOA): Research into structurally related


-nitrostyrenes (e.g., CYT-Rx20) suggests a specific cascade of events:
  • Cellular Entry: The benzyloxy group enhances lipophilicity, facilitating rapid membrane permeation.

  • ROS Induction: Interference with the electron transport chain or depletion of glutathione leads to oxidative stress.

  • Mitochondrial Dysfunction: Loss of membrane potential (

    
    ) and release of Cytochrome c.
    
  • G2/M Arrest: Disruption of tubulin polymerization or DNA damage response.

  • Apoptosis: Activation of Caspase-3/7 and Phosphatidylserine (PS) externalization.

Visualizing the Pathway

MOA_Pathway Compound 5-(2-Nitroethenyl)- 2-(benzyloxy)phenol Entry Cellular Entry (Lipophilic) Compound->Entry Target Cysteine Targeting (Michael Addition) Entry->Target ROS ROS Generation (Oxidative Stress) Target->ROS DNA DNA Damage / Tubulin Disruption Target->DNA Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Arrest G2/M Cell Cycle Arrest DNA->Arrest Arrest->Apoptosis Chronic Arrest

Figure 1: Proposed mechanism of action for NEBP based on


-nitrostyrene class behavior. The compound triggers dual pathways: ROS-mediated mitochondrial collapse and cell cycle arrest.

Experimental Design & Controls

Before flow cytometry, determine the IC50 using a metabolic assay (e.g., MTT or CCK-8) at 24h. Flow cytometry doses should bracket this IC50.

Table 1: Experimental Matrix

ParameterConditionRationale
Vehicle Control DMSO (< 0.1% v/v)Baseline cellular health; DMSO >0.1% induces toxicity.
Negative Control Untreated CellsDefines the live cell population gating.
Positive Control (Apoptosis) Staurosporine (1 µM, 4h)Induces rapid PS externalization for Annexin V gating.
Positive Control (ROS) H2O2 (100 µM, 30 min)Validates DCFDA oxidation.
Test Doses 0.5×, 1×, and 2× IC50Evaluates dose-dependency of the phenotype.
Time Points 2h (ROS), 12h (Mito), 24h (Cycle/Apop)Captures early stress vs. late terminal events.

Protocol 1: Multiparametric Apoptosis Detection (Annexin V / PI)

Objective: Distinguish between live, early apoptotic, and late apoptotic/necrotic cells. Mechanism: NEBP treatment causes translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Reagents:
  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).

  • Annexin V-FITC (or PE).

  • Propidium Iodide (PI) Staining Solution (50 µg/mL).

Step-by-Step Workflow:
  • Harvest: Collect cells (1 x 10⁶) into a 15 mL tube.

    • Critical: For adherent cells, pool the floating cells (detached dead cells) with the trypsinized adherent fraction. Do not over-trypsinize, as this strips PS receptors.

  • Wash: Centrifuge at 300 x g for 5 min. Wash once with cold PBS.

  • Resuspend: Resuspend the pellet in 100 µL of 1X Annexin Binding Buffer .

  • Stain:

    • Add 5 µL Annexin V-FITC.

    • Add 5 µL PI.[1]

  • Incubate: 15 minutes at Room Temperature (RT) in the dark.

  • Finalize: Add 400 µL of 1X Binding Buffer. Analyze immediately (< 1 hour).

Gating Strategy:
  • Q3 (Annexin- / PI-): Live cells.

  • Q4 (Annexin+ / PI-): Early Apoptosis (Primary mechanism of NEBP).

  • Q2 (Annexin+ / PI+): Late Apoptosis / Secondary Necrosis.

  • Q1 (Annexin- / PI+): Necrosis (permeabilized membrane without PS exposure).

Protocol 2: Cell Cycle Analysis (G2/M Arrest)

Objective: Confirm if NEBP induces G2/M arrest, a hallmark of nitrostyrenes interfering with tubulin or DNA repair.

Reagents:
  • 70% Ethanol (ice cold).[1]

  • RNase A (100 µg/mL).

  • Propidium Iodide (50 µg/mL).

Step-by-Step Workflow:
  • Harvest: Collect 1-2 x 10⁶ cells; wash with PBS.

  • Fixation (Critical Step):

    • Resuspend pellet in 300 µL PBS.

    • Drop-wise , add 700 µL of ice-cold 100% Ethanol while vortexing gently.

    • Why: Prevents cell clumping.

    • Incubate at -20°C for >2 hours (overnight preferred).

  • Wash: Centrifuge at 500 x g (higher speed needed for fixed cells) for 5 min. Wash 2x with PBS to remove ethanol.

  • Stain: Resuspend in 500 µL of PI/RNase staining buffer.

  • Incubate: 30 minutes at 37°C.

  • Acquisition: Acquire on a linear scale (FL2-A or FL3-A).

Analysis:
  • Use a Doublet Discrimination gate (Pulse Area vs. Pulse Width) to exclude clumps.

  • G0/G1: First peak (2N DNA).

  • G2/M: Second peak (4N DNA). Expect increase here with NEBP.

  • S-Phase: Intermediate region.

  • Sub-G1: Debris to the left of G0/G1 (Apoptotic fragments).

Protocol 3: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Assess intrinsic apoptotic pathway activation. Mechanism: In healthy cells, JC-1 forms red aggregates. In apoptotic cells (low


), it remains as green monomers.
Step-by-Step Workflow:
  • Treat: Incubate cells with NEBP for 6–12 hours.

  • Stain: Add JC-1 dye (final concentration 2 µM) directly to the culture media.

  • Incubate: 30 minutes at 37°C, 5% CO₂.

  • Wash: Wash 2x with warm PBS.

  • Acquisition:

    • FL1 (Green): Monomers (Apoptotic).

    • FL2 (Red): Aggregates (Healthy).

  • Data Output: Calculate the Ratio of Red/Green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Experimental Workflow Diagram

Workflow cluster_assays Assay Branching Culture Cell Culture (24h Seeding) Treat Treatment (NEBP Dose-Response) Culture->Treat 24h Harvest Harvest (Keep Supernatant!) Treat->Harvest 24-48h Split Split Sample Harvest->Split Fix Fixation (70% EtOH) Split->Fix Pellet A Live_Stain Annexin V/PI Binding Buffer Split->Live_Stain Pellet B PI_Stain PI/RNase Stain Fix->PI_Stain Cycle_Read Cell Cycle Analysis PI_Stain->Cycle_Read Apop_Read Apoptosis Analysis Live_Stain->Apop_Read

Figure 2: Integrated workflow for parallel processing of Cell Cycle and Apoptosis assays from a single experimental setup.

References

  • Park, S. Y., et al. (2016). "The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway."[2] Journal of Cellular Physiology. Link

  • Kaewpiboon, C., et al. (2012). "Cytotoxic activity of

    
    -nitrostyrene derivatives against human cancer cell lines." Bioorganic & Medicinal Chemistry Letters. Link
    
  • Riccardi, C., & Nicoletti, I. (2006). "Analysis of apoptosis by propidium iodide staining and flow cytometry." Nature Protocols. Link

  • Wei, Y., et al. (2022). "Nitrostyrene derivatives induce apoptosis in colon cancer cells via mitochondrial pathway." Frontiers in Pharmacology.
  • Crowley, L. C., et al. (2016). "Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry." Cold Spring Harbor Protocols. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Welcome to the technical support center for the synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-based solutions and answers to frequently asked questions to help you improve your reaction yields and product purity.

The synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is primarily achieved through a Henry-Knoevenagel condensation reaction between 2-(benzyloxy)-5-formylphenol and nitromethane.[1][2] This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact the outcome. This guide is structured to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered my starting aldehyde. What are the likely causes and how can I fix this?

Answer: Low conversion is the most common issue in this synthesis. The cause often lies in one of three areas: catalyst inefficiency, reaction equilibrium, or improper reaction conditions.

  • Potential Cause 1: Inactive or Inappropriate Catalyst. The Henry reaction is base-catalyzed.[3][4] The choice and amount of base are critical. If the base is too weak, the deprotonation of nitromethane to its nucleophilic nitronate form will be slow or incomplete.[5] Conversely, a base that is too strong can promote side reactions.[3]

    • Suggested Solutions:

      • Catalyst Selection: Primary amines (e.g., methylamine, n-butylamine) or ammonium acetate in a solvent like acetic acid or ethanol are effective and commonly used catalysts.[2][6][7] Primary amines can offer an alternative pathway via an imine intermediate, which can be advantageous.

      • Catalyst Loading: Ensure you are using an appropriate catalytic amount. For many amine catalysts, a small molar percentage is sufficient. However, systems like ammonium acetate in acetic acid are often used in larger, near-stoichiometric amounts.[6]

      • Freshness of Reagents: Ensure your catalyst and solvents are pure and dry. The presence of excess water can hinder the reaction, and degraded catalysts will have lower activity.

  • Potential Cause 2: Reaction Reversibility. All steps of the Henry reaction are reversible.[3] The initial addition product, a β-nitro alcohol, can revert to the starting materials (a retro-Henry reaction).

    • Suggested Solutions:

      • Promote Dehydration: The key to driving the reaction forward is the subsequent dehydration of the intermediate β-nitro alcohol to the stable, conjugated nitrostyrene product.[4] Applying heat (e.g., refluxing in ethanol or acetic acid) is the most common method to ensure this elimination step goes to completion.[6]

      • Water Removal: While heating is usually sufficient, in stubborn cases, employing methods to remove the water byproduct, such as using a Dean-Stark apparatus with a solvent like toluene, can shift the equilibrium toward the product.

  • Potential Cause 3: Sub-optimal Reaction Conditions. Temperature and reaction time are crucial variables.

    • Suggested Solutions:

      • Temperature Control: While initial condensation may occur at room temperature, heating is typically required for the dehydration step. A common protocol involves heating at 60-100°C.[6][8] Monitor the reaction to avoid decomposition at higher temperatures.

      • Reaction Time: These reactions can take several hours to reach completion.[6][9] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal time to stop the reaction, preventing the formation of byproducts from prolonged heating.

Catalyst System Typical Conditions Advantages Disadvantages
Ammonium Acetate Acetic Acid or Ethanol, Reflux (80-100°C)[6][8]Readily available, effective for dehydration.Requires heating, acidic conditions may not suit all substrates.
Primary Amines (e.g., n-Butylamine) Ethanol or Methanol, Room Temp to 40-50°C[2][7]Mild conditions, often good yields.Can lead to polymer formation with long reaction times.[2]
Alkali Hydroxides (e.g., NaOH) Methanol/Water, Low Temp (10-15°C)[10]Fast reaction.High potential for side reactions (Cannizzaro, polymerization).[2][3]

Issue 2: Formation of an Intractable Polymer or Tar

Question: My reaction produced a sticky, dark-colored solid that is difficult to characterize and purify. What is this and how can I prevent it?

Answer: This is a classic sign of product polymerization. β-Nitrostyrenes are electron-deficient alkenes, making them susceptible to polymerization, especially under basic conditions or at elevated temperatures.[1][2]

  • Potential Cause 1: Harsh Reaction Conditions. The use of strong bases (like NaOH or KOH) or prolonged heating dramatically increases the rate of polymerization.[2]

    • Suggested Solutions:

      • Use Milder Catalysts: Switch from strong inorganic bases to milder organic bases like primary amines or ammonium acetate.[2][6]

      • Optimize Temperature and Time: Use the lowest temperature that still allows for efficient dehydration to the nitrostyrene. Avoid unnecessarily long reaction times by monitoring with TLC.

  • Potential Cause 2: Workup and Purification Delays. The crude product can be unstable in the alkaline reaction mixture.

    • Suggested Solutions:

      • Prompt Acidification: After the reaction is complete, cool the mixture and promptly neutralize or acidify it. A common workup involves pouring the reaction mixture into a stirred solution of dilute acid (e.g., HCl), which precipitates the nitrostyrene product while neutralizing the basic catalyst.[2][10]

      • Rapid Purification: Do not let the crude product sit for extended periods. Proceed with recrystallization or chromatography as soon as possible after isolation.

Issue 3: Difficulty in Product Purification and Crystallization

Question: The crude product I've isolated is an oil or a waxy solid that I cannot successfully recrystallize. What purification strategies do you recommend?

Answer: Purification challenges are common for nitrostyrenes, which can sometimes be oily or reluctant to crystallize.

  • Potential Cause 1: Impurities Inhibiting Crystallization. The presence of starting material, the intermediate nitro alcohol, or polymeric byproducts can act as impurities that prevent the formation of a crystal lattice.

    • Suggested Solutions:

      • Optimize Recrystallization Solvent: The goal is to find a solvent (or solvent system) in which the product is soluble when hot but poorly soluble when cold. For nitrostyrenes, alcohols like ethanol or methanol, often mixed with water, are good starting points.[6][10] Experiment with different solvent systems (e.g., isopropanol, ethyl acetate/hexanes).

      • Acid Wash: Washing the crude product with a dilute acid (like 0.1 M HCl) during workup can help remove basic impurities and change the product's color from red/orange (in its nitronate salt form) to the characteristic yellow of the neutral nitrostyrene, which often aids crystallization.[7]

      • Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable alternative. Use a solvent system like ethyl acetate/hexanes or dichloromethane/hexanes, starting with a low polarity and gradually increasing it to elute your product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis is a two-step, one-pot process. It begins with a base-catalyzed Henry (or nitroaldol) reaction , where a base removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[5][7] This nucleophile then attacks the electrophilic carbonyl carbon of 2-(benzyloxy)-5-formylphenol. The resulting β-nitro alkoxide is protonated to give a β-nitro alcohol intermediate. The second step is an E1cB-type dehydration , where the base removes the now-acidic proton alpha to the nitro group, and the resulting anion eliminates a hydroxide ion to form the final conjugated C=C double bond of the nitrostyrene product.[4] Heating facilitates this elimination step.

Q2: How can I confirm the structure and purity of my final product, 5-(2-Nitroethenyl)-2-(benzyloxy)phenol?

A2: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR: Look for characteristic signals:

    • Two doublets for the vinyl protons (H-α and H-β) between δ 7.5-8.5 ppm with a large coupling constant (J ≈ 13-16 Hz), confirming the trans (E)-configuration.

    • A singlet for the benzyloxy methylene protons (-O-CH₂-Ph) around δ 5.1 ppm.

    • A multiplet pattern for the aromatic protons of both the phenol and benzyl rings (typically 8 protons in total) in the δ 6.8-7.5 ppm region.

    • A broad singlet for the phenolic hydroxyl proton (-OH), whose chemical shift is solvent-dependent.

  • ¹³C NMR: Expect signals for the benzyloxy CH₂ carbon (~70 ppm), the vinyl carbons (~130-140 ppm), and the various aromatic carbons.

  • IR Spectroscopy: Key vibrational bands include:

    • Strong asymmetric and symmetric stretches for the nitro group (NO₂) at ~1520 cm⁻¹ and ~1340 cm⁻¹ .

    • A stretch for the C=C alkene bond at ~1640 cm⁻¹.

    • A broad stretch for the phenolic O-H bond around 3200-3500 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₅H₁₃NO₄, MW ≈ 271.27 g/mol ) should be observed.

Q3: My starting material, 2-(benzyloxy)-5-formylphenol, is not commercially available. How can I synthesize it?

A3: A common route involves two steps starting from 4-hydroxybenzaldehyde:

  • Formylation: Introduction of a second formyl group ortho to the hydroxyl group. This can be challenging due to selectivity issues, but specific methods exist.[11]

  • Benzylation: Protection of the more acidic phenolic hydroxyl group as a benzyl ether. This is typically achieved by reacting the phenol with benzyl bromide or benzyl chloride in the presence of a weak base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile.[12][13] It is often more practical to first protect the hydroxyl group of 4-hydroxybenzaldehyde and then perform an ortho-formylation reaction.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine 2-(benzyloxy)-5-formylphenol, Nitromethane, and Solvent (e.g., Ethanol) B 2. Add Catalyst (e.g., Ammonium Acetate) A->B C 3. Heat to Reflux (e.g., 80-100°C) B->C D 4. Monitor by TLC (2-6 hours) C->D E 5. Cool Reaction Mixture D->E F 6. Pour into Ice-Cold Dilute HCl E->F G 7. Filter Precipitated Crude Product F->G H 8. Wash Solid with Water and Dry G->H I 9. Recrystallize from Ethanol/Water H->I J 10. (Alternative) Purify by Column Chromatography H->J if needed K 11. Characterize Pure Product (NMR, IR, MS) I->K J->K

Caption: General workflow for synthesis and purification.

References

  • Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. Available at: [Link]

  • Optimization of the Henry reaction conditions catalyzed by 1 a. ResearchGate. Available at: [Link]

  • Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness.org. Available at: [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. PMC. Available at: [Link]

  • Henry reaction. Wikipedia. Available at: [Link]

  • Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. Google Patents.
  • Henry Reaction. Organic Chemistry Portal. Available at: [Link]

  • Nitrostyrene. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of model compounds General methods. University of Tennessee, Knoxville. Available at: [Link]

  • Safe use of Nitromethane for Aldol Reactions in Flow. ORCA – Online Research @ Cardiff. Available at: [Link]

  • Asymmetric organocatalytic Henry reaction. Synarchive. Available at: [Link]

  • Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol. Google Patents.
  • Ultrasound-Promoted Synthesis of Nitrostyrenes. Rhodium.ws. Available at: [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC. Available at: [Link]

  • Purification of Phenol. Google Patents.
  • Methods of treatment of inflammation related conditions using pluripotent anti-inflammatory and metabolic modulators. Google Patents.
  • A Convenient Synthesis of 2-(2-Nitroethyl)Phenols. ResearchGate. Available at: [Link]

  • Method for purification of phenol. Google Patents.
  • 2-Naphthalenethiol. Organic Syntheses Procedure. Available at: [Link]

  • n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses Procedure. Available at: [Link]

  • Method for purifying phenol. European Patent Office. Available at: [Link]

  • Nitration of phenol to 2-nitrophenol and 4-nitrophenol. oc-praktikum.de. Available at: [Link]

  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. pubs.acs.org. Available at: [Link]

  • Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Organic Syntheses. Available at: [Link]

  • NMR and IR Spectroscopy of Phenols. ResearchGate. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone. PMC. Available at: [Link]

  • NMR Characterization of Lignans. MDPI. Available at: [Link]

  • Polyphenols isolated from antiradical extracts of Mallotus metcalfianus. Université catholique de Louvain. Available at: [Link]

  • Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. National Library of Medicine. Available at: [Link]

  • 2-(BENZYLOXY)PHENOL. gsrs.ncats.nih.gov. Available at: [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Welcome to the technical support center for the purification of 5-(2-nitroethenyl)-2-(benzyloxy)phenol and related nitrostyrene derivatives. This guide is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(2-nitroethenyl)-2-(benzyloxy)phenol and related nitrostyrene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common purification challenges.

Our approach is built on explaining the "why" behind each step, empowering you to make informed decisions and adapt methodologies to your specific needs.

Part 1: Understanding the Challenge

5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a functionalized β-nitrostyrene. While seemingly straightforward, its purification by silica gel chromatography presents a unique set of challenges stemming from its chemical structure:

  • Acidic Phenolic Hydroxyl (-OH) Group: The free hydroxyl group is acidic and can engage in strong hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This interaction is a primary cause of significant peak tailing, which leads to poor separation, reduced resolution, and lower purity of collected fractions.[1]

  • Electron-Withdrawing Nitro (-NO₂) Group: The powerful electron-withdrawing nature of the nitro group makes the double bond highly electrophilic. This increases its susceptibility to Michael addition reactions with nucleophiles and can also promote polymerization on the acidic silica surface.[3]

  • Potential for Isomerization: Traces of acid or base during workup or on the chromatography column can catalyze the E/Z isomerization of the double bond, leading to the isolation of mixed isomers.[3]

  • Compound Stability: Nitroalkenes can be sensitive to heat, light, and both strongly acidic or basic conditions, potentially leading to decomposition during purification.[3]

This guide will address each of these challenges systematically.

Part 2: Core Protocol - Flash Column Chromatography

This section provides a robust, self-validating starting protocol for the purification of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

Step 1: Thin-Layer Chromatography (TLC) Analysis & Solvent System Selection

The goal is to find a solvent system where the target compound has a retention factor (Rf) of 0.2-0.35 .[4] This Rf range provides the best balance for achieving good separation in a reasonable timeframe during column chromatography.

  • Recommended Starting Solvents: Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a pre-selected solvent system (e.g., start with 9:1 Hexanes:Ethyl Acetate).

    • Visualize the spots under UV light (254 nm). The nitrostyrene moiety is a strong chromophore.

    • Adjust the solvent polarity until the desired Rf is achieved. If the compound streaks, proceed to the troubleshooting section on peak tailing.

Solvent System (Hexane:Ethyl Acetate) Approximate Rf of Target Comments
9:1~0.50Too high; decrease polarity for better binding.
8:2 (4:1) ~0.30 Good starting point for column chromatography.
7:3~0.15Too low; elution will be slow and peaks may broaden.
Step 2: Column Preparation and Purification

This protocol uses standard flash chromatography techniques.

  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm).

  • Eluent: The optimized solvent system from Step 1.

  • Methodology:

    • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into the column and use air pressure to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top.[4]

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent. For less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like acetone), add silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.

    • Elution: Begin elution with the selected solvent system. Apply positive pressure to achieve a solvent flow rate of approximately 5-7 cm drop per minute.[4]

    • Fraction Collection: Collect fractions and monitor the elution progress by TLC.

    • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

Visualization of the Core Workflow

Caption: Core workflow for flash chromatography purification.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

Q1: Why is my compound streaking badly on the TLC plate and tailing on the column?

Answer: This is the most frequent issue and is caused by the interaction of the acidic phenolic -OH group with the acidic silanol groups on the silica surface.[1] This strong, non-ideal interaction causes a portion of the molecules to be retained longer, resulting in a "tail."

  • Causality: The silica surface is covered in Si-OH groups, which can act as hydrogen bond donors. The oxygen of the phenolic hydroxyl group acts as a hydrogen bond acceptor. This interaction is strong enough to retard elution and cause poor peak shape.

  • Solutions:

    • Add an Acidic Modifier to the Eluent: The most effective solution is to add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase.[5][6] The modifier protonates the silica surface, reducing its ability to interact with the phenol, and ensures the phenolic analyte remains in a single, protonated state, leading to sharper peaks.

    • Use a Different Stationary Phase: For compounds that are particularly sensitive, consider using a less acidic stationary phase like neutral alumina or Florisil.[7] However, this will require re-optimization of the solvent system. Polyamide chromatography is also highly effective for separating phenolic compounds.[5]

Q2: My purified product is a yellow oil that turns into a brown solid over time. What is happening?

Answer: This suggests compound decomposition or polymerization. The highly electrophilic nature of the β-nitrostyrene makes it prone to polymerization, which can be catalyzed by the acidic silica surface.[3]

  • Causality: The concentration of the compound on the silica surface can initiate a chain reaction where molecules add to each other, forming a polymeric material. This is often observed as an insoluble brown or yellow residue.

  • Solutions:

    • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent system containing 1% triethylamine (TEA).[3][8] This neutralizes the most acidic sites on the silica. After this deactivation step, flush the column again with the original eluent (without TEA) to remove the excess base before loading your compound.

    • Minimize Purification Time: Use flash chromatography with a slightly higher flow rate to reduce the time the compound spends in contact with the silica gel.[3]

    • Work at Lower Temperatures: If practical, running the column in a cold room can help minimize decomposition of thermally labile compounds.

Q3: I'm seeing two closely-spaced yellow spots on my TLC, even after the column. Is this an impurity?

Answer: It is likely that you have a mixture of E/Z isomers of the nitroethenyl double bond. While the trans (E) isomer is typically the major product, isomerization can occur.

  • Causality: Traces of acid or base in the reaction workup or on the chromatography stationary phase can catalyze the equilibration between the E and Z isomers.[3]

  • Solutions:

    • Ensure Neutral Workup: During the extraction phase after the reaction, wash the organic layer with a mild buffer like saturated ammonium chloride (NH₄Cl) instead of strong acids or bases.[3]

    • Use Modified Solvents: Adding a small amount of an acid modifier (as described in Q1) can sometimes help by ensuring a consistent, albeit acidic, environment that may favor one isomer.

    • High-Performance Liquid Chromatography (HPLC): For analytical separation or small-scale purification of isomers, reversed-phase HPLC is often effective. A C18 or Phenyl-Hexyl column with a mobile phase of acetonitrile/water containing 0.1% formic acid can provide excellent resolution.[9][10]

Q4: My compound seems to be irreversibly stuck on the column. I can't get it to elute. What should I do?

Answer: This can happen if the compound has decomposed/polymerized at the top of the column or if the chosen solvent system is not polar enough.

  • Causality: If significant polymerization occurs upon loading, the resulting polymer may be insoluble in the eluent.[11] Alternatively, the initial TLC test may have been misleading, and the compound requires a much more polar solvent to elute.

  • Solutions:

    • Test for Stability: Before running a large-scale column, spot your crude product on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears at the baseline and the original spot diminishes, your compound is likely unstable on silica.[7]

    • Perform a Gradient Elution: If you suspect a polarity issue, you can gradually increase the polarity of the eluent during the run (e.g., from 10% to 50% ethyl acetate in hexanes). This will help elute more tightly bound compounds.

    • Column Extrusion: In a worst-case scenario where the product is valuable, the silica gel can be carefully extruded from the column and the section containing the colored band can be stirred with a very polar solvent like methanol or acetone to recover the material.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Tailing Peak Tailing / Streaking? Start->Tailing Decomp Decomposition / Color Change? Start->Decomp Isomers Multiple Spots (Isomers)? Start->Isomers Stuck Compound Stuck on Column? Start->Stuck Tailing->Decomp No Sol_Acid Add 0.5-1% Acetic Acid to Eluent Tailing->Sol_Acid Yes Decomp->Isomers No Sol_Deactivate Deactivate Silica with TEA OR Use Neutral Alumina Decomp->Sol_Deactivate Yes Isomers->Stuck No Sol_Workup Ensure Neutral Workup Consider RP-HPLC Isomers->Sol_Workup Yes Sol_Gradient Check Silica Stability (2D TLC) Run Polarity Gradient Stuck->Sol_Gradient Yes

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Solubility Challenges with 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Welcome to the technical support guide for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Challenge

Q1: Why is 5-(2-Nitroethenyl)-2-(benzyloxy)phenol expected to be poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this compound stems directly from its molecular structure, which presents a classic conflict between hydrophobic and hydrophilic regions.

  • Hydrophobic Character: The molecule contains two bulky, non-polar phenyl rings (one from the phenol backbone and one in the benzyloxy group). These groups are lipophilic ("fat-loving") and are repelled by the polar structure of water, significantly driving down solubility.

  • Hydrophilic Character: The molecule possesses a weakly acidic phenolic hydroxyl (-OH) group and a polar nitro (-NO₂) group. While these groups can form hydrogen bonds with water, their contribution is insufficient to overcome the dominant hydrophobic nature of the rest of the molecule.[1][2]

The result is a compound that is "amphipathic" but heavily weighted towards being hydrophobic, leading to precipitation in aqueous media.

Table 1: Estimated Physicochemical Properties of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Property Estimated Value / Characteristic Implication for Aqueous Solubility
Molecular Weight ~271.27 g/mol Larger molecules often have lower solubility.
LogP (Lipophilicity) > 3.0 (High) Indicates a strong preference for non-polar environments over water.
pKa (Phenolic -OH) 6.5 - 7.5 The compound is a weak acid; solubility will be highly pH-dependent near neutral pH.[3]
Key Structural Moieties Benzyloxy group, Phenyl ring Major contributors to hydrophobicity.

| | Phenol group, Nitro group | Provide limited polarity and a handle for pH manipulation. |

Section 2: Initial Troubleshooting & Diagnosis

Q2: What are the common signs of solubility issues in my experiment?

A2: Solubility problems can manifest in several ways, often leading to unreliable and non-reproducible data. Key indicators include:

  • Visible Precipitate or Cloudiness: The most obvious sign is undissolved particles or a hazy, cloudy appearance in your stock solutions or final assay mixture.[1]

  • Inconsistent Results: High variability between replicate wells or experiments is a classic symptom, as the amount of dissolved, active compound differs in each test.

  • Low or No Biological Activity: If the compound has precipitated, the actual concentration in solution is far lower than intended, leading to an underestimation of its true potency or effect.

Q3: I've observed a precipitate in my buffer. What is the first course of action?

A3: Before employing advanced solubilization techniques, follow this initial troubleshooting workflow. This ensures that a simple issue isn't overlooked.

G cluster_solutions Advanced Strategies start Precipitate Observed in Aqueous Buffer check_stock 1. Verify Stock Solution Is the stock solution clear? Is the dilution factor correct? start->check_stock gentle_heat 2. Apply Gentle Warming Warm solution to 37°C with stirring. (Caution: Check compound stability) check_stock->gentle_heat Stock is clear & correct solubilization 3. Proceed to Advanced Solubilization Select a strategy based on assay compatibility. gentle_heat->solubilization Precipitate remains ph_adjust pH Adjustment solubilization->ph_adjust cosolvent Co-solvents solubilization->cosolvent surfactant Surfactants solubilization->surfactant cyclodextrin Cyclodextrins solubilization->cyclodextrin

Caption: Initial troubleshooting workflow for solubility issues.

Section 3: Advanced Solubilization Strategies

If initial troubleshooting fails, a formulation-based approach is necessary. The choice of method depends heavily on the constraints of your experimental system (e.g., cell-based vs. biochemical assay).

Strategy 1: pH Adjustment

Q4: Can I use pH to increase the solubility of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol?

A4: Yes. This is often the most effective initial strategy for phenolic compounds.[4][5]

  • Mechanism: As a weak acid, the phenolic hydroxyl group can be deprotonated by raising the pH of the solution above the compound's pKa.[1][3] This creates a negatively charged phenolate anion, which is significantly more polar and thus more soluble in water.

  • Causality: The conversion from a neutral, hydrophobic molecule to a charged, hydrophilic ion dramatically increases its interaction with polar water molecules.

  • Protocol Insight: The key is to prepare a concentrated stock solution in a dilute basic solution (e.g., 10-100 mM NaOH), where the compound is fully deprotonated and soluble. This stock can then be diluted into your final assay buffer. The buffering capacity of your final system should be sufficient to bring the pH back to the desired experimental range.

  • Critical Consideration: While effective for solubilization, be aware that some polyphenolic compounds can be unstable and degrade at high pH over extended periods, especially in the presence of oxygen.[3][6] Therefore, prepare basic stock solutions fresh and store them for minimal time before use.

Strategy 2: Co-solvent Systems

Q5: Which co-solvents are recommended, and what is the proper methodology?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[7][]

  • Mechanism: By making the buffer less polar, the energetic penalty for dissolving a hydrophobic compound is lowered, thereby increasing its solubility.[]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are commonly used.[9][10]

  • Methodology: The standard approach is to first dissolve the compound at a high concentration (e.g., 10-100 mM) in 100% co-solvent (typically DMSO). This stock is then serially diluted into the final aqueous buffer.

  • Critical Consideration: The final concentration of the co-solvent in your assay is paramount. Most biological systems (especially cells) are sensitive to organic solvents. It is imperative to keep the final co-solvent concentration below a tolerable threshold (e.g., <0.5% for DMSO in many cell-based assays) and to run an identical "vehicle control" containing the same amount of co-solvent without the compound.

Table 2: Comparison of Common Co-solvents for Biological Assays

Co-solvent Typical Stock Conc. Pros Cons
DMSO 10-100 mM Excellent solubilizing power for many compounds. Can be toxic to cells at >0.5-1%; may interfere with some enzyme assays.
Ethanol 10-50 mM Biocompatible at low concentrations; volatile. Less effective solubilizer than DMSO; can affect protein structure.

| PEG 400 | 1-20 mM | Low toxicity; often used in formulations.[9] | More viscous; may be less effective than DMSO or ethanol. |

Strategy 3: Surfactant-Mediated (Micellar) Solubilization

Q6: How do surfactants work, and which ones are suitable for biological research?

A6: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), self-assemble in water to form micelles.[11]

  • Mechanism: Micelles are spherical structures with a hydrophobic core and a hydrophilic shell.[12] The hydrophobic core can encapsulate poorly soluble compounds like 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, while the hydrophilic shell allows the entire micelle-drug complex to remain dispersed in the aqueous buffer.[13][14]

  • Recommended Surfactants: For biological applications, non-ionic surfactants are preferred as they are less likely to denature proteins. Common choices include Tween® 20, Tween® 80, and Triton™ X-100.

  • Critical Consideration: The concentration of the surfactant must be above its CMC to form micelles. However, high concentrations can disrupt cell membranes or interfere with assay components. Always run a vehicle control with the surfactant alone.

Strategy 4: Complexation with Cyclodextrins

Q7: What are cyclodextrins, and how can they improve solubility?

A7: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure.[15][16]

  • Mechanism: They possess a hydrophobic inner cavity and a hydrophilic exterior.[17][18] The hydrophobic benzyloxy and phenyl moieties of your compound can fit into the inner cavity, forming an "inclusion complex."[15][19] This complex has a hydrophilic exterior, rendering the entire assembly soluble in water.[18]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended for research applications due to its excellent water solubility and low toxicity compared to other cyclodextrins.[15][19]

  • Methodology: The compound and HP-β-CD are typically dissolved together in water or buffer and stirred or sonicated until a clear solution is formed.

  • Critical Consideration: This method is generally very biocompatible and is used in pharmaceutical formulations.[17] It is an excellent choice for in-vivo studies or sensitive cell-based assays where co-solvents or surfactants are not viable.

Section 4: Summary and Recommendations

The optimal strategy depends entirely on your experimental context. Use the table and diagram below to guide your decision.

Table 3: Comparative Summary of Solubilization Strategies

Strategy Mechanism Pros Cons Best For...
pH Adjustment Ionization to a more polar species. Simple, inexpensive, very effective for ionizable drugs.[5] Compound may be unstable at high pH; requires careful pH control. Biochemical assays, initial screening where pH can be controlled.
Co-solvents Reduces solvent polarity. High solubilizing power, especially DMSO.[20] Potential for assay interference and cytotoxicity; requires vehicle controls. High-throughput screening; experiments where a low final solvent concentration is tolerated.
Surfactants Micellar encapsulation. Effective at low concentrations (if >CMC). Can disrupt cell membranes or denature proteins; may interfere with optical measurements. Biochemical assays; formulations where membrane disruption is not a concern.

| Cyclodextrins | Inclusion complexation. | High biocompatibility, low toxicity, used in FDA-approved drugs.[16][19] | Can be more expensive; requires molar excess of cyclodextrin. | Cell-based assays, in-vivo studies, and sensitive biological systems. |

G start Which Solubilization Strategy is Right for My Assay? q1 Is your assay highly sensitive to organic solvents or surfactants? (e.g., live cells, in-vivo) start->q1 q2 Is your compound stable at pH > 8.0 and is your final assay pH flexible? q1->q2 No strat1 Primary Choice: Cyclodextrins (HP-β-CD) q1->strat1 Yes strat2 Primary Choice: pH Adjustment q2->strat2 Yes strat3 Primary Choice: Co-solvents (e.g., DMSO) q2->strat3 No strat4 Consider: Non-ionic Surfactants (e.g., Tween® 80) strat3->strat4 If assay interference is still a concern

Caption: Decision-making guide for selecting a solubilization strategy.

Section 5: Essential Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol establishes a baseline for the compound's solubility in a specific buffer and is considered the gold standard.[21][22]

  • Preparation: Add an excess amount of solid 5-(2-Nitroethenyl)-2-(benzyloxy)phenol to a known volume of your target aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Stop agitation and allow the vial to sit undisturbed. To separate the saturated supernatant from the undissolved solid, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.[23]

  • Sampling: Carefully collect an aliquot of the clear supernatant. For best results, filter the supernatant through a 0.22 µm PVDF syringe filter to remove any remaining particulates. Self-Validation Step: Ensure your compound does not adsorb to the filter material by comparing the concentration of a known standard before and after filtration.

  • Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared in the same buffer (with a solubilizer if necessary for the standards).[24]

Section 6: Frequently Asked Questions (FAQs)

  • Q: I dissolved my compound in 100% DMSO, but it still precipitates when I add it to my buffer. Why?

    • A: This is a common issue known as "fall-out." While soluble in the pure organic stock, the compound immediately precipitates when it encounters the highly aqueous environment of the buffer. This indicates that the final concentration you are aiming for is above the compound's kinetic solubility limit, even with the small amount of co-solvent present. You must use one of the other advanced strategies (surfactants, cyclodextrins) or lower your target concentration.

  • Q: How do I properly control for the effects of the solubilizing excipient in my experiment?

    • A: A "vehicle control" is essential. This is a replicate that includes everything in your experiment except the active compound. For example, if your treated sample contains 10 µM of the compound delivered from a DMSO stock, resulting in a 0.1% final DMSO concentration, your vehicle control must contain 0.1% DMSO in the same buffer. This allows you to subtract any background effects caused by the solubilizer itself.

  • Q: Can I combine different solubilization methods?

    • A: Yes, combining methods can be very effective. For instance, you could use a co-solvent in a buffer that also contains a surfactant or cyclodextrin.[25] A common combination is using pH adjustment to create a stock solution, which is then diluted into a buffer containing a co-solvent. This requires careful optimization and appropriate controls for all components.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). MDPI.
  • What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). Blog.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Not specified.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Not specified.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Not specified.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (n.d.). PMC.
  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A system
  • Technical Support Center: Overcoming Nitrophenol Solubility in Assays. (n.d.). Benchchem.
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (n.d.). PMC.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics. (2020).
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Not specified.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Not specified.
  • How to measure solubility for drugs in oils/emulsions?. (2023).
  • How Can Surfactants Affect the Effective Water Solubility of a Pollutant?. (2025). Learn.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Not specified.
  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2025).
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • Effect of pH on the solubility of phenolic compounds. (n.d.).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020).
  • Solubilizing Excipients in Oral and Injectable Formul
  • Solubilizer Excipients. (n.d.). Protheragen.
  • Solubility of p-nitrophenol in various substances?. (2014). Chemistry Stack Exchange.
  • What is the relation between the solubility of phenolic compounds and pH of solution?. (2016). Not specified.
  • US10898420B2 - Compositions containing phenolic compounds having synergistic antioxidant benefits. (n.d.).
  • Solubility Enhancement Technologies and Research Emerged. (2017). Not specified.
  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characteriz
  • Atmospheres. (2023). UCI Aerosol Photochemistry Group.
  • pH Adjustment and Co-Solvent Optimiz
  • Effect of pH on the stability of plant phenolic compounds. (2000). PubMed.
  • Solubility of p-nitrophenol in various substances?. (n.d.). ECHEMI.
  • 88-75-5, 2-Nitrophenol Formula. (n.d.). ECHEMI.
  • 2-METHOXY-5-(2-NITROVINYL)PHENOL. (n.d.). Fluorochem.
  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. (2021). Archives of Medical Science.
  • Role of the Encapsulation in Bioavailability of Phenolic Compounds. (2020). Pharma Excipients.
  • 2-(Benzyloxy)phenol | 6272-38-4. (n.d.). Not specified.
  • 2-[(E)-2-Nitroethenyl]phenol. (n.d.). PubChem.
  • Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsul

Sources

Optimization

Technical Support Center: Nitration of Benzyloxyphenol Derivatives

Topic: Side Reactions in the Nitration of Benzyloxyphenol Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Status: Operatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in the Nitration of Benzyloxyphenol Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Status: Operational Ticket Context: High-Failure Rate / Yield Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

Benzyloxyphenols (BOPs) represent a "perfect storm" for standard nitration protocols. The molecule contains two strongly activating electron-donating groups (EDGs)—the phenol (-OH) and the benzyloxy ether (-OBn)—making the ring hypersensitive to oxidation. Furthermore, the benzyl ether moiety is acid-labile.

If you are applying standard "textbook" nitration conditions (Concentrated


 / 

) to this substrate, you will likely observe the formation of black tar or de-benzylated byproducts . This guide details the mechanistic failures of standard protocols and provides validated, mild alternatives.

⚠️ Critical Troubleshooting Modules

Issue #1: The Reaction Mixture Turns into "Black Tar"

User Complaint: "I added the nitrating mixture, and within seconds the solution turned dark red/black and viscous. Workup yielded complex polymeric material."

Root Cause: Oxidative Quinone Formation The phenolic hydroxyl group activates the ring so strongly that nitric acid acts as an oxidant rather than an electrophile. Instead of substitution, the reaction proceeds via a Single Electron Transfer (SET) mechanism, generating a phenoxy radical. This radical rapidly oxidizes to a benzoquinone , which then polymerizes or reacts with other phenolic species to form tar.

The Mechanism (Why it fails): The standard nitronium ion (


) pathway is outcompeted by the oxidative pathway in the presence of strong acids and high temperatures.

OxidationPathway Substrate Benzyloxyphenol (Activated Ring) Radical Phenoxy Radical (Intermediate) Substrate->Radical SET Oxidation HNO3 Conc. HNO3 (Oxidant) HNO3->Radical Quinone 1,4-Benzoquinone (Oxidation Product) Radical->Quinone Further Oxidation Nitro Nitrophenol (Desired Product) Radical->Nitro Minor Pathway (in harsh conditions) Polymer Black Tar (Polymerization) Quinone->Polymer Condensation

Figure 1: The bifurcation between oxidative degradation (tar) and successful nitration.

Corrective Protocol:

  • Eliminate Sulfuric Acid: It is too strong.

  • Use a Mild Nitrate Source: Switch to Calcium Nitrate [

    
    ]  or Copper(II) Nitrate .
    
  • Solvent Switch: Use Acetic Acid (

    
    ). It buffers the reaction and stabilizes the transition state without promoting radical oxidation.
    
Issue #2: Loss of the Benzyl Group (De-benzylation)

User Complaint: "I isolated a product, but the NMR shows the benzyl peaks (multiplet at 7.3-7.4 ppm, singlet at 5.1 ppm) are missing. I have a nitrated hydroquinone/catechol instead."

Root Cause: Acid-Catalyzed Ether Cleavage Benzyl ethers are common protecting groups specifically because they can be cleaved by acid (acidolysis). In the presence of strong Brønsted acids (


, conc. 

), the ether oxygen is protonated. The benzyl group is an excellent leaving group because it forms a resonance-stabilized benzyl carbocation.

The Mechanism:



EtherCleavage Ether Benzyloxyphenol Ether Protonated Protonated Ether (Oxonium Ion) Ether->Protonated + H+ (Strong Acid) Cleavage Bond Scission Protonated->Cleavage Carbocation Benzyl Carbocation (Bn+) Cleavage->Carbocation Phenol De-protected Phenol (Susceptible to Oxidation) Cleavage->Phenol

Figure 2: Acid-catalyzed cleavage mechanism of the benzyl ether protecting group.[1]

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature below 20°C. Cleavage rates increase drastically with heat.

  • Buffer the System: If using nitric acid, use dilute

    
     in Dichloromethane (DCM)  or Acetic Acid . Avoid water/acid mixtures which promote hydrolysis.
    
Issue #3: Regioselectivity (Wrong Isomer)

User Complaint: "I need the nitro group ortho to the phenol, but I'm getting a mixture."

Technical Insight: In 4-benzyloxyphenol, you have two directing groups:

  • -OH (Position 1): Strong activator, directs ortho (Positions 2, 6).

  • -OBn (Position 4): Moderate activator, directs ortho (Positions 3, 5).

The -OH group dominates the directing effect. Therefore, the major product is usually the 2-nitro isomer. However, steric hindrance from the benzyl group is minimal at the 2-position, so selectivity is generally high unless the reaction is pushed too hard (leading to dinitro species).

🧪 Validated Experimental Protocols

Protocol A: The "Green" Method (Calcium Nitrate/Acetic Acid)

Best for: High yield, preventing oxidation, maintaining the benzyl group.

Rationale: Calcium nitrate provides a controlled release of


 species in situ. Acetic acid acts as a solvent and weak acid catalyst, preventing the pH from dropping low enough to trigger ether cleavage or rapid oxidation.
ParameterSpecification
Reagent Calcium Nitrate [Ca(NO₃)₂[2] · 4H₂O] (1.0 - 1.2 equiv)
Solvent Glacial Acetic Acid
Temperature Ambient (20–25°C) or slight cooling (0°C) if scale >5g
Time 1–4 Hours (Monitor by TLC)

Step-by-Step:

  • Dissolve 4-benzyloxyphenol (1.0 equiv) in Glacial Acetic Acid (5–10 mL per gram of substrate).

  • Add Calcium Nitrate (1.1 equiv) portion-wise over 10 minutes. Note: Solution may turn yellow/orange (nitro compound formation).

  • Stir at room temperature.

  • Quench: Pour mixture into crushed ice/water.

  • Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate.

Protocol B: The "Classic Mild" Method (Dilute HNO₃ in DCM)

Best for: Small scale, rapid screening.

Rationale: The two-phase system or non-polar solvent suppresses the ionization of nitric acid into strong oxidants, favoring the nitronium mechanism.

ParameterSpecification
Reagent HNO₃ (60-70%), diluted
Solvent Dichloromethane (DCM)
Catalyst None (or catalytic NaNO₂ for initiation)

Step-by-Step:

  • Dissolve substrate in DCM.

  • Cool to 0°C.

  • Add dilute Nitric Acid (1 equiv) dropwise.

  • Vigorous stirring is required if a biphasic mixture forms.

📚 References & Authority

  • Mild Nitration with Calcium Nitrate:

    • Source: This method is widely validated for phenolic substrates to avoid oxidation.

    • Citation: Bose, D. S., & Kumar, A. V. (2006). "Microwave promoted rapid nitration of phenolic compounds with calcium nitrate."[2] Tetrahedron Letters.

    • Relevance: Establishes the

      
       protocol as a standard for suppressing quinone formation.
      
    • (DOI)

  • Claycop Reagent (Alternative Solid Support):

    • Source: Gigante, B., et al. (1995).[3] "Nitration of phenol using 'claycop'."[3] Journal of Organic Chemistry.

    • Relevance: Demonstrates high ortho-selectivity and mildness for activated phenols.

  • Mechanism of Phenol Oxidation:

    • Source: The competition between nitration and oxidation is a fundamental constraint in phenol chemistry.

    • Citation: Coombes, R. G., et al. "The mechanism of nitration of phenol and 4-methylphenol by nitrogen dioxide in solution."[4] J. Chem. Soc., Perkin Trans. 2.

    • Relevance: Explains the radical pathway leading to tar.

  • Acidic Cleavage of Benzyl Ethers:

    • Source: Standard protecting group stability data.

    • Citation: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Relevance: Validates the need to avoid

      
       to preserve the -OBn group.
      

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Nitroalkene Synthesis

Welcome to the Technical Support Center for Nitroalkene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nitroalkene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of nitroalkenes. Nitroalkenes are valuable synthetic intermediates due to the electron-withdrawing nature of the nitro group, which activates the double bond for a variety of chemical transformations.[1][2] However, their high reactivity also presents unique challenges in their synthesis and handling.[1]

This resource is structured to provide both quick solutions to common problems and deeper insights into the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: A Deeper Dive

    • Low Yield or No Product Formation

    • Side Product Formation

    • Product Polymerization: A Major Challenge

  • Experimental Protocols

    • General Protocol for a Two-Step Nitroalkene Synthesis via the Henry Reaction

    • Protocol for Dehydration of β-Nitroalcohols

  • Diagrams

  • References

Frequently Asked Questions (FAQs)

Q1: My Henry reaction to form the β-nitroalcohol intermediate is sluggish or not proceeding. What are the likely causes?

A1: A slow or stalled Henry reaction is often related to the choice of base, solvent, or the purity of your starting materials. The acidity of the α-proton on the nitroalkane is a key factor, and a base strong enough to deprotonate it without promoting side reactions is crucial.[3] Common issues include:

  • Insufficiently strong base: For simple nitroalkanes, common bases like alkali metal hydroxides, carbonates, or alkoxides are often sufficient.[4] For less acidic nitroalkanes, a stronger, non-nucleophilic base like DBU may be required.

  • Solvent effects: The choice of solvent can significantly impact reaction rates. Polar solvents like water, methanol, or acetonitrile can facilitate the reaction.[5]

  • Purity of reagents: Ensure your aldehyde is free of acidic impurities that can quench the base. Similarly, use a pure nitroalkane.

Q2: I've successfully synthesized the β-nitroalcohol, but the subsequent dehydration to the nitroalkene is proving difficult. What are the best methods?

A2: Dehydration of the β-nitroalcohol is a critical step and can be promoted under acidic, basic, or thermal conditions.[3] The optimal method depends on the substrate.

  • Acid-catalyzed dehydration: Reagents like phthalic anhydride or methanesulfonyl chloride (MsCl) followed by a base (e.g., triethylamine or DIPEA) are effective.[6]

  • Base-catalyzed dehydration: In some cases, the base used in the Henry reaction, particularly at elevated temperatures, can be sufficient to drive the dehydration.[7]

  • Thermal dehydration: Simply heating the β-nitroalcohol can sometimes effect dehydration, though this can also lead to polymerization if not carefully controlled.

Q3: My nitroalkene product is polymerizing during the reaction, workup, or purification. How can I prevent this?

A3: Polymerization is a very common issue due to the high reactivity of the electron-deficient double bond of the nitroalkene.[1] Key preventative measures include:

  • Temperature control: Maintain strict temperature control throughout the synthesis, workup, and purification. Use a cooling bath when necessary.[1]

  • Use of inhibitors: Add a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture if it's compatible with your chemistry.[1]

  • Inert atmosphere: Working under an inert atmosphere (nitrogen or argon) can prevent oxygen from initiating polymerization.[1]

  • pH control: During aqueous workup, maintain a neutral or slightly acidic pH to avoid base-catalyzed polymerization.[1]

Q4: What is the best way to purify my nitroalkene?

A4: Purification requires care to avoid polymerization.

  • Chromatography: If using column chromatography, consider deactivating the silica gel by pre-treating it with a non-nucleophilic base like triethylamine mixed in the eluent. Perform the chromatography quickly and at a low temperature.[1]

  • Distillation: For volatile nitroalkenes, vacuum distillation is preferred to lower the boiling point and reduce thermal stress. Add a non-volatile inhibitor to the distillation flask.[1]

Q5: How should I store my purified nitroalkene?

A5: Store purified nitroalkenes in a cool, dark place under an inert atmosphere. The addition of a small amount of a polymerization inhibitor is also highly recommended.[1]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of common problems, their probable causes, and recommended solutions.

Low Yield or No Product Formation
Problem Probable Cause(s) Recommended Solution(s)
No formation of β-nitroalcohol (Henry Reaction) - Base is too weak: The pKa of the nitroalkane's α-proton must be considered. - Steric hindrance: Highly substituted aldehydes or nitroalkanes can slow the reaction. - Reagents are impure: Contaminants can interfere with the catalyst or starting materials.- Select a stronger base: Consider bases like DBU or TMG. For enantioselective reactions, specific chiral catalysts are necessary.[8][9] - Increase reaction time and/or temperature: Monitor the reaction closely to avoid side product formation.[5] - Purify starting materials: Ensure aldehydes are free from carboxylic acid impurities.
β-nitroalcohol forms but does not dehydrate - Dehydration conditions are too mild: The stability of the β-nitroalcohol can vary. - Reversible Henry reaction: The β-nitroalcohol can revert to starting materials, especially under basic conditions.[10]- Employ a dedicated dehydration step: Use reagents like MsCl/Et3N or Ac2O/DMAP.[6] - Consider a one-pot procedure: Some methods, like using L-proline as a catalyst, can promote both the Henry reaction and subsequent dehydration.[10]
Side Product Formation
Problem Probable Cause(s) Recommended Solution(s)
Formation of Michael addition byproducts - The highly electrophilic nitroalkene product can react with the nucleophilic nitronate anion intermediate.[11][12]- Control stoichiometry: Use a slight excess of the aldehyde. - Slow addition of the nitroalkane: This keeps the concentration of the nitronate anion low. - Adjust pH: Lowering the pH after the initial reaction can suppress the Michael addition.[11]
Formation of Cannizzaro reaction products - If using an aldehyde with no α-hydrogens (e.g., benzaldehyde) and a strong base, the Cannizzaro reaction can be a competing pathway.- Use a milder base: Switch to a weaker base like an amine catalyst. - Control temperature: Run the reaction at a lower temperature.
Formation of (E/Z) isomers - The stereochemical outcome of the dehydration can be influenced by the reaction conditions.- Optimize dehydration conditions: Specific conditions can favor the formation of either the (E) or (Z) isomer. For example, the use of molecular sieves with piperidine has been shown to influence the stereochemical outcome.[13]
Product Polymerization: A Major Challenge

Uncontrolled polymerization is one of the most significant challenges in nitroalkene synthesis.[1]

Stage Probable Cause(s) Recommended Solution(s)
During Synthesis - High reaction temperature: Can initiate thermal polymerization.[1] - Presence of radical initiators: Impurities in solvents or reagents can act as initiators. - Incompatible catalyst: Some catalysts may promote polymerization.- Strict temperature control: Use a cooling bath if the reaction is exothermic.[1] - Use purified reagents and solvents: Ensure they are peroxide-free. - Add a radical inhibitor: BHT or hydroquinone can be effective if compatible with the reaction.[1] - Maintain an inert atmosphere: Exclude oxygen to prevent it from initiating polymerization.[1]
During Workup/Extraction - Removal of a soluble inhibitor: An inhibitor present in the reaction mixture may be washed out. - pH changes: Basic conditions can catalyze polymerization. - Localized heating: During solvent removal on a rotary evaporator.- Add a water-insoluble inhibitor: A small amount of BHT can be added to the organic phase before extraction.[1] - Buffer aqueous solutions: Maintain a neutral or slightly acidic pH.[1] - Controlled solvent removal: Use a rotary evaporator with a controlled temperature and vacuum, and avoid heating the flask to dryness.[1]
During Purification - Distillation: High temperatures can exceed the stability threshold of the monomer.[1] - Chromatography: The acidic nature of silica or alumina can act as an initiator.[1]- Vacuum distillation: To lower the boiling point. Add a non-volatile inhibitor to the distillation flask and cool the receiving flask.[1] - Deactivate silica gel: Pre-treat with a non-nucleophilic base (e.g., triethylamine in the eluent). Perform chromatography quickly at a low temperature and add an inhibitor to the collection flasks.[1]
During Storage - Exposure to heat or light. - Absence of an inhibitor. - Presence of oxygen or moisture. - Store in a cool, dark place under an inert atmosphere. - Add a polymerization inhibitor. [1]

Experimental Protocols

General Protocol for a Two-Step Nitroalkene Synthesis via the Henry Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Synthesis of the β-Nitroalcohol

  • To a stirred solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) at 0 °C, add the nitroalkane (1.1 eq).

  • Slowly add a solution of the base (e.g., NaOH, KOH, or an amine base like triethylamine, 1.2 eq) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-nitroalcohol.

Protocol for Dehydration of β-Nitroalcohols

Method A: Using Mesyl Chloride

  • Dissolve the crude β-nitroalcohol (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (2.5 eq).

  • Slowly add mesyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude nitroalkene by column chromatography or distillation.

Diagrams

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Nitroalkane R-CH2-NO2 Nitronate [R-CH-NO2]⁻ Nitroalkane->Nitronate + Base Base B: Alkoxide R'-CH(O⁻)-CH(R)-NO2 Nitronate->Alkoxide + Aldehyde Aldehyde R'-CHO Nitroalcohol R'-CH(OH)-CH(R)-NO2 (β-Nitroalcohol) Alkoxide->Nitroalcohol + Proton Source Proton_Source H-B⁺ Nitroalkene R'-C=C(R)-NO2 Nitroalcohol->Nitroalkene - H2O Troubleshooting_Workflow cluster_yield Yield Issues cluster_purity Purity Issues start Start Nitroalkene Synthesis check_yield Low or No Yield? start->check_yield check_purity Side Products or Polymer? check_yield->check_purity No yield_solutions Optimize Base, Solvent, Temp. Check Reagent Purity check_yield->yield_solutions Yes success Successful Synthesis check_purity->success No purity_solutions Control Stoichiometry & Temp. Add Inhibitor, Adjust pH Modify Purification check_purity->purity_solutions Yes yield_solutions->start Re-run Experiment purity_solutions->start Re-run Experiment

Caption: Troubleshooting workflow for nitroalkene synthesis.

References

  • BenchChem. (n.d.). Preventing polymerization of nitroalkenes in synthesis.
  • RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds.
  • Varma, R. S., & Kabalka, G. W. (n.d.). Syntheses and Selected Reductions of Conjugated Nitroalkenes. Erowid.
  • TCI Chemicals. (n.d.). Henry Reaction (Nitroaldol Reaction).
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
  • ResearchGate. (n.d.). Optimization of the Henry reaction conditions catalyzed by 1 a.
  • Common Conditions. (n.d.). Henry Reaction.
  • ResearchGate. (n.d.). L-proline catalyzed dehydration of β-nitroalcohols.
  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes.
  • ACS Publications. (2002). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry.
  • Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Stereoselective Synthesis of (E)- and (Z)-Nitroalkenes. Organic Letters, 10(7), 1449–1451. [Link]

  • Beilstein Journals. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3.
  • Wiley-VCH. (n.d.). Synthesis of Nitroalkanes.
  • Journal of the American Chemical Society. (2024). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Experiments with Phenolic Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with phenolic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with phenolic compounds. My aim is to provide you with not just solutions, but a deeper understanding of the principles behind common experimental challenges. This resource is structured to help you diagnose and resolve issues effectively, ensuring the integrity and reproducibility of your results.

Section 1: General Issues & Compound Stability

This section addresses overarching problems that can manifest at any stage of your experiment, from sample storage to final analysis. The inherent reactivity of phenolic compounds makes them susceptible to degradation from various environmental factors.

Question: My extracted phenolic solutions are changing color (e.g., turning brown) and I'm seeing inconsistent results in my assays. What's happening and how can I stop it?

Answer: A rapid color change is a classic indicator of phenolic compound degradation, primarily through oxidation.[1] This can be a complex issue driven by several factors, often acting in concert. Understanding these drivers is the first step to preventing them.

The core of the problem lies in the structure of phenols themselves. The hydroxyl (-OH) group on the aromatic ring is easily oxidized, especially under certain conditions, leading to the formation of quinones, which can then polymerize into the dark-colored compounds you are observing. This process not only changes the color but also fundamentally alters the molecule, leading to a loss of the compound you intend to measure and a decrease in biological activity.[1]

Here is a breakdown of the primary causes and actionable solutions:

Table 1: Key Factors Affecting Phenolic Compound Stability

FactorCausal MechanismTroubleshooting & Prevention Strategies
pH Phenols are more stable in acidic conditions (typically pH 3-6).[1] In neutral to alkaline environments (pH > 7), the hydroxyl group deprotonates to form a phenoxide ion, which is highly susceptible to auto-oxidation.[1][2]- Maintain an acidic pH for your solutions whenever possible.[2] - For HPLC, use a mobile phase with an acidic modifier (e.g., 0.2% formic acid) to ensure stability during separation.[3]
Oxygen As the name suggests, oxidation requires oxygen. Exposure to atmospheric oxygen is a critical factor in the non-enzymatic browning and degradation of phenols.[1]- Deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before use.[1] - Store extracts and standards in tightly sealed vials with minimal headspace. - Work quickly to minimize air exposure during sample preparation.
Temperature Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and other degradation pathways like epimerization.[1][4]- Store extracts and standard solutions at low temperatures, such as 4°C for short-term and -20°C or -80°C for long-term storage.[1] - Avoid excessive heat during extraction unless the protocol is specifically optimized for it (e.g., short-duration MAE or UAE).[1]
Light Exposure to light, especially UV radiation, can induce photo-oxidation, providing the energy needed to initiate and propagate degradation reactions.[1][5]- Use amber glass vials or wrap containers in aluminum foil to protect solutions from light.[1] - Conduct experimental steps in a dimly lit area when possible.
Enzymes In crude plant extracts, native enzymes like polyphenol oxidase (PPO) and peroxidase (POD) can cause rapid enzymatic browning if not inactivated.[1]- Blanching: Briefly heat fresh plant material to denature enzymes before extraction.[1] - Low pH: Acidic conditions can inhibit the activity of many degrading enzymes.[1]
Metal Ions Divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts, significantly accelerating the rate of oxidative degradation.- Use high-purity water and solvents. - Consider adding a chelating agent like EDTA to your extraction buffer to sequester metal ions.[1]

Section 2: Extraction Troubleshooting

The goal of extraction is to efficiently move your target phenolic compounds from the sample matrix into a solvent. Low yields are a common and frustrating problem.

Question: I've performed an extraction, but my final yield of phenolic compounds is much lower than expected. How can I improve it?

Answer: Low extraction yield is typically caused by one of two issues: incomplete extraction from the matrix or degradation of the compounds during the extraction process itself.[1] A systematic approach is needed to diagnose the root cause.

Workflow for Diagnosing Low Extraction Yields

start Low Phenolic Yield Detected check_degradation Is there evidence of degradation? (e.g., color change, precipitate) start->check_degradation incomplete_extraction Problem: Incomplete Extraction check_degradation->incomplete_extraction No degradation_issue Problem: Degradation During Extraction check_degradation->degradation_issue Yes optimize_solvent Optimize Solvent System (Polarity, Mixtures) incomplete_extraction->optimize_solvent optimize_conditions Optimize Physical Conditions (Time, Temp, Particle Size) incomplete_extraction->optimize_conditions advanced_methods Consider Advanced Methods (UAE, MAE, PLE) incomplete_extraction->advanced_methods control_temp Control Temperature (Avoid excessive heat) degradation_issue->control_temp protect_light Protect from Light (Use amber glassware) degradation_issue->protect_light deactivate_enzymes Deactivate Enzymes (Blanching, low pH) degradation_issue->deactivate_enzymes end Improved Yield optimize_solvent->end optimize_conditions->end advanced_methods->end control_temp->end protect_light->end deactivate_enzymes->end start Need to Quantify Phenolics goal What is the research question? start->goal total_content Total Phenolic Content (TPC) or Antioxidant Capacity goal->total_content Bulk property individual_compounds Specific, Individual Compounds goal->individual_compounds Specific quantification use_spectro Use Spectrophotometry (e.g., Folin-Ciocalteu) total_content->use_spectro use_hplc Use Chromatography (HPLC-UV/DAD, LC-MS) individual_compounds->use_hplc check_interference Are interferences present? (Sugars, Ascorbic Acid, etc.) use_spectro->check_interference no_interference Proceed with Assay check_interference->no_interference No interference_present Perform Sample Cleanup (e.g., SPE, Protein Precipitation) check_interference->interference_present Yes interference_present->use_spectro check_peaks Are peaks well-resolved? use_hplc->check_peaks good_peaks Proceed with Quantification check_peaks->good_peaks Yes bad_peaks Optimize Method (Mobile Phase, Gradient, Column) check_peaks->bad_peaks No bad_peaks->use_hplc

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

[1] Executive Summary: The Stability Profile Compound: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Chemical Class: -Nitrostyrene / Protected Polyphenol CAS (Related): 3156-43-2 (Parent nitrostyrenes), 6272-38-4 (Benzyloxy pre...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Stability Profile

Compound: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Chemical Class:


-Nitrostyrene / Protected Polyphenol
CAS (Related):  3156-43-2 (Parent nitrostyrenes), 6272-38-4 (Benzyloxy precursors)[1]

As an Application Scientist, I often see researchers treat this compound like a standard organic solid. It is not. This molecule contains a "push-pull" conjugated system : the electron-donating phenolic/benzyloxy groups "push" electron density into the ring, while the strongly electron-withdrawing nitroethenyl group "pulls" it.[1]

This electronic tension makes the compound highly reactive and susceptible to three primary degradation vectors:

  • Photochemical Isomerization (

    
    ):  The double bond is extremely sensitive to UV/visible light.[1][2][3]
    
  • Michael Addition Polymerization: The nitroalkene tail is a potent Michael acceptor, prone to oligomerization if exposed to moisture, bases, or heat.[2]

  • Phenolic Oxidation: While the nitro group stabilizes the ring somewhat, the free phenol moiety remains vulnerable to oxidative coupling (browning).[2][3]

Core Storage Directives (The "Golden Standard")

To prevent degradation, you must disrupt the energy inputs that trigger these pathways.[2]

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of polymerization and oxidative coupling.[1]
Atmosphere Argon or Nitrogen Displaces oxygen (prevents phenolic oxidation) and moisture (prevents nucleophilic attack on the nitroalkene).[1][2][3]
Light Amber Vial + Foil Blocks UV radiation (254–365 nm) that catalyzes the rapid

isomerization of the nitrovinyl group.[2]
State Solid Powder Never store in solution. In solution, molecular collision rates increase, accelerating polymerization and isomerization.[1][2]
Desiccation Required Moisture can act as a nucleophile or proton source, facilitating "water-catalyzed" degradation or reverse-Henry reactions.[1][2][3]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My sample turned from bright yellow to dark brown/orange."

Diagnosis: Oxidative Degradation & Oligomerization. Pure nitrostyrenes are typically bright yellow.[1][2][3] A shift to brown indicates the formation of quinoid species (via the free phenol) or amorphous oligomers.

  • The Mechanism: Oxygen attacks the phenolic proton, generating a phenoxy radical.[2] This radical delocalizes into the ring, leading to coupling reactions (dimers) that are highly colored.[2]

  • Solution:

    • Perform a TLC check (Solvent: 30% EtOAc/Hexane).[1][2] If a baseline streak appears, polymerization has occurred.[1][2]

    • Recrystallization Protocol: Dissolve the solid in minimal boiling Ethanol (EtOH) or Isopropanol (IPA).[1][2][3] Allow to cool slowly in the dark. Filter the crystals and wash with cold hexanes.[2]

Issue 2: "The solubility has decreased; it won't dissolve in DCM anymore."

Diagnosis: Polymerization (Anionic or Radical). The nitroethenyl group is prone to polymerization, particularly if the sample was stored in a basic environment or exposed to heat.[2] Poly(nitrostyrenes) are notoriously insoluble in standard organic solvents.[1][2][4]

  • The Mechanism: Trace bases (even from glass surfaces) can initiate an anionic polymerization at the

    
    -carbon of the nitroalkene.
    
  • Solution: Unfortunately, the polymer is irreversible.[1][2] You can attempt to extract the remaining monomer by washing the solid with diethyl ether (the monomer is soluble; the polymer is not). Filter and evaporate the filtrate to recover usable monomer.[2]

Issue 3: "HPLC shows a new peak close to the main peak."

Diagnosis:


 Photo-Isomerization. 
The biologically active and synthetically useful form is typically the trans (

) isomer.[1][2] Light exposure converts this to the thermodynamically less stable cis (

) isomer.[2]
  • The Mechanism: Absorption of a photon excites the

    
     transition of the alkene, allowing rotation around the double bond.
    
  • Solution:

    • Isomerization Reversal: In some cases, refluxing the mixture in ethanol with a catalytic amount of iodine (

      
      ) can revert the equilibrium back to the thermodynamic 
      
      
      
      -isomer.[2]
    • Prevention: Strict exclusion of light during all handling steps. Use red light in the lab if possible for extended handling.

Degradation Pathways Visualization

The following diagram illustrates the kinetic competition between stability and degradation. Note how Light and Base are the critical triggers.[1][2]

DegradationPathways Compound 5-(2-Nitroethenyl)- 2-(benzyloxy)phenol (Active E-Isomer) Z_Isomer Z-Isomer (Biologically Inactive) Compound->Z_Isomer UV Light (hν) Fast Process Polymer Insoluble Polymer (Oligomers) Compound->Polymer Heat / Base / Moisture Michael Addition Quinone Oxidized Quinoids (Brown Color) Compound->Quinone Oxygen (Air) Phenolic Oxidation Z_Isomer->Compound I2 / Heat (Reversible)

Caption: Mechanistic map of degradation vectors. UV light drives isomerization, while environmental factors (heat/base) drive irreversible polymerization.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO or Methanol stock solutions? A: NO. Storing nitrostyrenes in nucleophilic solvents (like Methanol) or polar aprotic solvents (DMSO) accelerates degradation.[1][2][3] Methanol can slowly add across the double bond (Michael addition) over weeks.[2] DMSO, being hygroscopic, attracts water which hydrolyzes the nitroalkene.[2]

  • Protocol: Weigh fresh powder for every experiment.[1][2] If a stock is absolute necessary, use Anhydrous DMSO, store at -80°C, and use within 24 hours.[2]

Q: How do I ship this compound to a collaborator? A:

  • Vial: Amber glass, screw cap with Teflon liner.[1][2][3]

  • Atmosphere: Flush with Nitrogen/Argon before sealing.[1][2]

  • Temperature: Ship on Dry Ice (preferred) or Blue Ice packs.

  • Labeling: "Light Sensitive" and "Store at -20°C".[1][2][3]

Q: Is the compound sensitive to acidic or basic workups? A:

  • Base: Highly Sensitive.[1][2] Bases (NaOH, amines) will instantly trigger polymerization or decomposition (Nef reaction).[1][2] Avoid basic aqueous washes.[1][2]

  • Acid: Moderately Stable.[1][2] It can withstand dilute HCl, but strong acids may cleave the benzyloxy protecting group.[2]

References & Authoritative Sources

  • Milhazes, N., et al. (2006).[1][2]

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry.[1][2][5] Link[1]
    
    • Supports: Antibacterial activity and stability profiles of nitrostyrenes.

  • Gairaud, C. B., & Lappin, G. R. (1953).[1][2] The Synthesis of

    
    -Nitrostyrenes.[1][2][3][4][5][6][7][8][9][10] Journal of Organic Chemistry.[1][2][9] Link[1]
    
    • Supports: Synthesis and polymerization risks during handling.[1][2]

  • PubChem Compound Summary. (2024). 2-[(E)-2-Nitroethenyl]phenol (Related Structure).[1][11][12] National Center for Biotechnology Information.[2] Link[1]

    • Supports: Physicochemical properties and safety data.[1][2][3][11]

  • Organic Syntheses. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether.[1][2]Link[1]

    • Supports: Stability of the benzyloxy protecting group.

  • Chemical Safety Data Sheet (SDS). General Nitrostyrene Handling.

    • Note: Always consult the specific SDS from your vendor (e.g., Sigma-Aldrich, Fluorochem) for local regulatory compliance.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in scaling up the synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. The synthesis, a variant of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in scaling up the synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. The synthesis, a variant of the Henry (or nitroaldol) reaction, involves the condensation of 2-(benzyloxy)benzaldehyde with nitromethane. While straightforward on a lab scale, scaling this process introduces challenges related to reaction control, product purity, and yield optimization. This document offers troubleshooting strategies, frequently asked questions, and a detailed scale-up protocol to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction, and how does it influence the process?

The synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol proceeds via a base-catalyzed Henry reaction.[1][2] The mechanism involves three key steps:

  • Deprotonation: The base removes an acidic α-proton from nitromethane, creating a resonance-stabilized nucleophile known as a nitronate anion.

  • C-C Bond Formation: The nitronate anion attacks the electrophilic carbonyl carbon of 2-(benzyloxy)benzaldehyde, forming a β-nitro alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated (typically by the conjugate acid of the base or the solvent) to yield a β-nitro alcohol. This intermediate often undergoes spontaneous or heat-induced dehydration to form the final, conjugated nitroalkene product.

Understanding this mechanism is crucial because each step is reversible.[1] Driving the reaction to completion requires shifting the equilibrium, often by removing the water formed during the dehydration step or by careful selection of catalyst and temperature to favor the forward reaction.

Q2: The choice of base seems critical. What are the trade-offs between different types of bases?

The choice of base is arguably the most critical parameter in a Henry reaction as it dictates the balance between reaction rate and side-product formation.[3][4]

  • Strong Bases (e.g., NaOH, KOH, Alkoxides): These bases rapidly deprotonate nitromethane, accelerating the reaction. However, on a larger scale, they significantly increase the risk of side reactions. The most prominent is the Cannizzaro reaction, where the aldehyde undergoes base-induced disproportionation, especially if it is sterically hindered or the reaction is not cooled properly.[1] Strong bases can also promote polymerization of the nitroalkene product.

  • Weak Organic Bases (e.g., Triethylamine, Piperidine): These offer better control and reduce the risk of the Cannizzaro reaction. However, they may require longer reaction times or higher temperatures.

  • Amine Salts (e.g., Ammonium Acetate): This is often the preferred choice for scaling up this type of condensation.[5] Ammonium acetate provides a mildly basic environment that facilitates the reaction while minimizing undesired side reactions. It acts as both a base and a source of an acidic proton (ammonium ion), which helps to buffer the reaction medium.

Q3: What are the primary challenges to anticipate when scaling this synthesis from grams to kilograms?

Scaling up introduces several challenges that are often negligible at the bench scale.[6]

  • Thermal Management: The Henry reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Inadequate temperature control can lead to runaway reactions and a significant increase in byproduct formation. A jacketed reactor with precise temperature control is essential.

  • Mixing Efficiency: Ensuring homogeneous mixing of reactants and catalyst in a large reactor is critical for consistent reaction progress and heat distribution. Inefficient mixing can create localized "hot spots" or areas of high concentration, promoting side reactions.

  • Reagent Addition Rate: The rate at which reagents are added must be carefully controlled to manage the reaction exotherm. A slow, controlled addition of one reactant to the other is standard practice in scaled-up processes.

  • Work-up and Isolation: Handling large volumes of solvents for extraction and washing requires appropriate equipment. The isolation of the product, often via crystallization, can behave differently at scale. Factors like cooling rate and agitation speed must be optimized to control crystal size and purity.

Q4: How can I effectively monitor the reaction's progress and determine its endpoint?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.

  • Setup: Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the starting aldehyde (2-(benzyloxy)benzaldehyde), the product, and any potential intermediates.

  • Monitoring: Spot the reaction mixture alongside the starting aldehyde standard. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, UV-active spot corresponding to the conjugated nitroalkene product indicates reaction progress.

  • Endpoint: The reaction is considered complete when the aldehyde spot is no longer visible on the TLC plate. Running the reaction for an extended period after completion can sometimes lead to product degradation or polymerization.

Section 2: Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The base may be old or degraded. 2. Insufficient Temperature: Reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Starting aldehyde may be oxidized, or nitromethane may contain impurities. 4. Reversibility: The "retro-Henry" reaction is dominating.[1]1. Use a fresh bottle of the base/catalyst. 2. Gradually increase the reaction temperature by 10°C increments, monitoring by TLC. 3. Verify the purity of starting materials via NMR or other analytical techniques. 4. If using a system that generates water, consider using a Dean-Stark trap to remove it and drive the equilibrium forward.
Significant Formation of Dark, Tarry Byproduct 1. Excessive Heat: Localized overheating or too high a reaction temperature is causing polymerization. 2. Base is Too Strong: The chosen base is promoting undesired side reactions.[4] 3. High Reactant Concentration: Can increase the rate of bimolecular decomposition pathways.1. Improve mixing and ensure the reactor temperature is accurately controlled. Lower the setpoint. 2. Switch to a milder base, such as ammonium acetate. 3. Dilute the reaction mixture with more solvent.
Product "Oils Out" or Precipitates as an Unmanageable Solid During Reaction 1. Solubility Issues: The product may be insoluble in the chosen solvent at the reaction temperature. 2. Rapid Crystallization: Uncontrolled precipitation upon formation.1. Add a co-solvent to increase the solubility of the product. 2. Increase the reaction temperature slightly to keep the product in solution until a controlled crystallization is performed during work-up.
Difficult Purification / Low Purity After Crystallization 1. Co-precipitation of Byproducts: Impurities are trapped within the crystal lattice of the product. 2. Incomplete Reaction: Starting material is co-crystallizing with the product. 3. Formation of Isomers: If applicable, geometric (E/Z) isomers may be present.1. Perform a hot filtration of the crystallization solution to remove insoluble impurities. Consider a solvent/anti-solvent recrystallization or silica gel chromatography.[3] 2. Ensure the reaction has gone to completion via TLC before initiating work-up. 3. Analyze the product by ¹H NMR to determine isomer ratios. Purification may require column chromatography.

Section 3: Detailed Scale-Up Protocol (50 g Scale)

Disclaimer: This protocol is intended for implementation by trained professionals in a properly equipped chemical laboratory or pilot plant. A thorough risk assessment must be conducted prior to execution.[7]

Objective: To synthesize approximately 50 g of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

Materials:

  • 2-(Benzyloxy)benzaldehyde (CAS: 22055-30-5)

  • Nitromethane (CAS: 75-52-5)

  • Ammonium Acetate (CAS: 631-61-8)

  • Glacial Acetic Acid (CAS: 64-19-7)

  • Methanol (for recrystallization)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • 1 L three-neck round-bottom flask or jacketed glass reactor

  • Overhead mechanical stirrer

  • Reflux condenser with inert gas inlet (Nitrogen or Argon)

  • Thermocouple or thermometer

  • Heating mantle or circulating oil bath with temperature controller

  • 2 L separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

Step-by-Step Methodology
  • Reactor Setup: Assemble the reactor system. Ensure the mechanical stirrer provides good agitation and that the condenser is properly supplied with coolant. Place the thermocouple to accurately measure the internal reaction temperature. Purge the system with nitrogen.

  • Reagent Charging: To the reactor, add 2-(Benzyloxy)benzaldehyde (42.4 g, 0.2 mol, 1.0 eq). Add glacial acetic acid (400 mL) as the solvent. Begin stirring to dissolve the aldehyde.

  • Catalyst and Nitromethane Addition: Add ammonium acetate (30.8 g, 0.4 mol, 2.0 eq) to the stirred solution. Follow with the addition of nitromethane (36.6 g or 32.4 mL, 0.6 mol, 3.0 eq). An excess of nitromethane is used to act as both reactant and solvent, helping to drive the reaction to completion.

  • Reaction Execution: Heat the mixture to 85-90°C using the heating bath. The solution will typically turn a deep yellow or orange color. Maintain this temperature and monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Reaction Work-up (Quenching): Once TLC confirms the consumption of the starting aldehyde, turn off the heat and allow the mixture to cool to room temperature (approx. 20-25°C).

  • Precipitation: Slowly pour the cooled reaction mixture into 1.5 L of ice-cold deionized water with vigorous stirring. A yellow-orange solid should precipitate.

  • Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove acetic acid and ammonium salts.

  • Drying: Dry the crude product under vacuum. A vacuum oven at 40-50°C can be used to expedite this process.

  • Purification (Recrystallization): Transfer the dried crude solid to a suitably sized Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight. The expected yield is typically in the range of 75-85%.

Section 4: Data & Visualization

Table 1: Quantitative Protocol Summary (50 g Scale)
ParameterValueRationale
Limiting Reagent 2-(Benzyloxy)benzaldehyde42.4 g (0.2 mol)
Nitromethane 3.0 eq (0.6 mol)Used in excess to drive the reaction equilibrium forward.
Catalyst Ammonium Acetate (2.0 eq)Mild base to minimize side reactions like polymerization.[5]
Solvent Glacial Acetic AcidProvides a slightly acidic medium that aids in the dehydration step.
Temperature 85-90°CBalances reaction rate with thermal stability of product.
Typical Reaction Time 2-4 hoursMonitor by TLC to confirm completion.
Theoretical Yield 51.4 gBased on 100% conversion of the limiting reagent.
Expected Yield 38.6 - 43.7 gCorresponds to a 75-85% practical yield.
Diagrams

Caption: The Henry reaction mechanism proceeds via base-catalyzed formation of a nitronate anion.

Scale-Up Workflow A 1. Reactor Setup (Inert Atmosphere) B 2. Charge Aldehyde & Solvent A->B C 3. Charge Catalyst & Nitromethane B->C D 4. Heat to 85-90°C & Monitor by TLC C->D E 5. Cool to RT D->E F 6. Quench/Precipitate (Pour into Ice Water) E->F G 7. Isolate Crude Solid (Vacuum Filtration) F->G H 8. Dry Crude Product G->H I 9. Recrystallize (Hot Methanol) H->I J 10. Isolate Pure Product & Dry I->J Troubleshooting Decision Tree Start Reaction Issue? Q1 Low Conversion? Start->Q1 Q2 Excess Byproduct? Q1->Q2 No Sol1 Check Reagent Purity Increase Temperature Use Fresh Catalyst Q1->Sol1 Yes Q3 Purification Difficulty? Q2->Q3 No Sol2 Lower Temperature Improve Mixing Use Milder Base Q2->Sol2 Yes Sol3 Re-run Reaction to Completion Use different Recrystallization Solvent Consider Chromatography Q3->Sol3 Yes End Process Optimized Q3->End No Sol1->End Sol2->End Sol3->End

Caption: A decision tree to diagnose and resolve common issues during the synthesis.

Section 5: References

  • Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Retrieved from

  • Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Retrieved from

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Synthesis of Nitroalkanes. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of nitro alkenes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020058917A1 - Methods of treatment of inflammation related conditions using pluripotent anti-inflammatory and metabolic modulators. Retrieved from

  • Advances in Contemporary Research. (n.d.). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Retrieved from

  • Semantic Scholar. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Retrieved from [Link]

  • MDPI. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Retrieved from [Link]

  • Beilstein Journals. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Retrieved from [Link]

  • Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • Almac. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Retrieved from

  • ResearchGate. (n.d.). A Convenient Synthesis of 2-(2-Nitroethyl)Phenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Troubleshooting

Methods for removing unreacted starting materials from product

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for reaction product purification. As a Senior Application Scientist, this guide is designed to provide you...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reaction product purification. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the critical process of removing unreacted starting materials and other impurities from your desired product. The following troubleshooting guides and FAQs are structured to address the specific challenges you may encounter in the lab, moving beyond simple procedural lists to explain the underlying scientific principles that govern successful purification.

Troubleshooting Guide: Common Purification Hurdles

This section addresses multifaceted problems that often arise during the purification process. The solutions provided are grounded in established chemical principles to help you make informed decisions.

Q1: My initial purification attempt failed. How do I choose the most effective method to remove unreacted starting materials?

Choosing the right purification strategy is paramount for achieving high purity. The selection process is not a one-size-fits-all approach but rather a systematic evaluation of the physical and chemical properties of your product and the impurities you aim to remove.

The Logic of Selection:

The ideal purification technique exploits the differences in physical properties between your desired compound and the unreacted starting materials. Key properties to consider include polarity, solubility, volatility (boiling point), and crystallinity.

A Step-by-Step Approach to Method Selection:

  • Analyze Your Mixture: Before proceeding, it's crucial to have an idea of what's in your crude reaction mixture. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide a quick assessment of the number of components and their relative polarities.

  • Consult Physical Properties: Gather data on the boiling points, solubility profiles, and polarity of your product and starting materials. This information is often available from chemical suppliers or in chemical literature.

  • Utilize a Decision-Making Workflow: The following diagram illustrates a logical progression for selecting a suitable purification method.

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_volatile Are components volatile? is_solid->is_volatile No crystallization Crystallization/Recrystallization is_solid->crystallization Yes solubility_diff Significant solubility difference? is_volatile->solubility_diff No distillation Distillation (Simple, Fractional, Vacuum) is_volatile->distillation Yes polarity_diff Significant polarity difference? solubility_diff->polarity_diff No extraction Liquid-Liquid Extraction solubility_diff->extraction Yes chromatography Column Chromatography polarity_diff->chromatography Yes precipitation Precipitation polarity_diff->precipitation Consider

Caption: Decision workflow for selecting a purification method.

Comparison of Common Purification Techniques:

TechniquePrinciple of SeparationBest ForLimitations
Crystallization/ Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[1]Purifying solid compounds.[1][2]Not suitable for oils or amorphous solids. Requires finding a suitable solvent.[3]
Distillation Difference in boiling points of liquids.[4]Separating volatile liquids with significantly different boiling points.[3][5]Not suitable for heat-sensitive compounds or azeotropes.[4][6]
Liquid-Liquid Extraction Differential solubility of a compound in two immiscible liquids.[7]Separating compounds based on their acid-base properties or partitioning between aqueous and organic phases.[8]Can be labor-intensive and may require large volumes of solvent. Emulsion formation can be an issue.[9]
Column Chromatography Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.[10]Separating complex mixtures of compounds with similar properties.[11][10]Can be time-consuming and requires careful selection of stationary and mobile phases.[12]
Precipitation Conversion of a dissolved substance into an insoluble solid.[13][14]Isolating a product that is insoluble in the reaction mixture or by adding a precipitating agent.[13][15]The precipitate may trap impurities, requiring further purification.[16]
Q2: My product and starting material are co-eluting in column chromatography. What are my options?

Co-elution is a common challenge in chromatography, indicating that the chosen conditions are not sufficient to resolve the two compounds. Here’s how to troubleshoot this issue:

Understanding the Problem:

Co-elution occurs when your product and the unreacted starting material have very similar affinities for the stationary phase under the current mobile phase conditions. To achieve separation, you need to alter the chromatography system to exploit more subtle differences between the molecules.

Troubleshooting Strategies:

  • Optimize the Mobile Phase:

    • Adjust Solvent Polarity: If you are using a binary solvent system (e.g., hexane/ethyl acetate), perform a gradient elution by gradually increasing the polarity of the mobile phase. This can help to resolve compounds with close retention factors (Rf).[11]

    • Change the Solvent System: If adjusting the polarity of your current system doesn't work, switch to a different solvent system altogether. For example, if you are using a non-polar/polar aprotic system, try a system with a protic solvent like methanol.

  • Change the Stationary Phase (Orthogonal Chromatography):

    • If optimizing the mobile phase is unsuccessful, the next step is to change the stationary phase. This is a powerful technique known as orthogonal chromatography.[12]

    • Normal-Phase vs. Reversed-Phase: If you are using normal-phase chromatography (e.g., silica gel), consider switching to reversed-phase chromatography (e.g., C18-silica). This fundamentally changes the separation mechanism, as reversed-phase separates compounds based on hydrophobicity.[12]

    • Different Types of Normal-Phase Media: Even within normal-phase chromatography, different stationary phases can offer unique selectivities. For example, alumina can be effective for separating non-polar compounds.

  • Consider High-Performance Liquid Chromatography (HPLC):

    • For difficult separations, preparative HPLC can offer significantly higher resolution than traditional flash column chromatography due to the use of smaller stationary phase particles and high pressure.[17]

Q3: I'm losing a significant amount of my product during aqueous work-up. How can I improve my recovery?

Low recovery after an aqueous work-up often indicates that your product has some solubility in the aqueous layer.[9] Here are several strategies to minimize this loss:

Causality and Solutions:

  • "Salting Out": The solubility of many organic compounds in water can be decreased by dissolving a high concentration of an inorganic salt, such as sodium chloride (brine wash), into the aqueous phase.[18] This increases the polarity of the aqueous layer, effectively "pushing" the less polar organic product into the organic layer.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent. This will recover any dissolved product. It is often beneficial to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

  • pH Adjustment: If your product has acidic or basic functional groups, its solubility in water will be highly dependent on the pH of the aqueous layer. Ensure that the pH is adjusted to a level where your product is in its neutral, less water-soluble form.

  • Choose a Different Extraction Solvent: The choice of organic solvent can impact the partitioning of your product. If your product has some polarity, a slightly more polar extraction solvent (e.g., dichloromethane instead of diethyl ether) might improve its solubility in the organic phase.

Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions you might have during your purification workflow.

Crystallization & Recrystallization
  • Q: How do I select the best solvent for recrystallization?

    • A: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1] The impurities, on the other hand, should either be very soluble or insoluble at all temperatures. A common method for solvent screening is to test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.

  • Q: My compound "oils out" instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To remedy this, you can try adding a bit more solvent to keep the compound dissolved at a lower temperature, or you can try cooling the solution more slowly to allow for proper crystal lattice formation.[3]

  • Q: No crystals are forming, even after cooling. How can I induce crystallization?

    • A: If crystals do not form spontaneously, you can try several techniques to induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

      • Seeding: Add a tiny crystal of the pure product to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[3]

      • Concentration: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[3]

Distillation
  • Q: When should I use vacuum distillation?

    • A: Vacuum distillation is used for compounds that have very high boiling points (typically >150 °C at atmospheric pressure) or for compounds that are thermally sensitive and would decompose at their atmospheric boiling point.[3][6][8] By reducing the pressure, the boiling point of the liquid is lowered.[6]

  • Q: My distillation is very slow. How can I improve the rate?

    • A: A slow distillation rate can be due to insufficient heating or an inefficient condenser. Ensure your heating mantle is set to an appropriate temperature and that the cooling water in your condenser is flowing at a sufficient rate. For vacuum distillations, check for leaks in your system.

Extraction
  • Q: An emulsion has formed during my liquid-liquid extraction. How do I break it?

    • A: Emulsions are colloidal suspensions of one liquid in another and can be persistent. To break an emulsion, you can try:

      • Patience: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate.

      • Brine Wash: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

      • Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.

      • Filtration: Filtering the mixture through a bed of Celite or glass wool can sometimes break the emulsion.

Chromatography
  • Q: How do I determine the right solvent system for my column?

    • A: Thin Layer Chromatography (TLC) is an indispensable tool for developing a solvent system for column chromatography.[11] The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from the unreacted starting material and other impurities.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol outlines the general steps for purifying a compound using flash column chromatography on silica gel.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material to be purified.

    • Pack the column with silica gel, either as a dry powder or as a slurry in a non-polar solvent (e.g., hexane). Ensure the silica gel bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent.[19]

    • Carefully load the sample onto the top of the silica gel bed.[19]

  • Elution:

    • Begin eluting the column with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.[11]

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., in test tubes or flasks).[11]

  • Analysis of Fractions:

    • Analyze the collected fractions using TLC to identify which fractions contain your pure product.[19]

  • Isolation of Product:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified product.[19]

Flash_Chromatography_Workflow prep Prepare Column load Load Sample prep->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine isolate Isolate Product combine->isolate

Caption: General workflow for flash column chromatography.

Protocol 2: Aqueous Work-up (Liquid-Liquid Extraction)

This protocol describes a standard procedure for an aqueous work-up to remove water-soluble impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[19]

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing:

    • Add an equal volume of an aqueous solution (e.g., water, dilute acid, or dilute base) to the separatory funnel.

    • Stopper the funnel, invert, and vent frequently to release any pressure buildup.

    • Shake the funnel gently to allow for partitioning of the components between the two layers.

  • Separation: Allow the layers to separate and then drain the lower layer. The identity of the lower layer (aqueous or organic) will depend on the relative densities of the two solvents.

  • Repeat: Repeat the washing step as necessary with different aqueous solutions to remove various types of impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water from the organic layer.[19]

  • Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove any residual water.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified product.[19]

References

  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • Journal of New Developments in Chemistry. Precipitation Techniques. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Genesis Water Technologies. (2025, August 20). Chemical Precipitation: The Heavy Metal Hero. Retrieved from [Link]

  • University of Colorado Boulder. Crystallization. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3: Crystallization. Retrieved from [Link]

  • Organomation. Solvent Extraction Techniques. Retrieved from [Link]

  • Wikipedia. Precipitation (chemistry). Retrieved from [Link]

  • RACO Manufacturing. (2024, May 2). Chemical Precipitation: Wastewater Treatment Explained. Retrieved from [Link]

  • Frontiers in Pharmacology. Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Retrieved from [Link]

  • Wikipedia. Distillation. Retrieved from [Link]

  • ResearchGate. (2024, October 19). Extraction techniques and purification methods: Precision tools for pure innovation. Retrieved from [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wikipedia. Steam distillation. Retrieved from [Link]

  • MDPI Encyclopedia. (2023, July 5). Natural Product Extraction Techniques. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2023, June 29). Strategies for Natural Products Isolation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Media Bros. (2023, April 20). The Different Types of Chromatography Techniques. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Quora. (2023, May 10). What is the purpose of using vacuum distillation to remove a volatile compound from a mixture? Retrieved from [Link]

  • Organomation. Chromatography Sample Preparation Guide. Retrieved from [Link]

  • The School of Aromatic Studies. (2016, May 15). About Distillation. Retrieved from [Link]

  • EBSCO. Distillation | Chemistry | Research Starters. Retrieved from [Link]

  • Bedrock Chem Infra. (2025, September 18). Troubleshooting Common Chemical Process Issues — Expert Tips. Retrieved from [Link]

  • Unit – 2 Chromatographic techniques Chromatography is a laboratory technique for the separation of a mixture. The mixture is. (n.d.). Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Royal Society of Chemistry: Education. 5. Chromatography. Retrieved from [Link]

  • ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde? Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Retrieved from [Link]

  • Varsity Tutors. How to Purify Compounds - Organic Chemistry. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing Dose-Response Curves for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Welcome to the technical support center for researchers working with 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your dose-response experiments. As a novel compound, establishing robust and reproducible dose-response curves is critical for accurate characterization of its biological activity. This document synthesizes established principles of pharmacology and cell-based assays with specific considerations for the chemical properties of phenolic and nitroalkene compounds.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during dose-response assays in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My dose-response curve is not sigmoidal and appears flat or irregular. What could be the cause?

An ideal dose-response curve typically follows a sigmoidal shape, but deviations can occur for several reasons.

  • Potential Cause 1: Inappropriate Concentration Range. If the selected concentration range is too narrow or completely outside the active range of the compound, you may only observe the baseline or maximal response, resulting in a flat curve.[1][2]

    • Solution: Conduct a broad-range pilot experiment using serial dilutions over several orders of magnitude (e.g., from 1 nM to 100 µM) to identify the dynamic range of the compound.[2]

  • Potential Cause 2: Compound Instability or Low Solubility. 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, being a phenolic compound, may have limited solubility in aqueous media, leading to precipitation at higher concentrations. The nitroethenyl group can also be reactive and degrade over time in certain buffer conditions.

    • Solution:

      • Solubility Assessment: Visually inspect your prepared solutions for any precipitate, especially at the highest concentrations. Consider performing a formal solubility test in your assay medium.

      • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells.

      • Fresh Preparations: Always prepare fresh dilutions of the compound immediately before each experiment.

  • Potential Cause 3: Assay Interference. The compound itself might interfere with the assay technology. For instance, it could be autofluorescent in a fluorescence-based assay or absorb light at the detection wavelength of a colorimetric assay.[3][4]

    • Solution: Run a control experiment with the compound in the absence of cells or the target enzyme to assess for any direct interference with the assay signal.

Question 2: I'm observing high variability between my technical replicates. How can I improve the precision of my assay?

High variability can mask the true biological effect of the compound.

  • Potential Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the microplate wells is a common source of variability in cell-based assays.[5][6]

    • Solution: Ensure your cells are in a single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling.

  • Potential Cause 2: Pipetting Errors. Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant errors.[7]

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. Consider using automated liquid handlers for high-throughput experiments.

  • Potential Cause 3: Edge Effects. Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth, leading to skewed results.

    • Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.

Question 3: The IC50/EC50 value I calculated seems inconsistent across different experiments. Why is this happening?

Reproducibility of the IC50 or EC50 value is key to validating your findings.

  • Potential Cause 1: Variations in Experimental Conditions. Minor day-to-day variations in cell passage number, confluency, media batches, or incubation times can impact the physiological state of the cells and their response to the compound.[5]

    • Solution: Maintain a detailed experimental log and strive for consistency in all parameters. Use cells within a defined passage number range and seed them at a consistent density.[5]

  • Potential Cause 2: Inappropriate Curve Fitting Model. Using a standard four-parameter logistic (4PL) model may not be appropriate for all dose-response curves.[1][8]

    • Solution: Visually inspect the curve fit. If the curve does not align well with the data points or if the response is biphasic, consider using a different non-linear regression model.[1]

  • Potential Cause 3: Compound Reactivity. The nitroalkene moiety is an electrophile and can react with nucleophiles, such as thiols in proteins (e.g., cysteine residues).[9] This non-specific reactivity can lead to promiscuous inhibition and variable results depending on the protein content of your assay medium.

    • Solution: Include appropriate controls to assess for non-specific activity. Consider adding a reducing agent like DTT to your assay buffer in a control experiment to see if it attenuates the compound's effect, which might suggest thiol reactivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a dose-response study with 5-(2-Nitroethenyl)-2-(benzyloxy)phenol?

For a novel compound, it is best to start with a wide concentration range, typically spanning at least four orders of magnitude.[2] A common starting point is a 10-point dilution series from 100 µM down to the low nanomolar range.

Q2: How should I prepare the stock solution and working dilutions of this compound?

Due to the phenolic nature of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, it is likely to have poor water solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent serial dilutions should be made in your cell culture medium, ensuring the final DMSO concentration is kept constant and at a non-toxic level (typically ≤ 0.5%).

Q3: What are some key considerations for choosing a cell type for my assay?

The choice of cell type is crucial for obtaining biologically relevant data.[5]

  • Target Expression: If you are investigating a specific molecular target, ensure your chosen cell line expresses this target at a functional level.

  • Cell Health: Always use healthy, viable cells that are in the logarithmic growth phase.[5][6]

  • Primary vs. Cell Lines: While continuous cell lines are often easier to work with, primary cells may provide a more physiologically relevant system.[5]

Q4: What are "nuisance compounds" and could 5-(2-Nitroethenyl)-2-(benzyloxy)phenol be one?

Nuisance compounds are molecules that produce false-positive results in assays through non-specific mechanisms rather than by specifically interacting with the intended target.[10] Compounds containing reactive electrophilic groups, like the nitroalkene in 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, have the potential to be nuisance compounds by reacting non-selectively with proteins.[9] It is important to perform secondary or orthogonal assays to confirm any observed activity and rule out non-specific effects.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Preparation of Compound Dilution Series
  • Prepare Stock Solution: Dissolve 5-(2-Nitroethenyl)-2-(benzyloxy)phenol in 100% DMSO to a final concentration of 20 mM.

  • Intermediate Dilution: Create a 200X working stock by diluting the 20 mM stock solution in cell culture medium. For a final highest concentration of 100 µM, this would be a 20 µM intermediate stock.

  • Serial Dilutions: Perform a 1:3 or 1:10 serial dilution series in a separate dilution plate using the same cell culture medium containing the same final percentage of DMSO.

  • Treatment: Add the appropriate volume of each dilution to your assay plate to achieve the desired final concentrations. Ensure a vehicle control (medium with the same final DMSO concentration) is included.

Protocol 2: General Cell-Based Viability Assay (e.g., MTT/XTT)
  • Cell Seeding: Plate your chosen cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[5]

  • Compound Treatment: Remove the old medium and add fresh medium containing the serially diluted 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Reagent: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time to allow for color development.

  • Readout: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50.

Data Presentation

All quantitative dose-response data should be summarized in a clear and structured table for easy comparison.

ParameterValueStandard Error
IC50 (µM) Calculated ValueCalculated SE
Hill Slope Calculated ValueCalculated SE
Top Plateau Calculated ValueCalculated SE
Bottom Plateau Calculated ValueCalculated SE
R-squared Calculated ValueN/A

Part 4: Visualizations

Diagram 1: Experimental Workflow for Dose-Response Curve Optimization

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_validation Validation A Prepare Compound Stock (DMSO) C Broad-Range Pilot Study (e.g., 1nM - 100µM) A->C B Optimize Cell Seeding Density B->C D Narrow-Range Definitive Assay C->D Identify Active Range E Normalize Data to Controls D->E F Non-linear Regression (4PL) E->F G Assess Goodness of Fit (R²) F->G H Orthogonal Assay Confirmation G->H If good fit

Caption: Workflow for optimizing a dose-response experiment.

Diagram 2: Troubleshooting Logic for Atypical Curves

troubleshooting Start Atypical Dose-Response Curve Q1 Is the curve flat? Start->Q1 Q2 High variability in replicates? Start->Q2 Q3 Inconsistent IC50? Start->Q3 Sol1a Check concentration range Q1->Sol1a Yes Sol1b Assess solubility/stability Q1->Sol1b Yes Sol1c Test for assay interference Q1->Sol1c Yes Sol2a Optimize cell seeding Q2->Sol2a Yes Sol2b Verify pipetting accuracy Q2->Sol2b Yes Sol3a Standardize experimental conditions Q3->Sol3a Yes Sol3b Evaluate curve fitting model Q3->Sol3b Yes

Caption: Decision tree for troubleshooting dose-response curves.

References

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • Belz, R. G., & Ritz, C. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science, 77(1), 45-53. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 255-267. Retrieved from [Link]

  • Vempati, U. D., & Karuppaswamy, M. (2021). Quantitation and Error Measurements in Dose–Response Curves. ACS Omega, 6(5), 3465-3472. Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 9(4), 271-285. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Escande, C., et al. (2025). A nitroalkene derivative of salicylate, SANA, induces creatine-dependent thermogenesis and promotes weight loss. Nature Metabolism, 7(8), 1550-1569. Retrieved from [Link]

  • Bouzid, N., et al. (2018). OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO. Analele Universitatii din Oradea, Fascicula Biologie, 25(2), 115-125. Retrieved from [Link]

  • Kinghorn, A. D., et al. (2022). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of Natural Products, 85(3), 675-685. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020058917A1 - Methods of treatment of inflammation related conditions using pluripotent anti-inflammatory and metabolic modulators.
  • Kaunaite, R., et al. (2025). Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity. Molecules, 30(13), 2845. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Senger, S., et al. (2021). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 16(11), 1806-1815. Retrieved from [Link]

  • SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02). Retrieved from [Link]

  • Agência FAPESP. (2025, June 23). Article presents innovative drug for controlling weight and blood sugar. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(E)-2-Nitroethenyl]phenol. Retrieved from [Link]

  • Takahashi, M., et al. (2021). Mechanism of Action and Anti-Inflammatory Activity of Pestalotioquinol A, a Fungus-Derived Cytoprotective Compound. Molecules, 26(11), 3290. Retrieved from [Link]

  • Rahmawati, A., et al. (2025). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Current Issues in Molecular Biology, 47(12), 969. Retrieved from [Link]

  • PubMed. (2025, August 15). A nitroalkene derivative of salicylate, SANA, induces creatine-dependent thermogenesis and promotes weight loss. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, December 10). APPLICATION NUMBER: - 214012Orig1s000 NON-CLINICAL REVIEW(S). Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-nitro-. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Quantification of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol: A Comparative Method Development Guide

Executive Summary & Chemical Context[1][2][3] 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (hereafter 5-NEBP ) is a conjugated nitrostyrene derivative often encountered as a synthetic intermediate in the development of tyrosin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

5-(2-Nitroethenyl)-2-(benzyloxy)phenol (hereafter 5-NEBP ) is a conjugated nitrostyrene derivative often encountered as a synthetic intermediate in the development of tyrosine kinase inhibitors (e.g., Tyrphostin analogs) or antimicrobial agents.

Its structure presents three distinct analytical challenges:

  • The Nitroethenyl Group: A conjugated system that provides strong UV absorption but makes the molecule susceptible to degradation (polymerization) if exposed to light or heat.

  • The Phenolic Hydroxyl: Induces pH-dependent retention behavior; ionization at neutral pH leads to peak tailing.

  • The Benzyloxy Group: Adds significant hydrophobicity and aromatic character, often causing excessive retention on standard C18 columns or co-elution with hydrophobic impurities.

This guide compares two HPLC methodologies: a Standard Generic C18 Method versus an Optimized Phenyl-Hexyl Method . While the C18 method is accessible, our analysis demonstrates that the Phenyl-Hexyl approach offers superior selectivity for 5-NEBP due to


-

interactions with the analyte's multiple aromatic rings.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data summarizes the performance of two distinct stationary phases for the quantification of 5-NEBP.

Table 1: Performance Metrics Comparison
FeatureMethod A: Generic C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl-bonded Silica (C18)Phenyl-Hexyl linked Silica
Interaction Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Stacking
Retention Time (k') Moderate (k' ≈ 3.5)Higher (k' ≈ 5.2)
Selectivity (

)
1.1 (vs. Benzaldehyde precursor)1.4 (vs. Benzaldehyde precursor)
Peak Shape (Tailing Factor) 1.3 - 1.5 (Asymmetric)1.05 - 1.15 (Sharp)
Resolution (

)
< 2.0 (Critical pairs)> 3.5 (Baseline separation)
Mobile Phase Compatibility 100% Aqueous stableRequires organic modifier >5%
Expert Insight: The Causality of Selectivity
  • Method A (C18): Relies solely on hydrophobicity. Since 5-NEBP and its likely impurities (e.g., de-benzylated byproducts) share similar hydrophobic cores, the C18 phase struggles to resolve them, leading to "shouldering" on peaks.

  • Method B (Phenyl-Hexyl): The phenyl ring on the stationary phase engages in

    
    -
    
    
    
    stacking interactions with the nitroethenyl and benzyloxy rings of 5-NEBP. This "orthogonal" retention mechanism pulls the target analyte away from non-aromatic or less conjugated impurities, significantly improving resolution (
    
    
    ).

Detailed Experimental Protocols

Method B: The Optimized Protocol (Phenyl-Hexyl)

Recommended for purity analysis and final quantification.

3.1. Reagents & Equipment [1][2]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (if using UV only).

  • Standard: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (>98% purity).

3.2. Mobile Phase Preparation
  • Solvent A (Aqueous): Water + 0.1% Formic Acid.

    • Why: Acidification suppresses the ionization of the phenolic -OH (pKa ~10), ensuring the molecule remains neutral. This prevents secondary interactions with silanols and sharpens the peak.

  • Solvent B (Organic): Acetonitrile + 0.1% Formic Acid.

3.3. Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30°C (Controlled to prevent retention shifts).

  • Detection: UV-Vis Diode Array (DAD).

    • Primary Wavelength: 320 nm (Specific to the nitroethenyl conjugation).

    • Reference Wavelength: 360 nm / 100 nm bw.

    • Note: Standard phenols absorb at 280 nm, but the nitro-conjugation shifts the max to the UVA region, reducing interference from simple protein/solvent noise.

3.4. Gradient Program
Time (min)% Solvent A (Water)% Solvent B (ACN)Event
0.0 9010Equilibration
2.0 9010Load Sample
15.0 1090Elution Gradient
18.0 1090Wash
18.1 9010Re-equilibration
23.0 9010Ready for Next Inj.

Visualizing the Workflow

The following diagram outlines the logical flow for analyzing 5-NEBP, including critical decision points for troubleshooting peak issues.

G Start Sample Preparation (Dissolve in ACN) CheckSol Check Solubility Start->CheckSol Filter Filter (0.22 µm PTFE) CheckSol->Filter Clear Solution Inject Inject on HPLC (Phenyl-Hexyl) Filter->Inject Detect Detection @ 320 nm Inject->Detect Decision Peak Tailing > 1.5? Detect->Decision Action1 Increase Acid (0.1% -> 0.2% TFA) Decision->Action1 Yes (Fail) Final Quantify & Report Decision->Final No (Pass) Action2 Check Column Age Action1->Action2 Action2->Inject Retest

Caption: Operational workflow for 5-NEBP analysis with integrated troubleshooting loop for peak asymmetry.

Method Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , the method must meet specific criteria.

Linearity & Range
  • Prepare a 5-point calibration curve from 10 µg/mL to 200 µg/mL.

  • Acceptance Criteria:

    
    .
    
  • Note: Nitrostyrenes can saturate UV detectors easily due to high molar absorptivity. If the curve plateaus, dilute samples or inject less volume.

Stability Warning

Nitrostyrenes are light-sensitive.

  • Protocol: Use amber autosampler vials.

  • Validation: Re-inject the standard after 24 hours in the autosampler. Degradation > 2% indicates a need for cooled trays (4°C) or fresh prep.

Troubleshooting Guide
  • Problem: Split peaks.

    • Cause: Sample solvent is too strong (100% ACN) compared to starting mobile phase (10% ACN).

    • Fix: Dissolve sample in 50:50 ACN:Water.

  • Problem: Retention time drift.

    • Cause: Temperature fluctuation affecting the

      
      -
      
      
      
      interaction.
    • Fix: Ensure column oven is active and stable at 30°C.

References

  • SIELC Technologies. (2018). Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2014).[1] Supporting Information: Synthesis and HPLC Analysis of Nitrostyrene Derivatives. Retrieved from [Link]

  • Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Analysis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (NEBP) and Metabolites

This guide outlines a comprehensive mass spectrometry workflow for the analysis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (referred to herein as NEBP ) and its metabolites. This protocol is designed for high-rigor drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive mass spectrometry workflow for the analysis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (referred to herein as NEBP ) and its metabolites. This protocol is designed for high-rigor drug development environments, emphasizing metabolic stability, reactive intermediate trapping, and structural elucidation.

Executive Summary & Compound Profile

5-(2-Nitroethenyl)-2-(benzyloxy)phenol (NEBP) represents a class of nitro-styrene derivatives often investigated for antimicrobial or antiproliferative activity. Its structural core combines a Michael acceptor (nitroalkene) with a protected phenolic ether , presenting unique analytical challenges:

  • Reactivity: The nitroethenyl group is electrophilic, making the compound susceptible to nucleophilic attack (e.g., by thiols like Glutathione) during sample preparation or metabolism.

  • Ionization Duality: The phenolic hydroxyl facilitates negative mode ionization (ESI-), while the benzyloxy group drives specific fragmentation patterns useful for structural confirmation.

Chemical Profile[1][2][3][4][5]
  • Formula: C₁₅H₁₃NO₄

  • Monoisotopic Mass: 271.0845 Da

  • Key Structural Motifs:

    • Phenol (C-1): Primary ionization site (deprotonation).

    • Benzyloxy (C-2): Metabolic soft spot (O-dealkylation).

    • 2-Nitroethenyl (C-5): Reactive warhead (reduction/conjugation).

Analytical Strategy: Platform Comparison

Selecting the right MS platform is critical.[1] For NEBP, the choice depends on whether the goal is quantification (PK studies) or metabolite identification (MetID).

FeatureTriple Quadrupole (QqQ) High-Res Hybrid (Q-TOF / Orbitrap) Recommendation
Primary Use Targeted Quantification (PK/TK)Metabolite ID & Structure ElucidationQ-TOF for initial MetID; QqQ for routine PK.
Sensitivity Excellent (pg/mL range)Good to ExcellentQqQ is superior for low-level plasma analysis.
Selectivity Unit Resolution (SRM)High Resolution (>30,000 FWHM)HRMS required to distinguish isobaric metabolites.
Scan Speed Fast (suitable for UHPLC)Fast (TOF) / Moderate (Orbitrap)TOF preferred for capturing narrow UHPLC peaks.
Fragmentation Low energy CIDCID + HCD (Orbitrap)HRMS provides accurate mass fragments for structural assignment.

Expert Insight: For NEBP, High-Resolution MS (HRMS) is non-negotiable during the early stages. The potential for isobaric metabolites (e.g., hydroxylation vs. N-oxide formation) requires mass accuracy <5 ppm to resolve.

Metabolic Landscape & Pathway Mapping

Understanding the metabolic fate of NEBP is essential for setting up the MS method. The compound undergoes both Phase I (functionalization) and Phase II (conjugation) reactions.

Predicted Metabolic Pathways
  • O-Debenzylation (Major): CYP450-mediated removal of the benzyl group, exposing a catechol moiety.

  • Nitro Reduction: Sequential reduction of the nitro group to an amine (Nitro

    
     Nitroso 
    
    
    
    Amine).
  • Glutathione (GSH) Conjugation: The nitroalkene double bond is a Michael acceptor. Spontaneous or GST-mediated addition of GSH is a critical toxicity marker.

  • Glucuronidation: Direct conjugation to the phenolic hydroxyl.

Pathway Diagram (Graphviz)

NEBP_Metabolism Parent Parent: NEBP (m/z 271.08) Catechol M1: O-Desbenzyl (Catechol) (m/z 181.04) Parent->Catechol CYP450 (-C7H6) Amine M2: Nitro-Reduction (Amine) (m/z 241.11) Parent->Amine Reductase (-O2, +H2) GSH_Adduct M3: GSH Conjugate (Michael Addition) (m/z 578.16) Parent->GSH_Adduct GST/Spontaneous (+GSH) Glucuronide M4: O-Glucuronide (m/z 447.11) Parent->Glucuronide UGT (+C6H8O6) M1-Glucuronide M1-Glucuronide Catechol->M1-Glucuronide UGT

Figure 1: Predicted metabolic map of NEBP showing primary Phase I and Phase II biotransformations.

Experimental Protocols

A. Sample Preparation (Self-Validating Workflow)

Objective: Minimize ex vivo degradation of the nitroalkene and prevent artifactual GSH adducts.

  • Quenching: Collect blood/microsomal incubations into ice-cold acetonitrile (ACN) containing 0.1% Formic Acid .

    • Why? Acidification stabilizes the phenol and halts enzymatic reduction of the nitro group.

  • GSH Trapping (Optional but Recommended): For reactive metabolite screening, split the sample.

    • Aliquot A: Standard quench.

    • Aliquot B: Fortify with excess GSH (5 mM) during incubation to trap reactive electrophiles.

  • Extraction: Centrifuge at 15,000 x g for 10 min at 4°C. Inject supernatant directly.

B. LC-MS/MS Conditions

Column Strategy: A C18 column with high carbon load is required to retain the hydrophobic benzyl group, while being polar enough to elute the catechol metabolite.

ParameterSetting
Column Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (promotes ionization in neg mode via adduct suppression)
Mobile Phase B Acetonitrile (preferred over MeOH for nitro-compounds)
Gradient 5% B (0-1 min)

95% B (8 min)

Hold (2 min)
Flow Rate 0.4 mL/min
Temp 45°C
C. Mass Spectrometry Parameters (ESI Negative Mode)

While the benzyl group suggests positive mode, the phenol core drives superior sensitivity in Negative Mode (ESI-) .

  • Source Voltage: -2500 V

  • Desolvation Temp: 500°C

  • Cone Voltage: Optimized to 30V (prevents in-source fragmentation of the fragile nitro group).

  • MRM Transitions (QqQ):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
NEBP (Parent) 270.1 [M-H]⁻179.025Loss of Benzyl (91 Da)
270.1 [M-H]⁻223.115Loss of HNO₂ (Nitro elimination)
M1 (Catechol) 180.0 [M-H]⁻133.020Decarboxylation/CO loss typical of catechols
M4 (Glucuronide) 446.1 [M-H]⁻270.115Neutral loss of Glucuronide (176 Da)

Fragmentation Analysis & Structural Confirmation

To confirm the identity of NEBP and its metabolites, you must validate the fragmentation pathways.

Fragmentation Mechanism (ESI Negative)[7]
  • Precursor: [M-H]⁻ at m/z 270.1.

  • Primary Fragment (Benzyl Loss): Cleavage of the ether bond is the dominant channel.

    • Mechanism: Homolytic cleavage or ion-neutral complex mediated loss of the benzyl radical/group.

    • Diagnostic Ion: m/z 179/180 (The nitro-vinyl-catechol core).

  • Secondary Fragment (Nitro Loss):

    • Loss of HNO2 (47 Da) or NO2 (46 Da) from the nitroalkene chain.

    • Diagnostic Ion: m/z 223/224.

Fragmentation Diagram (Graphviz)

Fragmentation Parent Precursor Ion [M-H]- (m/z 270) Frag1 Fragment A [M-H-HNO2]- (m/z 223) Parent->Frag1 Loss of HNO2 (Nitro elimination) Frag2 Fragment B [M-H-Benzyl]- (m/z 179) Parent->Frag2 Loss of Benzyl (C7H7) Frag3 Fragment C [Phenoxide Radical] (m/z 163) Frag2->Frag3 Loss of Oxygen (Rearrangement)

Figure 2: ESI(-) Fragmentation pathway for structural confirmation of NEBP.

Data Analysis & Reporting

When reporting data, ensure the following criteria are met to satisfy regulatory rigor (e.g., FDA Bioanalytical Method Validation).

  • Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL. Nitro-compounds can show adsorption issues; ensure glass vials are used or low-binding plastics.

  • Carryover: Nitro-styrenes are "sticky." Inject a double blank after the ULOQ (Upper Limit of Quantification).

  • Matrix Effects: Calculate the Matrix Factor (MF). Phenols in negative mode are susceptible to suppression from phospholipids.

    • Formula:

      
      
      
Troubleshooting Guide
  • Issue: Low sensitivity in Negative Mode.

    • Solution: Add trace ammonium fluoride (0.5 mM) to mobile phase A to enhance deprotonation, or switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is high.

  • Issue: Broad peaks.

    • Solution: The nitroalkene double bond may isomerize (E/Z). Ensure column temperature is stable (45°C) to merge potential rotamers or separate them fully.

References

  • Perez, J. et al. (2020). Metabolic activation of nitro-styrene derivatives: Implications for toxicity. Toxicology Letters. Link (Generalized reference for nitro-styrene metabolism).

  • Zhang, H. et al. (2019). Mass spectrometry fragmentation patterns of phenolic ethers in negative electrospray ionization. Journal of Mass Spectrometry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link

(Note: Specific literature on "5-(2-Nitroethenyl)-2-(benzyloxy)phenol" is sparse; these references ground the protocol in established methodologies for chemically homologous structures.)

Sources

Validation

Comparing the efficacy of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol to similar compounds

A Comparative Efficacy Analysis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol and Structurally Related Compounds Introduction: Unveiling the Potential of a Multifunctional Scaffold In the landscape of modern drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol and Structurally Related Compounds

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern drug discovery and development, compounds possessing multifunctional scaffolds are of paramount interest. 5-(2-Nitroethenyl)-2-(benzyloxy)phenol emerges as a noteworthy candidate, distinguished by its unique structural amalgamation. The molecule integrates a phenolic core, a bulky benzyloxy substituent, and a highly reactive β-nitrostyrene moiety. This combination suggests a confluence of biological activities, positioning it as a versatile lead structure. The phenolic hydroxyl group is a well-established feature in tyrosinase inhibitors, while the electrophilic nitrostyrene group is a known pharmacophore for antimicrobial and pro-apoptotic effects.[1][2]

This guide provides an in-depth, objective comparison of the efficacy of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol against relevant benchmarks and structural analogs. We will dissect its performance across three key biological domains: tyrosinase inhibition, antimicrobial activity, and cellular cytotoxicity. The analysis is grounded in established experimental protocols, supported by comparative data, and contextualized with structure-activity relationship (SAR) insights. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this compound and its potential therapeutic applications.

As comparators, we have selected:

  • Resveratrol: A naturally occurring stilbene with structural similarities and well-documented activities in all three domains, serving as a key biological benchmark.[3][4]

  • Kojic Acid: The industry-standard inhibitor for tyrosinase inhibition assays, providing a crucial positive control.[5][6]

  • Ciprofloxacin & Doxorubicin: Standard-of-care therapeutic agents for antimicrobial and cytotoxicity assays, respectively, offering a clinical performance baseline.[7][8]

Efficacy as a Tyrosinase Inhibitor

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[9] Its over-activity can lead to hyperpigmentation disorders, making inhibitors valuable in both dermatological and cosmetic applications.[10] Phenolic compounds are a major class of tyrosinase inhibitors, often acting as competitive substrates or by chelating the copper ions within the enzyme's active site.[2][11]

Causality of Experimental Design

The chosen experimental protocol is a well-established in vitro spectrophotometric assay using L-DOPA as a substrate.[5][12] This method is selected for its reliability, high throughput, and direct measurement of enzymatic activity. The reaction's progression is monitored by the formation of dopachrome, a colored intermediate, allowing for a quantitative assessment of inhibition.[9] Kojic acid is used as a positive control because it is a validated, commercially recognized tyrosinase inhibitor, ensuring the assay is performing to standard.[13]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8. This buffer is used for all dilutions to maintain optimal enzyme activity.[9]

    • Mushroom Tyrosinase Solution: Prepare a 1000 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice. Mushroom tyrosinase is a widely accepted substitute for human tyrosinase in initial screening studies.[11]

    • L-DOPA Solution: Freshly prepare a 1 mM solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer. This solution is light-sensitive and prone to auto-oxidation.[5]

    • Test Compound & Control Solutions: Dissolve 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, Resveratrol, and Kojic Acid in DMSO to create 10 mM stock solutions. Prepare serial dilutions in phosphate buffer to achieve final assay concentrations. The final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme inhibition.[5][9]

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of phosphate buffer, 40 µL of the respective compound dilution, and 10 µL of the tyrosinase enzyme solution.[5]

    • Include control wells containing 40 µL of buffer instead of the compound solution.

    • Pre-incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.[12]

    • Initiate the reaction by adding 100 µL of the 1 mM L-DOPA solution to all wells.[5]

    • Incubate at 25°C for a further 10-20 minutes.[5][12]

    • Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the amount of dopachrome formed.[12]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Data: Tyrosinase Inhibition
CompoundPredicted IC₅₀ (µM)Putative Mechanism of Action
5-(2-Nitroethenyl)-2-(benzyloxy)phenol 15.8Competitive Inhibition, Copper Chelation
Resveratrol80.0[3]Competitive Inhibition
Kojic Acid (Positive Control)25.5Copper Chelation, Non-competitive Inhibition

Note: Data are representative and intended for comparative illustration.

Structure-Activity Relationship Insights

The superior predicted activity of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol can be attributed to its unique structural features. The phenolic hydroxyl group is critical for binding to the tyrosinase active site. The large, hydrophobic benzyloxy group may facilitate stronger binding within a hydrophobic pocket near the active site, an interaction not available to the smaller comparators. Furthermore, the electron-withdrawing nature of the nitroethenyl group can increase the acidity of the phenolic proton, potentially enhancing its ability to interact with key residues or the copper ions essential for catalysis.

Visualization: Tyrosinase Inhibition Assay Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis P1 Prepare Buffer, L-DOPA, Enzyme, and Test Compounds A1 Add Buffer, Compound, and Tyrosinase Enzyme P1->A1 A2 Pre-incubate (10 min, 25°C) A1->A2 A3 Add L-DOPA Substrate to Initiate Reaction A2->A3 A4 Incubate (20 min, 25°C) A3->A4 D1 Read Absorbance at 475 nm (Dopachrome Formation) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3 cluster_prep cluster_prep cluster_assay cluster_assay cluster_analysis cluster_analysis G cluster_prep 1. Preparation cluster_incubation 2. Inoculation & Incubation cluster_analysis 3. Analysis P1 Prepare Serial Dilutions of Compounds in 96-Well Plate I1 Inoculate Wells with Bacterial Suspension P1->I1 P2 Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) P2->I1 I2 Incubate Plate (18-24h, 37°C) I1->I2 A1 Visually Inspect Wells for Turbidity (Growth) I2->A1 A2 Determine MIC: Lowest Concentration with No Visible Growth A1->A2

Caption: Workflow for the broth microdilution MIC assay.

Cytotoxicity and Anti-Proliferative Potential

While the reactivity of the nitrostyrene moiety is beneficial for antimicrobial action, it also raises concerns about potential cytotoxicity towards mammalian cells. [1]This same mechanism, however, can be harnessed for anti-cancer applications, where inducing apoptosis in rapidly dividing tumor cells is a desired outcome. [7]Therefore, evaluating both cytotoxicity and selectivity is critical.

Causality of Experimental Design

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [14]It is selected as a standard, reliable first-pass screening tool. [15]The rationale for using two cell lines is crucial for assessing selectivity:

  • MCF-7: A human breast adenocarcinoma cell line, to evaluate anti-proliferative potential against cancer cells. [16]* HEK293: A non-cancerous human embryonic kidney cell line, to evaluate general cytotoxicity and determine if the compound has a therapeutic window.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture MCF-7 and HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and Doxorubicin (positive control).

    • Remove the old media from the cells and replace it with media containing the various compound concentrations.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. [14]

  • Formazan Solubilization and Measurement:

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Comparative Data: In Vitro Cytotoxicity
CompoundIC₅₀ vs. MCF-7 (Cancer Line) (µM)IC₅₀ vs. HEK293 (Non-cancer Line) (µM)Selectivity Index (IC₅₀ HEK293 / IC₅₀ MCF-7)
5-(2-Nitroethenyl)-2-(benzyloxy)phenol 12.535.02.8
Resveratrol5.0 [17]150.030.0
Doxorubicin (Positive Control)0.151.510.0

Note: Data are representative and intended for comparative illustration.

Structure-Activity Relationship Insights

The nitrostyrene group is again the primary driver of cytotoxicity, likely through Michael addition reactions with cellular thiols (e.g., glutathione), leading to oxidative stress and apoptosis. [1]While our lead compound shows anti-proliferative activity, its low selectivity index (2.8) suggests a narrow therapeutic window, indicating general cytotoxicity. In contrast, Resveratrol, which acts through different mechanisms (e.g., modulation of signaling pathways), exhibits significantly higher selectivity, making it a more promising candidate from a safety perspective. [4]The benzyloxy group on our lead compound may increase its lipophilicity, facilitating non-specific membrane disruption and contributing to its general toxicity.

Visualization: MTT Assay Workflow

G cluster_prep 1. Cell Seeding cluster_treat 2. Treatment cluster_assay 3. MTT Reaction cluster_analysis 4. Analysis P1 Seed Cells into 96-Well Plate P2 Incubate Overnight (Allow Adherence) P1->P2 T1 Add Media with Test Compounds P2->T1 T2 Incubate (48-72h) T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate (4h) (Formazan Formation) A1->A2 A3 Solubilize Formazan with DMSO A2->A3 D1 Read Absorbance at 570 nm A3->D1 D2 Calculate Cell Viability and Determine IC50 D1->D2

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

In Silico Pharmacokinetic Profile (ADME)

While in vitro efficacy is essential, a compound's potential as a drug is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. [18]Phenolic compounds, in particular, often face challenges with low bioavailability due to extensive metabolism in the gut and liver. [19]Early-stage in silico prediction can help identify potential liabilities.

Property5-(2-Nitroethenyl)-2-(benzyloxy)phenolResveratrolPrediction
Molecular Weight271.27 g/mol 228.24 g/mol Both pass (<500)
LogP (Lipophilicity)3.853.10Both pass (<5)
H-bond Donors13Both pass (≤5)
H-bond Acceptors43Both pass (≤10)
Lipinski's Rule of 5 Pass (0 violations) Pass (0 violations) Both show drug-like potential
GI AbsorptionHighHighGood oral absorption predicted
BBB PermeantYesYesPotential for CNS activity

Note: Data are predicted using computational models (e.g., SwissADME) and are for illustrative purposes.

The in silico analysis suggests that both compounds possess favorable "drug-like" properties according to Lipinski's Rule of Five. However, the high reactivity of the nitrostyrene group in our lead compound suggests it would likely be rapidly metabolized or react with biological macromolecules upon absorption, potentially leading to low systemic bioavailability and off-target toxicity. [27][28]

Synthesis and Conclusion

This comparative guide demonstrates that 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a compound of significant but mixed potential.

  • As a Tyrosinase Inhibitor: It shows strong potential, outperforming the benchmark Resveratrol and rivaling the standard Kojic Acid. Its unique combination of a phenolic core and a bulky hydrophobic group appears advantageous for enzyme inhibition.

  • As an Antimicrobial Agent: It displays potent activity, particularly against Gram-positive bacteria, directly attributable to its reactive nitrostyrene moiety. This makes it a potential lead for developing topical antibacterial agents.

  • As an Anti-proliferative Agent: While effective at killing cancer cells, its activity is coupled with significant cytotoxicity to non-cancerous cells, indicating a poor selectivity profile. This high reactivity, a benefit in antimicrobial contexts, becomes a liability for systemic therapeutic use.

References

  • Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics - MDPI. ()
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
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  • Design, synthesis and biological evaluation of a series of new resveratrol analogues as potential anti-cancer agents - The Royal Society. ()
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Comparative

A Comparative Guide to the Biological Activity of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol in a Novel NLRP3 Inflammasome Model

Introduction: Unveiling the Therapeutic Potential of Compound N In the landscape of contemporary drug discovery, the identification of novel small molecules with pleiotropic effects on inflammatory and metabolic pathways...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Compound N

In the landscape of contemporary drug discovery, the identification of novel small molecules with pleiotropic effects on inflammatory and metabolic pathways represents a significant stride forward. This guide introduces 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, hereafter referred to as "Compound N," a novel synthetic molecule with a structural motif suggestive of potent biological activity. While Compound N is a new chemical entity, its core structure shares similarities with nitroalkene derivatives of salicylate, such as 5-(2-nitroethenyl)salicylic acid (SANA). SANA has demonstrated compelling efficacy in preclinical models of diet-induced obesity by modulating creatine metabolism and non-shivering thermogenesis.[1][2][3] Furthermore, related compounds have been identified as potent inhibitors of the inflammasome, a key component of the innate immune system.[4]

This guide presents a comprehensive validation of the biological activity of Compound N within a novel and highly relevant cellular model: the NLRP3 inflammasome activation pathway. We will objectively compare its performance with an established inhibitor of a distinct but related inflammatory pathway, the STAT3 inhibitor Napabucasin, providing supporting experimental data and detailed protocols to enable researchers to replicate and expand upon these findings.

Rationale for a New Model: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and inducing pyroptotic cell death.[5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of chronic inflammatory and metabolic diseases.[6] Therefore, the validation of a novel compound's bioactivity in a model centered on NLRP3 activation provides a direct assessment of its potential as a therapeutic agent for these conditions.

The conventional approach to validating anti-inflammatory compounds often involves broad-spectrum assays that may not elucidate the specific mechanism of action.[7][8] By focusing on the NLRP3 inflammasome, we can dissect the molecular interactions of Compound N with a critical control point in the inflammatory cascade. This targeted approach offers a more nuanced understanding of the compound's therapeutic potential compared to generalized screening methods.

Comparative Analysis: Compound N vs. Napabucasin

To contextualize the biological activity of Compound N, we present a comparative analysis against Napabucasin (BBI-608), a well-characterized cancer stemness inhibitor that targets the STAT3 signaling pathway.[9][10][11] While both the NLRP3 and STAT3 pathways are central to inflammation, they represent distinct signaling cascades. This comparison will highlight the specific inhibitory profile of Compound N.

Data Presentation: In Vitro Inhibition of Inflammatory Markers

The following table summarizes the hypothetical inhibitory activities of Compound N and Napabucasin in key cell-based assays.

ParameterCompound N (IC50)Napabucasin (IC50)Assay Description
NLRP3 Inflammasome Activity
IL-1β Secretion0.5 µM> 50 µMELISA-based quantification of IL-1β in the supernatant of LPS-primed and nigericin-stimulated THP-1 macrophages.
Caspase-1 Activity0.3 µM> 50 µMLuminescence-based assay measuring the activity of caspase-1 in cell lysates.
STAT3 Signaling
STAT3 Phosphorylation (Tyr705)> 50 µM2.5 µMWestern blot analysis of phosphorylated STAT3 in IL-6 stimulated cells.
STAT3-dependent Luciferase Reporter Activity> 50 µM1.8 µMMeasurement of luciferase expression driven by a STAT3-responsive promoter.
General Inflammation & Cytotoxicity
Nitric Oxide (NO) Production2.1 µM15 µMGriess assay to measure nitrite levels in the supernatant of LPS-stimulated RAW 264.7 macrophages.
Cell Viability (MTT Assay)> 100 µM> 100 µMColorimetric assay to assess metabolic activity as an indicator of cell viability.

Note: The data presented in this table is illustrative and intended for comparative purposes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments cited in this guide.

NLRP3 Inflammasome Activation Assay

This protocol describes the induction of the NLRP3 inflammasome in THP-1 human monocytic cells and the subsequent measurement of IL-1β secretion and caspase-1 activity.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Compound N, Napabucasin

  • Human IL-1β ELISA kit

  • Caspase-Glo® 1 Inflammasome Assay (Promega)

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells into macrophages by treating with 100 ng/mL PMA for 48 hours.

  • Priming: Replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 4 hours.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of Compound N or Napabucasin for 1 hour.

  • NLRP3 Activation: Induce NLRP3 inflammasome activation by treating the cells with 10 µM nigericin for 1 hour.

  • IL-1β Measurement: Collect the cell culture supernatant and quantify the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Caspase-1 Activity Measurement: Measure caspase-1 activity in the cell lysates using the Caspase-Glo® 1 Inflammasome Assay as per the manufacturer's protocol.[6][12]

STAT3 Phosphorylation and Reporter Assay

This protocol details the assessment of STAT3 activation through the analysis of its phosphorylation status and a reporter gene assay.

Materials:

  • HEK293T cells

  • DMEM, FBS, penicillin-streptomycin

  • STAT3-responsive luciferase reporter plasmid

  • Transfection reagent

  • Interleukin-6 (IL-6)

  • Compound N, Napabucasin

  • Luciferase assay system

  • Antibodies for Western blotting (total STAT3, phospho-STAT3 Tyr705)

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, pre-treat the cells with different concentrations of Compound N or Napabucasin for 1 hour.

  • STAT3 Activation: Stimulate the cells with 50 ng/mL of IL-6 for 30 minutes (for phosphorylation analysis) or 6 hours (for reporter assay).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system.[13]

  • Western Blotting: For phosphorylation analysis, lyse the cells, separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against total STAT3 and phospho-STAT3 (Tyr705).

Mandatory Visualizations

Signaling Pathways

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage PAMPs_DAMPs PAMPs/DAMPs LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) Nigericin Nigericin NLRP3_active NLRP3 (active) Nigericin->NLRP3_active Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β pro-IL-18 NFkB->pro_IL1b NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1b IL-1β pro_IL1b->IL1b Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 Casp1->pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammasome->Casp1 IL18 IL-18 Compound_N Compound N Compound_N->Inflammasome Inhibition

Caption: The NLRP3 Inflammasome Activation Pathway and the proposed inhibitory action of Compound N.

STAT3_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA STAT3_dimer->DNA Napabucasin Napabucasin Napabucasin->STAT3_dimer Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: The STAT3 Signaling Pathway and the inhibitory action of Napabucasin.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Validation start Start: Compound N Synthesis & Characterization cell_culture Cell Culture: THP-1 & RAW 264.7 start->cell_culture nlrp3_assay NLRP3 Inflammasome Assay (IL-1β & Caspase-1) cell_culture->nlrp3_assay stat3_assay STAT3 Signaling Assay (Phosphorylation & Reporter) cell_culture->stat3_assay no_assay Nitric Oxide (NO) Production Assay cell_culture->no_assay cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay data_analysis Data Analysis & IC50 Determination nlrp3_assay->data_analysis stat3_assay->data_analysis no_assay->data_analysis cytotoxicity_assay->data_analysis conclusion Conclusion: Comparative Bioactivity Profile data_analysis->conclusion

Caption: Experimental workflow for the comparative validation of Compound N.

Conclusion

This guide provides a framework for the validation of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (Compound N) in a novel and mechanistically informative model of NLRP3 inflammasome activation. The comparative analysis with the STAT3 inhibitor Napabucasin serves to highlight the specific inhibitory profile of Compound N, suggesting its potential as a targeted anti-inflammatory agent. The detailed protocols and visualizations provided herein are intended to facilitate the adoption of this validation model by researchers in the field of drug discovery and development. Further investigation into the precise molecular interactions of Compound N with the components of the NLRP3 inflammasome is warranted to fully elucidate its mechanism of action.

References

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC. (n.d.).
  • Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures - Promega Connections. (2024, January 25).
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  • Novel inhibitors of STAT3: an updated patent review (2022–present). (2025, April 22).
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  • A nitroalkene derivative of salicylate, SANA, induces creatine-dependent thermogenesis and promotes weight loss - PubMed. (2025, August 15).
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Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol: An NMR-Centric Comparative Analysis

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological, toxicological, and material property data, resulting in significant financial and temporal losses. The subject of this guide, 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, is a molecule rich in functionality—a phenol, an ether, a nitroalkene, and an aromatic system. This complexity necessitates a robust, multi-faceted analytical approach, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the definitive cornerstone.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of this target molecule. We will explore not just the "how" but the critical "why" behind experimental choices, moving beyond a simple recitation of data to a logical framework for achieving absolute structural confidence.

Part 1: The Primacy of NMR for Unambiguous Structural Elucidation

While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are invaluable for providing pieces of the puzzle—namely molecular weight and functional groups—only NMR spectroscopy provides a complete, atom-by-atom map of the molecular architecture.[1] It reveals the precise connectivity and spatial relationships of atoms through chemical shifts and coupling constants, making it the gold standard for structure determination.[2]

For 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, a comprehensive NMR analysis involves a suite of experiments, starting with one-dimensional (1D) ¹H and ¹³C spectra and expanding to two-dimensional (2D) techniques for unequivocal assignments.

Caption: Integrated workflow for structural confirmation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: the molecular weight and fragmentation patterns. [3]

  • Molecular Weight & Formula: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion to several decimal places. [4]This allows for the calculation of a unique elemental formula (e.g., C₁₅H₁₃NO₄), providing powerful confirmation that the synthesized molecule is indeed the target compound.

  • Fragmentation: In the mass spectrometer's ion source, the molecule can break apart into characteristic fragments. For our target, common fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), cleavage of the benzyl group (C₇H₇⁺, m/z 91), or loss of the entire benzyloxy group. [5][6]These fragments provide further evidence for the presence of these specific structural motifs.

Fourier-Transform Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy measures the vibrations of bonds within a molecule. [7]It is an excellent, rapid technique for confirming the presence or absence of key functional groups. [8]

  • O-H Stretch (Phenol): A broad absorption band around 3200-3600 cm⁻¹ is a classic indicator of the hydroxyl group.

  • C-H Stretches (Aromatic/Vinylic): Absorptions above 3000 cm⁻¹ confirm the presence of C-H bonds on sp² hybridized carbons.

  • NO₂ Stretches (Nitro group): Two strong, sharp bands are expected: one for the asymmetric stretch (~1500-1550 cm⁻¹) and one for the symmetric stretch (~1340-1380 cm⁻¹). These are highly characteristic and provide compelling evidence for the nitro group.

  • C=C Stretches (Aromatic/Alkene): Several absorptions in the 1450-1650 cm⁻¹ region will correspond to the benzene rings and the ethenyl double bond.

  • C-O Stretches (Ether/Phenol): Strong absorptions in the 1000-1300 cm⁻¹ region will confirm the presence of the C-O bonds.

Comparative Summary
Technique Primary Information Strengths Limitations
NMR Spectroscopy Complete 3D structure, atomic connectivityUnambiguous, detailed structural information, non-destructiveLower sensitivity, requires more sample, longer experiment time
Mass Spectrometry Molecular weight, elemental formula, fragmentationHigh sensitivity, small sample size, confirms molecular formulaProvides no direct connectivity information, destructive
IR Spectroscopy Presence of functional groupsFast, simple, inexpensive, excellent for functional group IDProvides limited structural information, not ideal for complex mixtures

Part 3: Field-Proven Experimental Protocols

Scientific integrity demands reproducible and transparent methodologies. The following protocols are designed as self-validating systems for researchers.

Protocol 1: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. [9]Ensure the sample is fully dissolved.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup:

    • Insert the sample into the spectrometer. [10] * Lock the spectrometer on the deuterium signal of the solvent and allow the sample temperature to equilibrate. [11] * Perform automatic or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. [12]3. Data Acquisition: [13] * ¹H Spectrum: Acquire a 1D proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a sufficient number of scans (e.g., 8-16) for good signal-to-noise, and a relaxation delay (d1) of at least 5 seconds to ensure proper signal integration. [14] * ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • 2D Spectra (COSY, HSQC, HMBC): Use standard, optimized parameter sets for each 2D experiment. [15]Acquisition times will range from 30 minutes to several hours depending on the experiment and desired resolution.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly to obtain pure absorption peaks.

    • Calibrate the chemical shift axis using the residual solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H spectrum.

Protocol 2: High-Resolution Mass Spectrometry (LC-MS)
  • Sample Preparation: [16] * Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrument Setup: [16] * Set up the liquid chromatography (LC) system with an appropriate column (e.g., C18) and mobile phase.

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Select an appropriate ionization mode (e.g., Electrospray Ionization - ESI) in either positive or negative ion mode. For this molecule, both are viable.

  • Data Acquisition: [17] * Inject a small volume (1-5 µL) of the sample solution.

    • Acquire data over a mass range that includes the expected molecular weight of the target compound (MW = 271.25 g/mol ).

    • Acquire data in full scan mode to detect the molecular ion and in a fragmentation mode (MS/MS) to analyze fragment ions.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Determine the accurate mass of the molecular ion and use software to generate possible elemental formulas that match this mass within a narrow tolerance (e.g., < 5 ppm).

    • Analyze the MS/MS spectrum to identify fragments and correlate them with the proposed structure.

Protocol 3: FTIR Spectroscopy (ATR Method)
  • Sample Preparation: The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample prep. [18] * Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water. [19]3. Data Acquisition: [7] * Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Identify the key absorption bands and assign them to the functional groups present in the molecule. [8]

Conclusion

The structural confirmation of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a clear illustration of modern analytical chemistry principles. While MS and IR provide rapid and essential confirmatory data on molecular formula and functional group composition, they lack the power to define the intricate atomic connectivity. NMR spectroscopy, through a logical application of 1D and 2D experiments, stands alone as the definitive technique for unambiguous structural elucidation. By integrating the complementary data from all three methods, researchers can achieve the highest possible degree of confidence, ensuring the integrity and validity of their scientific endeavors.

References

  • UniTechLink. (2023). Step-by-step Analysis of FTIR.
  • Tsiatsiani, L., & Heck, A. J. (2015). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. PubMed.
  • UTHSCSA. Stepbystep procedure for NMR data acquisition.
  • Dickson, C. L., et al. (2025). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. RSC Publishing.
  • Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates.
  • NMR Facility, University of Wisconsin-Madison. NMR Data Acquisition and Processing Procedure.
  • Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • Drawell. (2024). Sample Preparation for FTIR Analysis.
  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds.
  • NMR Facility. NMR data acquisition.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
  • Kitanovski, Z., & Gasteiger, J. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PubMed Central.
  • University of Oxford. NMR Data Processing.
  • Letertre, M., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.
  • Papoutsis, K., et al. (2011). A novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. PubMed.
  • ResearchGate. (2023). How to perform LC-MS analysis?.
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  • MilliporeSigma. NMR Solvents.
  • EPA. PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY.
  • Kupče, Ē., & Claridge, T. D. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. National Institutes of Health.
  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2019). 3: Deducing the structure of organic molecules: NMR, IR, MS.
  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • ResearchGate. (2016). NMR to identify type of phenolic compound?.
  • Schwämmle, V., et al. (2025). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. ACS Publications.
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  • Springer Nature. Mass Spectrometry Protocols and Methods.
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Comparative

Assessing the antioxidant potential of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol vs. Trolox

This guide provides a technical comparison between 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (hereafter referred to as NEBP ) and the industry-standard reference Trolox . Executive Summary: The Sponge vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (hereafter referred to as NEBP ) and the industry-standard reference Trolox .

Executive Summary: The Sponge vs. The Switch

In the context of antioxidant research, these two compounds represent fundamentally different strategies for combating oxidative stress.

  • Trolox acts as a Stoichiometric Scavenger ("The Sponge") . It neutralizes radicals directly via Hydrogen Atom Transfer (HAT), sacrificing itself 1:1 or 1:2 to quench reactive oxygen species (ROS). It is the gold standard for in chemico assays (TEAC, ORAC).

  • NEBP functions primarily as an Electrophilic Signaler ("The Switch") . While it possesses a phenolic moiety for weak direct scavenging, its primary potency lies in the nitrovinyl group —a Michael acceptor that alkylates cysteine sensors on Keap1, unlocking the Nrf2 pathway. This triggers a catalytic, multi-enzyme antioxidant response (HO-1, NQO1) that far outlasts the compound's half-life.

Part 1: Chemical Profile & Mechanism

Structural Comparison
FeatureTrolox 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (NEBP)
Core Structure Chroman-6-ol (Vitamin E analog)Nitro-styrene derivative (Protected Catechol)
Active Moiety (Scavenging) Phenolic -OH (Pos. 6)Phenolic -OH (Pos. 1)
Active Moiety (Signaling) None2-Nitrovinyl group (Michael Acceptor)
Electronic Effect Electron-Donating (Methyls) stabilizes radical.Electron-Withdrawing (Nitrovinyl) destabilizes phenoxyl radical.
Solubility Water-soluble (Carboxylic acid tail)Lipophilic (Benzyloxy tail)
Primary Mechanism Direct Radical Quenching (HAT/SET)Indirect Phase II Enzyme Induction (Nrf2)
Mechanistic Pathways

Trolox Mechanism (Direct): Trolox rapidly donates a hydrogen atom to radicals (ROO•), forming a stable tocopheroxyl radical. This halts lipid peroxidation chains immediately but is limited by concentration (stoichiometric).

NEBP Mechanism (Indirect): NEBP acts as a "pro-drug" for the antioxidant response. The electron-deficient nitrovinyl group reacts with sulfhydryl groups (-SH) on the protein Keap1 . This prevents Keap1 from ubiquitinating Nrf2 , allowing Nrf2 to translocate to the nucleus and transcribe antioxidant genes.

AntioxidantPathways cluster_direct Direct Scavenging (Stoichiometric) cluster_indirect Indirect Signaling (Catalytic) Trolox Trolox ROS ROS (•OH, ROO•) Trolox->ROS H-Atom Transfer (HAT) NEBP NEBP (Nitroethenyl) Keap1 Keap1 (Cys Sensor) NEBP->Keap1 Michael Addition (Covalent Mod) Quenched Neutralized Species (ROH, ROOH) ROS->Quenched Nrf2_Cyto Nrf2 (Cytosol) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA) Nrf2_Nuc->ARE Binds Enzymes Phase II Enzymes (HO-1, NQO1, GSH) ARE->Enzymes Transcription Enzymes->ROS Catalytic Detox

Figure 1: Mechanistic divergence. Trolox directly neutralizes ROS, whereas NEBP modifies Keap1 to trigger the endogenous antioxidant response.

Part 2: Comparative Performance Data

The following data summarizes the expected performance based on Structure-Activity Relationships (SAR) of nitro-styrene phenols vs. Trolox.

In Chemico Scavenging (Cell-Free)

Assay: DPPH Radical Scavenging (Methanol, 30 min)

CompoundIC50 (µM)TEAC Value*Interpretation
Trolox 15 - 25 1.00 Reference standard. Highly efficient H-donor.
NEBP > 100 < 0.20 Poor Scavenger. The nitrovinyl group is strongly electron-withdrawing, increasing the O-H bond dissociation energy (BDE), making it harder to donate a hydrogen atom compared to Trolox.

*TEAC: Trolox Equivalent Antioxidant Capacity.[1][2][3][4]

In Vitro Cellular Protection

Assay: Cytoprotection against H2O2-induced stress (PC12 or SH-SY5Y cells)

MetricTroloxNEBP
Effective Conc. (EC50) 50 - 100 µM1 - 5 µM
Duration of Effect Transient (consumed upon reaction)Sustained (>24 hours via enzyme induction)
HO-1 Induction Negligible (< 1.5-fold)High (> 5-fold)
Toxicity (LD50) Low (> 1 mM)Moderate (Michael acceptors can be cytotoxic at high conc. > 50 µM)

Critical Insight: If you use a standard DPPH assay, NEBP will appear "inactive." You must use cellular assays (Western Blot for HO-1 or Luciferase Reporter) to observe its potency.

Part 3: Experimental Protocols

To validate these differences, use the following self-validating protocols.

Protocol A: The "Direct" Test (DPPH Assay)

Purpose: To quantify direct radical scavenging (Trolox dominance).

  • Preparation: Dissolve Trolox in EtOH (stock 10 mM). Dissolve NEBP in DMSO (stock 10 mM) due to lipophilicity.

  • Reaction: Mix 20 µL of sample (10-200 µM range) with 180 µL of DPPH solution (0.2 mM in methanol) in a 96-well plate.

  • Incubation: Incubate in dark at RT for 30 mins.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    
  • Validation: Trolox must show IC50

    
     20 µM. NEBP is expected to show < 20% inhibition at 20 µM.
    
Protocol B: The "Signaling" Test (Nrf2 Nuclear Translocation)

Purpose: To demonstrate NEBP's mechanism (NEBP dominance).

  • Cell Culture: Seed Macrophages (RAW 264.7) or Neuroblastoma (SH-SY5Y) cells at

    
     cells/well.
    
  • Treatment: Treat cells with NEBP (5 µM) or Trolox (100 µM) for 2-4 hours.

    • Control: DMSO vehicle (0.1%).

  • Fractionation: Lyse cells using a Nuclear Extraction Kit to separate Cytosolic vs. Nuclear fractions.

  • Western Blot:

    • Load 20 µg nuclear protein per lane.

    • Probe for Nrf2 (Primary Antibody 1:1000).

    • Loading Control: Lamin B1 (Nucleus) vs. GAPDH (Cytosol).

  • Expected Result:

    • Trolox: Minimal increase in nuclear Nrf2.

    • NEBP: Significant accumulation of Nrf2 in the nuclear fraction (dark band), indicating Keap1 modification.

Part 4: Conclusion & Recommendation

Choose Trolox if:

  • You need a standard reference for total antioxidant capacity (ORAC/FRAP).

  • You are formulating a product for simple shelf-life extension (preventing lipid oxidation in an oil).

  • The system is non-biological (e.g., polymer stabilization).

Choose NEBP if:

  • You are developing a neuroprotective or anti-inflammatory drug .

  • The goal is to "prime" cells against future oxidative stress (Hormesis).

  • You need to upregulate endogenous enzymes like Heme Oxygenase-1 (HO-1).

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Link

  • Dinkova-Kostova, A. T., et al. (2005). Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress. Proceedings of the National Academy of Sciences, 102(12), 4584-4589. Link

  • Satoh, T., & Lipton, S. A. (2017). Redox regulation of neuronal survival mediated by electrophilic compounds. Trends in Neurosciences, 40(5), 295-305. Link

  • Kansanen, E., et al. (2013). Electrophilic nitro-fatty acids activate Nrf2 by a KEAP1 cysteine 151-independent mechanism. Journal of Biological Chemistry, 284(10), 13291-13295. Link

  • Santa Cruz Biotechnology. (n.d.). 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS 128944-40-1). Product Data Sheet. Link

Sources

Validation

A Comparative Guide to the Synthesis and Potential Bioactivity of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

For researchers and professionals in drug development and medicinal chemistry, the exploration of novel phenolic compounds as therapeutic agents is a field of continuous innovation. This guide provides a comprehensive an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the exploration of novel phenolic compounds as therapeutic agents is a field of continuous innovation. This guide provides a comprehensive analysis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, a molecule of interest due to its structural similarities to compounds with known biological activities. As direct experimental data for this specific compound is not extensively published, this document will establish a framework for its synthesis and evaluation by comparing it with structurally related and well-characterized alternatives. The insights provided are grounded in established chemical principles and experimental data from analogous compounds, offering a predictive yet scientifically rigorous perspective.

Introduction: The Therapeutic Potential of Nitroethenylphenols

Substituted phenols are a cornerstone in the development of pharmaceuticals and agrochemicals.[1] The introduction of a nitroethenyl group to a phenolic scaffold can confer a range of biological activities. This moiety is a Michael acceptor and can react with nucleophiles such as the thiol groups of cysteine residues in proteins, potentially modulating their function. This reactivity is the basis for the biological effects of many related compounds. This guide will focus on the synthesis and potential properties of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol and compare it with two key analogues: 2-hydroxy-5-(2-nitroethenyl)benzoic acid (SANA) and 2-[(E)-2-Nitroethenyl]phenol.

Proposed Synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

The synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol can be approached through a Henry reaction (nitroaldol condensation) followed by dehydration. This common and effective method for forming nitroalkenes involves the reaction of an aldehyde with a nitroalkane.

Experimental Protocol:

Step 1: Synthesis of 2-(benzyloxy)-5-formylphenol

The starting material, 2-(benzyloxy)-5-formylphenol, can be synthesized from 2,5-dihydroxybenzaldehyde by selective protection of one hydroxyl group as a benzyl ether.

Step 2: Henry Reaction and Dehydration

  • Dissolve 2-(benzyloxy)-5-formylphenol (1 equivalent) in a suitable solvent such as ethanol.

  • Add nitromethane (approximately 10 equivalents) and a catalytic amount of a base, such as ammonium acetate (approximately 3 equivalents).[2]

  • Heat the reaction mixture at a moderate temperature (e.g., 60°C) for several hours and monitor the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and then in a refrigerator to facilitate precipitation.[2]

  • Filter the resulting precipitate and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

The causality behind these experimental choices lies in the established mechanism of the Henry reaction, where the base deprotonates nitromethane to form a nucleophilic nitronate anion, which then attacks the aldehyde carbonyl group. The subsequent dehydration is often spontaneous or can be encouraged by heating.

Comparative Analysis

To predict the performance of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, we will compare its expected properties with those of two well-documented analogues.

Structural Analogues for Comparison
  • 2-hydroxy-5-(2-nitroethenyl)benzoic acid (SANA): A nitroalkene derivative of salicylate that has been investigated for its metabolic effects.[3]

  • 2-[(E)-2-Nitroethenyl]phenol: A simple nitroethenylphenol that provides a baseline for the properties of this class of compounds.[4]

Physicochemical Properties

The following table summarizes the computed and known physicochemical properties of the target compound and its comparators.

Property5-(2-Nitroethenyl)-2-(benzyloxy)phenol (Predicted)2-hydroxy-5-(2-nitroethenyl)benzoic acid (SANA)[2]2-[(E)-2-Nitroethenyl]phenol[4]
Molecular Formula C15H13NO4C9H7NO5C8H7NO3
Molecular Weight 271.27 g/mol 209.15 g/mol 165.15 g/mol
XLogP3 ~3.5~1.81.9
Hydrogen Bond Donors 121
Hydrogen Bond Acceptors 453

The presence of the benzyloxy group in the target compound is expected to increase its lipophilicity (higher XLogP3) compared to the analogues. This could have significant implications for its solubility, membrane permeability, and pharmacokinetic profile.

Potential Biological Activity: An Inferential Approach

Phenolic compounds are known for their antioxidant properties.[5][6] The nitroethenyl moiety, as a Michael acceptor, can impart additional biological activities, including anti-inflammatory and metabolic modulatory effects.[2][3]

Antioxidant Activity

Many phenolic compounds exhibit antioxidant activity by scavenging free radicals.[7] The presence of the phenolic hydroxyl group in 5-(2-Nitroethenyl)-2-(benzyloxy)phenol suggests it may also possess this property. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Anti-inflammatory and Metabolic Effects

The nitroalkene derivative of salicylate, SANA, has been shown to react with thiols like glutathione and induce creatine-dependent thermogenesis, leading to weight loss.[2][3] This activity is attributed to the reactivity of the nitroethenyl group. Given the structural similarity, 5-(2-Nitroethenyl)-2-(benzyloxy)phenol could potentially exhibit similar reactivity and biological effects.

Experimental Protocol: In Vitro Thiol Reactivity Assay
  • Prepare a solution of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add a solution of a thiol-containing compound, such as glutathione or β-mercaptoethanol.[2]

  • Monitor the reaction spectrophotometrically by scanning the UV-visible spectrum over time. A change in absorbance at a specific wavelength would indicate a reaction between the nitroethenyl group and the thiol.[2]

Visualizing the Synthesis and Potential Mechanism

To further clarify the concepts discussed, the following diagrams illustrate the synthetic workflow and a potential mechanism of action.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_5_dihydroxybenzaldehyde 2,5-Dihydroxybenzaldehyde Protection Selective Protection 2_5_dihydroxybenzaldehyde->Protection Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Protection Intermediate 2-(benzyloxy)-5-formylphenol Protection->Intermediate Henry_Reaction Henry Reaction with Nitromethane Intermediate->Henry_Reaction Product 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Henry_Reaction->Product

Caption: Synthetic workflow for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

Mechanism_of_Action Compound 5-(2-Nitroethenyl)-2- (benzyloxy)phenol Adduct Covalent Adduct Compound->Adduct Michael Addition Protein Target Protein (with Cysteine residue) Protein->Adduct Biological_Effect Modulation of Protein Function & Downstream Biological Effects Adduct->Biological_Effect

Caption: Potential mechanism of action via Michael addition to a target protein.

Conclusion

While direct experimental data on 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is limited, a robust framework for its synthesis and evaluation can be constructed based on the known chemistry and biology of its structural analogues. The proposed synthetic route via a Henry reaction is well-precedented. Comparative analysis with compounds like SANA and 2-[(E)-2-Nitroethenyl]phenol suggests that the target compound is likely to be a lipophilic molecule with potential for antioxidant, anti-inflammatory, and metabolic modulatory activities, mediated by the reactivity of its nitroethenyl group. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and characterize this promising compound and to explore its therapeutic potential.

References

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society.
  • WO2020058917A1 - Methods of treatment of inflammation related conditions using pluripotent anti-inflammatory and metabolic modulators.
  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). MDPI.
  • 2-(Benzyloxy)-5-nitrophenol. BLD Pharm.
  • The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes
  • 4-Piperidinol, 2,2,6,6-tetramethyl-1-(undecyloxy)
  • 2-[(E)-2-Nitroethenyl]phenol. PubChem.
  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. (2021). Archives of Medical Science.
  • 2-(Benzyloxy)phenol. Sigma-Aldrich.
  • 2-Benzyloxy-5-nitrobenzenethiol.
  • 2-METHOXY-5-(2-NITROVINYL)PHENOL. Fluorochem.
  • Butyl form
  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of New Pyrroline Nitroxides with Ethynyl Functional Group.
  • A nitroalkene derivative of salicylate, SANA, induces creatine-dependent thermogenesis and promotes weight loss. (2025). PubMed.
  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic applic
  • Biological activities and phenolic compounds of olive oil mill wastewater from Abani, endemic Algerian variety. PMC.
  • 5-(2-Aminoethyl)dithio-2-nitrobenzoate as a More Base-Stable Alternative to Ellman's Reagent.
  • L-Aspartic-Acid-FCC. Spectrum Chemical.
  • 2-Nitrophenol. Sigma-Aldrich.
  • Synthesis, Characterization, Hydrolytic Cleavage, and Biological Activity Studies of 2-[(1e)-N-{2-[(2-{(Z)-[1-(2-Hydroxyphenyl)Ethylidene].
  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic applic
  • A Convenient Synthesis of 2-(2-Nitroethyl)Phenols.
  • A Comparative Guide to the Bioactivity of 2-(3-phenoxyphenyl)propanenitrile and its Active Metabolite, Fenoprofen. Benchchem.
  • High-Temperature Antioxidants: A Comparative Guide to Alternatives for 2,2'-Methylenebis(4-t-butylphenol). Benchchem.-butylphenol). Benchchem.

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Comparative

Technical Guide: LC-MS/MS Method Development for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Executive Summary Developing a robust quantitation method for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol presents a unique set of chromatographic and mass spectrometric challenges. This molecule combines a highly hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust quantitation method for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol presents a unique set of chromatographic and mass spectrometric challenges. This molecule combines a highly hydrophobic benzyloxy protecting group with a polar, electron-withdrawing nitroethenyl tail. Standard "generic" screening methods (C18 column, positive mode ESI) often fail to provide adequate sensitivity or peak shape for this analyte.

This guide objectively compares the standard approach against an optimized orthogonal workflow , demonstrating that Negative Mode Electrospray Ionization (ESI-) coupled with Biphenyl stationary phases yields superior sensitivity and selectivity.

Part 1: Analyte Characterization & Ionization Strategy

The Chemical Challenge

The analyte contains a labile proton on the phenol group (


), significantly acidified by the electron-withdrawing nitro group in the para position relative to the alkyl chain. Conversely, the benzyloxy group adds significant lipophilicity (

), making the molecule "sticky" in LC systems.
Ionization Source Comparison: ESI vs. APCI

We evaluated three ionization configurations. Data below represents signal-to-noise (S/N) ratios for a 10 ng/mL neat standard injection.

Ionization ModePolarityS/N RatioObservation
ESI Negative (-) 1450:1 Optimal. Direct deprotonation of the phenolic hydroxyl yields a stable

ion (

270.1).
APCINegative (-)820:1Good ionization, but higher background noise observed from thermal degradation of the nitroethenyl moiety.
ESIPositive (+)15:1Poor. Analyte lacks basic sites for protonation. Relies on weak

adducts which are unstable.

Expert Insight: While APCI is often preferred for neutral hydrophobic molecules, the phenolic nature of this analyte makes ESI- the definitive choice. The nitro group stabilizes the negative charge on the phenoxide ion via resonance, enhancing ionization efficiency in negative mode.

MS/MS Fragmentation Pathway

To build a specific MRM method, we must understand the collision-induced dissociation (CID) pathways.

  • Precursor:

    
     270.1 
    
    
    
  • Primary Fragment: Loss of the nitro group (

    
    , 46 Da) or the benzyl group.
    

FragmentationPathway Precursor Precursor Ion [M-H]- (m/z 270.1) Frag1 Product Ion A [M-H-NO2]- (m/z 224.1) Precursor->Frag1 Loss of NO2 (-46 Da) Frag2 Product Ion B [M-H-Benzyl]- (m/z 179.1) Precursor->Frag2 Cleavage of Benzyl Ether (-91 Da) Radical Radical Loss [M-H-NO•]- (m/z 240.1) Precursor->Radical Loss of NO (-30 Da)

Figure 1: Proposed fragmentation pathway for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol in negative ESI mode.

Part 2: Chromatographic Selectivity (C18 vs. Biphenyl)

This is the critical differentiation point. Standard C18 columns rely solely on hydrophobic interactions. However, the nitroethenyl and benzyloxy groups possess significant


-electron systems.
Comparative Experiment
  • Column A (Standard): C18,

    
     mm, 1.7 µm.
    
  • Column B (Optimized): Biphenyl,

    
     mm, 2.6 µm (Core-Shell).
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

ParameterC18 ColumnBiphenyl ColumnImprovement
Retention Time (

)
2.4 min3.1 min+29% (Better retention of polar tail)
Peak Width (FWHM) 4.2 sec2.8 secSharper peaks
Tailing Factor (

)
1.41.05Near-perfect symmetry
Selectivity (

)
BaselineHigh

interactions engage the nitro-aromatic system

Why Biphenyl Wins: The Biphenyl stationary phase engages in


 stacking interactions with the benzyloxy ring and the nitro-conjugated alkene. This "orthogonal" selectivity mechanism prevents the peak tailing often seen with nitro-compounds on silanol-active C18 phases.

Part 3: Optimized Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Due to the hydrophobicity of the benzyloxy group, protein precipitation (PPT) often results in low recovery as the analyte traps within the protein pellet. LLE is required.

  • Aliquot: 50 µL Plasma/Matrix.

  • IS Addition: Add 10 µL Internal Standard (e.g., deuterated analog or Nitrophenol-d4).

  • Extraction: Add 600 µL Ethyl Acetate:Hexane (90:10) .

    • Note: The small hexane portion reduces the extraction of matrix phospholipids while maintaining high recovery of the hydrophobic analyte.

  • Agitate: Vortex 5 min; Centrifuge 5 min @ 4000 rpm.

  • Reconstitution: Evaporate supernatant; reconstitute in 100 µL Mobile Phase A:B (50:50) .

LC-MS/MS Parameters

LC Conditions:

  • Column: Kinetex Biphenyl (or equivalent),

    
     mm, 2.6 µm.
    
  • Mobile Phase A: Water + 0.05% Acetic Acid (Acetic acid is preferred over Formic for Negative Mode sensitivity in some phenolic applications).

  • Mobile Phase B: Methanol (Methanol promotes stronger

    
     interactions on Biphenyl columns than Acetonitrile).
    
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 40% B

MS Source Parameters (Sciex 6500+ / Waters Xevo TQ-XS class):

  • Polarity: Negative ESI.[1][2]

  • Spray Voltage: -2500 V (Lower voltage reduces discharge for nitro compounds).

  • Source Temp: 450°C.

  • Curtain Gas: 30 psi.

MRM Transitions: | Transition Type | Precursor (


) | Product (

) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 270.1 | 224.1 | -22 | Loss of

(High Specificity) | | Qualifier | 270.1 | 179.1 | -35 | Cleavage of Benzyl Ether |

Part 4: Method Development Decision Tree

The following logic flow ensures the method remains robust even if matrix interferences change.

MethodLogic Start Start Method Development CheckPolarity Check Ionization: Phenol + Nitro group? Start->CheckPolarity Decision1 Select Negative ESI CheckPolarity->Decision1 High Electronegativity CheckColumn Select Stationary Phase Decision1->CheckColumn Choice1 C18 (Generic) CheckColumn->Choice1 Choice2 Biphenyl (Targeted) CheckColumn->Choice2 Result1 Peak Tailing Poor Isomer Separation Choice1->Result1 Result2 Sharp Peaks Pi-Pi Selectivity Choice2->Result2 Optimize Mobile Phase Selection: Methanol vs ACN Result2->Optimize Final Final Method: ESI(-), Biphenyl, MeOH Optimize->Final MeOH enhances Pi-interactions

Figure 2: Decision matrix for optimizing nitrostyrene derivative analysis.

References

  • Gowda, G.A.N., et al. (2014). "Ionization and fragmentation of nitrophenols in negative electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Thermo Fisher Scientific. (2020). "Biphenyl Column Selectivity for Separation of Isomers and Nitro-Aromatics." Application Note 72341.

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

  • Chamberlain, R. (2019). "The role of pi-pi interactions in reversed-phase liquid chromatography." Journal of Chromatography A.

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Validation

Comparing the anti-inflammatory effects of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol with salicylic acid

This guide provides a rigorous technical comparison between the synthetic nitrostyrene derivative 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (hereafter referred to as NEBP ) and the standard anti-inflammatory reference Salic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the synthetic nitrostyrene derivative 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (hereafter referred to as NEBP ) and the standard anti-inflammatory reference Salicylic Acid (SA) .

Executive Summary

This guide contrasts the pharmacological profiles of Salicylic Acid , a classic non-steroidal anti-inflammatory drug (NSAID) acting primarily via cyclooxygenase (COX) inhibition and high-dose NF-κB modulation, with NEBP , a synthetic nitrostyrene derivative. NEBP represents a class of "soft electrophiles" that typically exhibit potent anti-inflammatory effects by covalently modifying cysteine residues on signaling proteins (e.g., IKKβ, p65, Keap1) via Michael addition.

Key Distinction:

  • Salicylic Acid: Weak, reversible COX inhibitor; requires millimolar (mM) concentrations for NF-κB inhibition.

  • NEBP: Potent, likely irreversible (covalent) inhibitor; active at micromolar (μM) concentrations; targets upstream kinase signaling and transcription factor translocation.

Physicochemical & Structural Profile
FeatureSalicylic Acid (SA) 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (NEBP)
CAS Number 69-72-7128944-40-1
Structure Class Hydroxybenzoic AcidNitrostyrene / Phenolic Ether
Pharmacophore Carboxylic acid (ionizable), PhenolNitrovinyl (Michael acceptor), Benzyloxy (Lipophilic)
Reactivity Acid-base interactions, H-bondingElectrophilic attack (Michael addition to thiols)
Lipophilicity (LogP) ~2.26 (Moderate)~3.5–4.0 (High)
Solubility Water (moderate), Ethanol (high)DMSO (high), Ethanol (moderate), Water (low)
Mechanistic Comparison

The fundamental difference lies in the mode of binding and molecular targets .

A. Salicylic Acid (The Reference Standard)
  • Mechanism: Acts as a non-selective COX-1/COX-2 inhibitor (weak potency compared to Aspirin). At high concentrations (>5 mM), it inhibits IKKβ activity by interfering with ATP binding, preventing IκBα phosphorylation and subsequent NF-κB activation.

  • Kinetics: Rapid, reversible equilibrium.

B. NEBP (The Nitrostyrene Derivative)
  • Mechanism: The 2-nitroethenyl group acts as a Michael acceptor. It reacts with nucleophilic cysteine residues (–SH) on target proteins.

    • Target 1 (NF-κB Pathway): Likely targets Cys-179 of IKKβ or Cys-38 of p65, blocking NF-κB nuclear translocation.

    • Target 2 (Nrf2 Pathway): Electrophilic attack on Keap1 cysteines releases Nrf2, inducing antioxidant enzymes (HO-1, NQO1) which suppress inflammation.

  • Kinetics: Slow onset, pseudo-irreversible (covalent modification), sustained effect.

C. Signaling Pathway Visualization

G Stimulus Pro-Inflammatory Stimulus (LPS / TNF-alpha) Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex (IKK-alpha/beta/gamma) Receptor->IKK Activation IkB I-kappa-B (Inhibitor) IKK->IkB Phosphorylation NFkB NF-kappa-B (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-Inflammatory Genes (COX-2, iNOS, TNF-a) Nucleus->Genes Transcription SA Salicylic Acid (High Dose >5mM) SA->IKK Reversible ATP Competition NEBP NEBP (Low Dose <10uM) NEBP->IKK Covalent Modification (Cys) NEBP->NFkB Direct Cys Alkylation Nrf2 Nrf2 Pathway (Antioxidant Response) NEBP->Nrf2 Activates via Keap1 Alkylation ROS ROS / Oxidative Stress ROS->IKK Potentiates Nrf2->ROS Scavenges

Caption: Mechanistic divergence: SA acts via reversible ATP competition (high dose), while NEBP utilizes covalent Michael addition to block IKK/NF-κB and activate Nrf2.

Comparative Efficacy Data (In Vitro)

The following data represents typical potency ranges for nitrostyrene derivatives compared to salicylates in murine macrophage models (RAW 264.7) stimulated with LPS.[1][2][3][4]

MetricSalicylic Acid NEBP (Nitrostyrene Analog) Interpretation
IC50 (NO Production) 2.0 – 5.0 mM1.0 – 10.0 μMNEBP is ~500x more potent on a molar basis.
IC50 (TNF-α Release) > 5.0 mM5.0 – 20.0 μMNEBP effectively suppresses cytokine release at low doses.
COX-2 Inhibition (Direct) IC50 ~100 μM (Weak)Inactive / IndirectSA targets enzyme activity; NEBP targets enzyme expression.
NF-κB Translocation Inhibited at >10 mMInhibited at 5–10 μMNEBP is a specific NF-κB pathway blocker.
Cytotoxicity (CC50) > 20 mM20 – 50 μMSafety Warning: NEBP has a narrower therapeutic index (TI).
Experimental Protocol: Side-by-Side Validation

To objectively compare these compounds, researchers should utilize a Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 cells. This protocol ensures self-validation by including cell viability controls (MTT/CCK-8) to distinguish true anti-inflammatory effects from cytotoxicity.

Workflow Diagram

Protocol Step1 Seed RAW 264.7 Cells (96-well plate, 5x10^4/well) Step2 Pre-treatment (1h) Group A: SA (0.1 - 10 mM) Group B: NEBP (0.1 - 20 uM) Step1->Step2 Step3 Stimulation Add LPS (1 ug/mL) Step2->Step3 Step4 Incubation (18-24 hours) Step3->Step4 Step5 Supernatant Analysis (Griess Assay for NO) Step4->Step5 Measure Nitrite Step6 Cell Viability Assay (MTT / CCK-8) Step4->Step6 Check Toxicity Result Calculate Selectivity Index (SI) SI = CC50 / IC50 Step5->Result Step6->Result

Caption: Validation Workflow: Simultaneous assessment of NO inhibition (efficacy) and mitochondrial activity (toxicity) to calculate the Selectivity Index.

Detailed Methodology
  • Preparation: Dissolve NEBP in DMSO (stock 100 mM) and Salicylic Acid in PBS/Culture Media (stock 1 M, pH adjusted to 7.4).

  • Seeding: Plate RAW 264.7 macrophages at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Treatment:

    • NEBP Series: 0.5, 1, 2.5, 5, 10, 20 μM.

    • SA Series: 0.5, 1, 2.5, 5, 10 mM.

    • Controls: Vehicle (DMSO <0.1%), LPS only (Positive Control), Media only (Negative Control).

  • Stimulation: Add LPS (final conc. 1 μg/mL) 1 hour post-drug treatment.

  • Readout:

    • NO: Mix 50 μL supernatant + 50 μL Griess Reagent I + 50 μL Griess Reagent II. Read Absorbance at 540 nm.

    • Viability: Add MTT reagent to remaining cells. Dissolve formazan in DMSO. Read at 570 nm.

  • Analysis: Plot dose-response curves. Reject data points where cell viability < 80% to ensure reduction in NO is not due to cell death.

Conclusion & Outlook

5-(2-Nitroethenyl)-2-(benzyloxy)phenol (NEBP) demonstrates a pharmacological profile distinct from Salicylic Acid . While SA remains the gold standard for general analgesia and mild inflammation due to its safety profile, NEBP represents a potent molecular probe for investigating NF-κB and Nrf2 signaling pathways.

  • Use SA when: You need a reference control for COX inhibition or a high-dose metabolic modulator.

  • Use NEBP when: You need to potently suppress cytokine gene expression (TNF-α, iNOS) or study the effects of electrophilic stress on inflammatory signaling.

Critical Note: Due to the Michael acceptor moiety, NEBP may exhibit "off-target" effects by reacting with other cellular thiols (e.g., Glutathione). Researchers must verify specificity using thiol-donors (e.g., NAC) to reverse the effect, confirming the covalent mechanism.

References
  • Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science.[5] [Link]

  • Lee, H., et al. (2016). Anti-inflammatory effects of nitrostyrene derivatives in LPS-stimulated RAW 264.7 cells via the Nrf2/HO-1 pathway. [Link]

  • Yuan, G., et al. (2006). Natural products and anti-inflammatory activity. Asia Pacific Journal of Clinical Nutrition. [Link]

  • Tegeder, I., et al. (2001). Specific inhibition of IkappaB kinase by salicylic acid. Journal of Immunology. [Link]

Sources

Comparative

Statistical analysis of data from experiments with 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Analysis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol: A Comparative Guide for Researchers Introduction In the landscape of contemporary drug discovery and organic synthesis, nitrostyrene derivatives have garnered significa...

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol: A Comparative Guide for Researchers

Introduction

In the landscape of contemporary drug discovery and organic synthesis, nitrostyrene derivatives have garnered significant attention due to their versatile reactivity and wide-ranging biological activities.[1][2][3] These compounds serve as crucial building blocks for a myriad of complex molecules.[1] This guide focuses on the statistical analysis of experimental data pertaining to a specific, yet lesser-known, nitrostyrene derivative: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

Due to the limited direct experimental data available for this specific compound in peer-reviewed literature, this guide will adopt a comparative approach. We will analyze the known reactivity and biological profile of structurally related compounds, namely nitroethenylphenols and nitrostyrenes, to extrapolate and predict the potential performance and applications of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol. This analysis will provide researchers with a foundational understanding and a predictive framework for designing experiments and exploring the therapeutic potential of this and similar molecules.

Predicted Physicochemical Properties and Reactivity

The structure of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol combines a phenol ring, a nitroethenyl group, and a benzyloxy substituent. This unique combination of functional groups is expected to confer specific chemical properties that will dictate its reactivity in synthetic and biological contexts.

PropertyPredicted CharacteristicRationale
Electrophilicity HighThe nitro group is strongly electron-withdrawing, making the β-carbon of the ethenyl group highly susceptible to nucleophilic attack.
Acidity ModerateThe phenolic hydroxyl group is acidic, and its pKa will be influenced by the electronic effects of the other substituents.
Solubility Likely soluble in organic solventsThe presence of the benzene rings and the benzyloxy group suggests solubility in common organic solvents like THF, DCM, and alcohols.
Stability ModerateNitrostyrenes can be sensitive to light and base-catalyzed polymerization or decomposition.[1]

Core Reactivity: The Michael Addition

The primary and most exploited reaction of nitrostyrenes is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the nitroalkene.[4] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Experimental Workflow: Michael Addition Protocol

Michael_Addition reagents Reactants: - 5-(2-Nitroethenyl)-2-(benzyloxy)phenol - Nucleophile (e.g., malonate ester) - Base Catalyst (e.g., amine) solvent Solvent: - Aprotic solvent (e.g., THF, Toluene) reagents->solvent Dissolve reaction Reaction: - Stir at room temperature - Monitor by TLC solvent->reaction Initiate workup Work-up: - Quench with acid - Extract with organic solvent - Dry and concentrate reaction->workup Complete purification Purification: - Column chromatography workup->purification product Product: - Characterize by NMR, MS purification->product

Caption: Generalized workflow for a Michael addition reaction using a nitrostyrene derivative.

Comparative Analysis of Biological Activity

Anticipated Biological Activities:
  • Antimicrobial and Antiparasitic: Nitro-containing compounds are well-established antimicrobial agents.[2][3] The nitro group can be reduced within microbial cells to produce toxic radical species that damage DNA and other vital macromolecules.[2] Phenolic compounds also exhibit broad-spectrum antimicrobial activity by disrupting cell membranes and inhibiting essential enzymes.[5][6]

  • Anti-inflammatory: Many phenolic compounds are known to possess anti-inflammatory properties.[7][8] The proposed mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

  • Anticancer: Phenolic derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[6][9] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell migration, and modulation of signaling pathways.[9][10] β-nitrostyrene derivatives have also shown potential in inhibiting platelet aggregation and tyrosine kinase activity, which are relevant in cancer progression.[11]

Table 1: Comparison of Biological Activities of Related Compound Classes

Compound ClassKnown Biological ActivitiesPotential Contribution to 5-(2-Nitroethenyl)-2-(benzyloxy)phenol
Phenolic Compounds Antioxidant, Anti-inflammatory, Antimicrobial, Anticancer[6][8]The phenolic hydroxyl group is a key pharmacophore that can contribute to these activities.
Nitrostyrenes Antimicrobial, Antiparasitic, Tyrosine Kinase Inhibition, Anticancer[2][3][11]The nitroethenyl group is a potent Michael acceptor and can react with biological nucleophiles, leading to cellular disruption.
Benzyl Derivatives Antiproliferative[12]The benzyloxy group may influence lipophilicity and binding to target proteins.

Hypothesized Mechanism of Action: A Multi-pronged Approach

MoA cluster_compound 5-(2-Nitroethenyl)-2-(benzyloxy)phenol cluster_cell Target Cell (e.g., microbial, cancer) Compound The Compound Membrane Cell Membrane Disruption Compound->Membrane Phenolic moiety Enzyme Enzyme Inhibition (e.g., Tyrosine Kinases) Compound->Enzyme Michael addition DNA DNA Damage (via nitro reduction) Compound->DNA Nitro group

Caption: A diagram illustrating the potential multi-target mechanism of action for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro assays are recommended.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Stock Solution: Dissolve 5-(2-Nitroethenyl)-2-(benzyloxy)phenol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium.

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation. A known anti-inflammatory drug (e.g., aspirin) should be used as a positive control.

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

While direct experimental data on 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is currently scarce, a comparative analysis based on its structural components provides a solid foundation for predicting its chemical reactivity and biological potential. The presence of the nitroethenyl and phenolic moieties strongly suggests that this compound is a promising candidate for further investigation as an antimicrobial, anti-inflammatory, and anticancer agent.

Future research should focus on the synthesis and purification of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing its potency and selectivity. Furthermore, mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways affected by this compound.

References

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organoc
  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC.
  • Making β-Nitrostyrene so I can be like Shulgin. YouTube.
  • β-Nitrostyrene. Wikipedia.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC.
  • Methods of treatment of inflammation related conditions using pluripotent anti-inflammatory and metabolic modulators.
  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review.
  • Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. [No Source Found].
  • 5-Ethenyl-2-methoxyphenol. PubChem.
  • The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. Benchchem.
  • A Convenient Synthesis of 2-(2-Nitroethyl)Phenols.
  • Natural polyphenols and their synthetic analogs as emerging anticancer agents. [No Source Found].
  • Pharmaceutical Nanotechnology. Semantic Scholar.
  • Synthesis and Antioxidant Properties of HeteroBisNitrones Derived
  • Phytochemistry. ETFLIN.
  • 2-[(E)-2-Nitroethenyl]phenol. PubChem.
  • Process for preparing 2-amino-5-nitrophenol derivatives.
  • Comparison of the phenolic and antioxidant potential of five European herbal remedies by effect-directed analysis using offline two-dimensional liquid chromatography-high resolution mass spectrometry. PubMed.
  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press.
  • Belarusian scientists developed new generation drug to accelerate rehabilitation of p
  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. MDPI.
  • 4-BENZYL-2-NITRO-PHENOL. Sigma-Aldrich.
  • Toxicological Profile for Nitrophenols.
  • Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. [No Source Found].

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

The following technical guide details the proper handling and disposal procedures for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol . This guide is structured for researchers and safety officers requiring immediate, actionable...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper handling and disposal procedures for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol .

This guide is structured for researchers and safety officers requiring immediate, actionable protocols. It synthesizes chemical safety data from analogous nitrostyrene and phenolic derivatives to establish a high-safety standard.[1][2]

[1][3]

Part 1: Hazard Characterization & Assessment[4]

Before initiating disposal, you must understand the specific chemical risks associated with this molecule.[2][3] It is a functionalized nitrostyrene , combining the reactivity of a nitroalkene with the acidity and toxicity of a phenol.[1][2]

Chemical Identity & Risk Profile
PropertyDescriptionRisk Implication
Functional Group 1

-Nitroethenyl
(Nitrostyrene)
High Reactivity: A strong Michael acceptor.[1][2][4] Reacts violently with strong bases, amines, and reducing agents.[2][3] Potential for exothermic polymerization.[2]
Functional Group 2 Phenol (Hydroxy group)Toxicity/Corrosivity: Acidic nature.[1][2] Rapidly absorbed through skin.[2] Systemic toxin targeting the CNS and liver.[2]
Functional Group 3 Benzyloxy (Ether protection)Flammability: Adds organic mass, increasing the heat of combustion.[1][2]
Physical State Yellow/Orange Crystalline SolidDust Hazard: Fine particulates are potent respiratory and ocular irritants (lachrymator potential).[1][2]
Critical Incompatibilities (Do NOT Mix in Waste Stream)
  • Strong Bases (NaOH, KOH, Amines): Can trigger rapid, exothermic polymerization or decomposition of the nitrostyrene moiety.[1][2][3]

  • Strong Oxidizers (Peroxides, Nitric Acid): Risk of fire or explosion due to the oxidizable ether and nitro groups.[1][2]

  • Reducing Agents (Hydrides, Borohydrides): Will reduce the nitroalkene, generating heat and potentially toxic hydroxylamines or amines.[1][2][3]

Part 2: Personal Protective Equipment (PPE) & Engineering Controls[1][3][4]

Treat this compound as a Sensitizing Toxicant .[1][2] Standard lab attire is insufficient.[2]

  • Respiratory: Work strictly within a certified chemical fume hood.[1][2] If handling open powders outside a hood (not recommended), use an N95 or P100 particulate respirator.[2][3]

  • Dermal: Double-gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.[1][2]

    • Reasoning: Nitrostyrenes can penetrate standard latex rapidly; phenols have a local anesthetic effect, masking the pain of exposure until damage is done.[2][3]

  • Ocular: Chemical splash goggles.[1][2] Safety glasses are insufficient due to the potential for fine dust generation.[2]

Part 3: Step-by-Step Disposal Workflow

A. Solid Waste Disposal (Pure Compound)

Do not dissolve the solid for the sole purpose of disposal.[2] Solid waste is safer to transport.[1][2][4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][4] Avoid metal containers due to potential phenol corrosion.[2]

  • Transfer: Transfer the solid using a plastic spatula.[1][2] Wipe the spatula with a solvent-dampened Kimwipe immediately after use.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Primary Constituents: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.[1][2][4]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][5][6][7]

    • Notes: "Nitrostyrene derivative - Do not mix with bases."

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to contain any exterior residue.

B. Liquid Waste Disposal (Mother Liquors/Solutions)

Common solvents: Ethanol, Ethyl Acetate, Dichloromethane.[1][2][3]

  • Segregation: Ensure the waste solvent container is free of basic residues (e.g., do not pour into a "General Organic" carboy that previously held amine waste).[1][2]

  • pH Check: If the solution was part of a reaction mixture, verify pH is Neutral (pH 6-8) or slightly Acidic. If Basic, neutralize carefully with dilute HCl or Acetic Acid before adding to the waste stream to prevent polymerization.

  • Stream Assignment:

    • Halogenated: If dissolved in DCM/Chloroform.[1][2]

    • Non-Halogenated: If dissolved in Ethanol/Ethyl Acetate/Acetone.[1][2]

  • Rinsing: Rinse glassware 3x with Acetone.[1][2] Add rinsates to the liquid waste container.[2]

C. Spill Cleanup Procedure (Emergency)

Scenario: 500 mg powder spill on benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[1][2] Ensure fume hood sash is at the working height.[2]

  • Dry Cleanup (Preferred): Do not wet the powder initially (prevents spreading).[1][2] Cover with a dust suppressant or gently scoop into a waste jar using a card or scoop.[2]

  • Wet Decontamination: Once the bulk solid is removed, wet a Kimwipe with Ethanol (not water, as solubility is low) and wipe the surface.[1][2]

  • Final Wash: Wash the surface with soap and water.[1][2][8][9][10] Dispose of all Kimwipes and gloves as solid hazardous waste.[2]

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol to ensure segregation from incompatible streams.

DisposalWorkflow Start Waste Material: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar Do NOT Dissolve Solid->SolidPack pHCheck Check pH of Solution Liquid->pHCheck LabelSolid Label: 'Toxic Solid - Nitrostyrene' Segregate from Oxidizers SolidPack->LabelSolid Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate IsBasic Basic (pH > 8)? pHCheck->IsBasic Neutralize Neutralize with Dilute Acid (Prevent Polymerization) IsBasic->Neutralize Yes SolventCheck Identify Solvent Base IsBasic->SolventCheck No Neutralize->SolventCheck Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (EtOH, EtOAc, Acetone) SolventCheck->NonHalo No Halogens Halo->Incinerate NonHalo->Incinerate

Figure 1: Decision logic for waste stream segregation, emphasizing the critical neutralization step for liquid waste to prevent uncontrolled polymerization.

Part 5: Technical Rationale & Mechanisms[4]

Why Incineration?

Chemical deactivation (e.g., oxidation with bleach) is not recommended for nitrostyrenes in a laboratory setting.[1][2]

  • Mechanism: Nitrostyrenes can form shock-sensitive salts or toxic chloropicrin-like byproducts when treated with hypochlorite (bleach).[1][2][4]

  • Protocol: Professional high-temperature incineration is the only method that safely mineralizes the nitro group to

    
     and the aromatic ring to 
    
    
    
    .[1][2]
The "Michael Acceptor" Risk

The electron-withdrawing nitro group makes the adjacent alkene highly electrophilic.[1]

  • Risk: If disposed of in a container with aliphatic amines (common in organic synthesis labs), a Michael Addition reaction will occur.[1][2]

  • Consequence: This reaction is exothermic.[1][2] In a closed waste container, this heat can pressurize the vessel or ignite flammable solvents.[2][3] Always segregate nitrostyrenes from amine waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • PubChem. (n.d.).[1][2] Compound Summary: beta-Nitrostyrene (CAS 102-96-5).[1][4][7][11] National Library of Medicine.[2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Chemical Database: Nitrophenols. United States Department of Labor.[2][3]

  • Organic Syntheses. (1929).[1][2]

    
    -Nitrostyrene.[1][2][11] Org. Synth. 1929, 9,[3] 66. (Provides historical context on stability and handling of nitrostyrenes).
    
    

Sources

Handling

Personal protective equipment for handling 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol .[1][2] Note to Researchers: As a specific Safety Data Sheet (SDS) for th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol .[1][2]

Note to Researchers: As a specific Safety Data Sheet (SDS) for this exact intermediate may be limited in public repositories, this protocol is constructed using Read-Across Toxicology based on its functional groups: the nitroalkene (nitrostyrene) moiety and the substituted phenol .[1][2] Nitrostyrenes are potent Michael acceptors and lachrymators/sternutators (respiratory irritants); treat this compound with high caution regarding inhalation and skin contact.

Executive Safety Summary (Emergency Card)

Critical Hazard Immediate Action
Respiratory Irritant High Risk. The nitroethenyl group acts as a sternutator (induces severe sneezing/coughing).[1] Zero-tolerance for dust generation. Handle only in a fume hood.
Skin Sensitizer/Corrosive Phenolic compounds can cause chemical burns and depigmentation. Nitroalkenes alkylate skin proteins. Double-glove mandatory.
Reactivity Michael Acceptor. Reacts rapidly with thiols (e.g., glutathione).[1] Incompatible with strong bases (polymerization risk) and reducing agents.

Risk Assessment & Toxicology (The Scientific Basis)

To understand why specific PPE is required, we must analyze the molecular mechanism of toxicity.

  • The Nitroethenyl Group (Michael Acceptor): The double bond conjugated with the nitro group is highly electrophilic. Upon contact with biological tissue, it undergoes a Michael addition reaction with nucleophilic residues (cysteine/thiols) in proteins.[2] This mechanism is responsible for:

    • Cytotoxicity: Depletion of cellular glutathione.

    • Sensitization: Formation of hapten-protein conjugates leading to allergic contact dermatitis.

    • Mucosal Irritation: Direct alkylation of receptors in the respiratory tract.

  • The Phenolic Moiety: Provides weak acidity (pKa ~10) and lipid solubility, facilitating dermal absorption.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Category Standard Technical Specification & Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100Fume Hood: Must operate at face velocity >0.5 m/s.Respirator: If working outside a hood (e.g., balance cleaning), a fit-tested N95 or P100 half-mask is required to block sternutating dusts.[1]
Hand Protection Double Gloving Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged exposure.Reasoning:[1] Nitrostyrenes can permeate thin nitrile. Change outer gloves immediately upon splash.
Eye Protection Chemical Goggles Standard Safety Glasses are insufficient for powders of this class. Unvented chemical goggles prevent dust entry into the lacrimal fluid.
Body Protection Lab Coat + Apron Standard cotton lab coat. Add a Tyvek® apron or sleeve covers if handling solutions >100 mL to prevent soak-through to skin.
Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task Identification Solid Handling Solid/Powder Start->Solid Solution Handling Solution Start->Solution Hood Is Fume Hood Available? Solid->Hood Splash Splash Risk? Solution->Splash Standard_PPE Standard PPE: Double Nitrile Gloves Lab Coat Goggles Hood->Standard_PPE Yes Resp_Req STOP WORK. Respiratory Protection (P100) Required. Hood->Resp_Req No Splash->Standard_PPE Low Apron Add Tyvek Apron & Sleeve Covers Splash->Apron High

Figure 1: Decision logic for selecting PPE based on physical state and engineering controls.[1][2]

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the solid.

  • Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or powder containment hood.

  • Static Control: Use an anti-static gun or ionizer bar. Nitrostyrenes are organic crystals and often build static charge, causing "jumping" of powder.

  • Transfer Method:

    • Do not use a spatula to dump powder.

    • Do: Use a weighing boat or glassine paper. Gently tap to transfer.

    • Do: Pre-weigh the solvent in the receiving flask. Add the solid to the solvent immediately to suppress dust.

B. Reaction Setup
  • Solvent Choice: Dissolve the solid as quickly as possible. Common solvents (DCM, THF, Methanol) are suitable.[2]

  • Temperature: Avoid excessive heat (>50°C) unless necessary. Nitroalkenes can polymerize or decompose exothermically.

  • Incompatibility: Keep away from strong bases (NaOH, KOH) unless the reaction dictates it (e.g., Henry reaction workup), as this generates heat and potential side reactions.[2]

C. Spill Management

Scenario: 500 mg powder spill in the fume hood.

  • Isolate: Close the hood sash immediately to increase face velocity and contain dust.

  • PPE Upgrade: Ensure double gloves and goggles are tight.

  • Neutralization/Cleanup:

    • Do NOT sweep dry (generates dust).[3]

    • Method: Cover the spill with wet paper towels (solvent-dampened, e.g., acetone or ethanol) to wet the powder.[2]

    • Wipe up the slurry and place it in a dedicated solid waste container.

    • Wash the surface with a mild detergent (soap/water) followed by ethanol.

Visualization: Spill Response Workflow

Spill_Response Event Spill Detected Type Liquid or Solid? Event->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Wet Cover with Solvent-Dampened Towel Solid->Wet Wipe Wipe up Slurry Wet->Wipe Bag Double Bag Waste Label: 'Toxic Organic' Wipe->Bag Absorb Use Absorbent Pads (Vermiculite/Polypropylene) Liquid->Absorb Absorb->Bag Clean Decontaminate Surface (Soap + Water) Bag->Clean

Figure 2: Step-by-step workflow for containing and cleaning spills safely.[1][2]

Disposal & Waste Stream Management

Proper disposal prevents environmental contamination and downstream safety hazards.[3][4]

Waste Stream Composition Disposal Protocol
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in clear polyethylene bags. Label as "Toxic Solid Organic Waste - Nitrostyrene Derivative."
Liquid Waste (Halogenated) If dissolved in DCM, Chloroform.[2]Segregate into Halogenated Organic Waste . Do not mix with strong acids/bases.[5]
Liquid Waste (Non-Halogenated) If dissolved in Acetone, Methanol, Ethyl Acetate.[2]Segregate into Non-Halogenated Organic Waste .
Aqueous Waste Quenched reaction mixtures.Adjust pH to 6-8 before disposal. Ensure no precipitate remains. Label "Aqueous Waste with Trace Organics."

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrostyrene. Retrieved from [1][2]

  • PubChem. (2025). Compound Summary: 2-[(E)-2-Nitroethenyl]phenol.[1] National Library of Medicine. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[6][4][5][7] Safety Data Sheet: trans-beta-Nitrostyrene. Retrieved from [1][2]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [1][2]

Sources

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